molecular formula C7H4F2O2 B144837 2,4-Difluoro-6-hydroxybenzaldehyde CAS No. 136516-64-8

2,4-Difluoro-6-hydroxybenzaldehyde

Cat. No.: B144837
CAS No.: 136516-64-8
M. Wt: 158.1 g/mol
InChI Key: MIHBQNSVCKHGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-6-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H4F2O2 and its molecular weight is 158.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-difluoro-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHBQNSVCKHGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626372
Record name 2,4-Difluoro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136516-64-8
Record name 2,4-Difluoro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluoro-6-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Difluoro-6-hydroxybenzaldehyde (CAS No: 136516-64-8), a key intermediate in organic synthesis. This document details its known physical characteristics, spectral data, and chemical reactivity. Furthermore, it outlines a standard experimental protocol for its synthesis and purification, and discusses its relevance in medicinal chemistry. The information is presented to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a polysubstituted aromatic aldehyde. The presence of two electron-withdrawing fluorine atoms, a hydroxyl group, and an aldehyde group on the benzene ring imparts a unique combination of reactivity and physical properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄F₂O₂[1][2]
Molecular Weight 158.11 g/mol [1][2]
CAS Number 136516-64-8[3][4]
Melting Point 32°C[3][4]
Boiling Point (Predicted) 207.6 ± 35.0 °C[3]
Density (Predicted) 1.464 ± 0.06 g/cm³[3]
pKa (Predicted) 6.18 ± 0.15[3]
InChI InChI=1S/C7H4F2O2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H[3]
SMILES O=Cc1c(O)cc(F)cc1F[3]

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public repositories. However, predicted data and data from analogous compounds can provide valuable insights into its structural characterization.

Table 2: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M-H]⁻ 157.01065
[M+H]⁺ 159.02521
[M+Na]⁺ 181.00715
[M+NH₄]⁺ 176.05175
[M+K]⁺ 196.98109

Data sourced from PubChemLite.[5]

A mass spectrometry analysis has shown a peak at m/z 157.1 for the [M-H]⁻ ion, which is consistent with the predicted value.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Analogous Compounds)
Infrared (IR) Spectroscopy (Analogous Compounds)

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and C-F bonds. Data from similar molecules like 3-Fluoro-2-hydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde can provide reference points for these characteristic peaks.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups: the aldehyde, the hydroxyl group, and the fluorinated aromatic ring. The electron-withdrawing nature of the fluorine atoms and the aldehyde group deactivates the aromatic ring towards electrophilic substitution, while the hydroxyl group is an activating ortho-, para-director.

The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions. The phenolic hydroxyl group can be deprotonated to form a phenoxide and can undergo etherification reactions. The presence of fluorine atoms enhances the acidity of the phenolic proton.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the formylation of 3,5-difluorophenol.[3]

Materials:

  • 3,5-Difluorophenol

  • Acetonitrile

  • Triethylamine

  • Magnesium chloride

  • Paraformaldehyde

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3,5-difluorophenol (2.6 g, 20 mmol) in acetonitrile (50 mL).

  • Add triethylamine (14 mL, 100 mmol) to the solution.

  • Sequentially add magnesium chloride (3.8 g, 40 mmol) and paraformaldehyde (6.4 g, 200 mmol).

  • Heat the mixture at 60°C with vigorous stirring for 16 hours.

  • After the reaction is complete, dilute the mixture with deionized water (200 mL).

  • Adjust the pH to <2 with 1 M aqueous hydrochloric acid.

  • Extract the reaction mixture with ethyl acetate (200 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the product.

This protocol has been reported to yield this compound as a red oily product with a yield of 82%.[3]

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 3,5-Difluorophenol Acetonitrile Triethylamine additives Magnesium Chloride Paraformaldehyde reagents->additives Combine heating Heat to 60°C Stir for 16h additives->heating dilution Dilute with DI Water heating->dilution acidification Adjust pH < 2 with HCl dilution->acidification extraction Extract with Ethyl Acetate acidification->extraction wash Wash with Brine extraction->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate product This compound concentrate->product

Synthesis Workflow

Applications in Drug Development

Substituted benzaldehydes are important precursors in the synthesis of various pharmaceuticals. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While specific biological signaling pathways involving this compound are not extensively documented, its structural motifs are of interest in medicinal chemistry for the development of novel therapeutic agents. Related fluorinated and hydroxylated benzaldehydes are used as intermediates in the synthesis of compounds with a wide range of biological activities.

G start This compound (Starting Material) reaction Chemical Synthesis (e.g., condensation, cyclization) start->reaction intermediate Intermediate Compound reaction->intermediate optimization Lead Optimization (Structure-Activity Relationship) intermediate->optimization candidate Drug Candidate optimization->candidate

References

An In-depth Technical Guide to 2,4-Difluoro-6-hydroxybenzaldehyde (CAS: 136516-64-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-6-hydroxybenzaldehyde is a fluorinated aromatic aldehyde of interest in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly alter the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a comprehensive technical overview of its chemical properties, synthesis, and potential biological relevance, tailored for a scientific audience.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference
CAS Number 136516-64-8N/A
Molecular Formula C₇H₄F₂O₂[1]
Molecular Weight 158.10 g/mol [1]
Melting Point 32 °C[2]
Boiling Point 207.6 ± 35.0 °C (Predicted)[2]
Density 1.464 ± 0.06 g/cm³ (Predicted)[2]
pKa 6.18 ± 0.15 (Predicted)[2]
InChIKey MIHBQNSVCKHGOA-UHFFFAOYSA-N[2]
SMILES O=Cc1c(O)cc(F)cc1F[2]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While a complete set of publicly available spectra for this specific compound is limited, the expected spectral data based on its structure and data from similar compounds are presented below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are provided.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aldehyde-H~10.2s-
Aromatic-H~7.0 - 7.5m-
Hydroxyl-H~11.0br s-
¹³C NMR Predicted Chemical Shift (ppm)
C=O~190
C-OH~160
C-F~155-165 (d, ¹JCF)
C-CHO~115
Aromatic C-H~105-120

3.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (phenolic)3200-3600 (broad)
C-H stretch (aromatic/aldehyde)2850-3100
C=O stretch (aldehyde)1680-1700
C=C stretch (aromatic)1450-1600
C-F stretch1100-1300

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Ion Predicted m/z Description
[M]⁺158.02Molecular Ion
[M-H]⁺157.01Loss of a hydrogen radical
[M-CHO]⁺129.02Loss of the formyl group
[M-CO]⁺130.02Loss of carbon monoxide

Synthesis and Purification

4.1. Synthesis Protocol

A reported synthesis of this compound involves the formylation of 3,5-difluorophenol.[2]

Materials:

  • 3,5-Difluorophenol

  • Acetonitrile

  • Triethylamine

  • Magnesium chloride

  • Paraformaldehyde

  • Deionized water

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Saturated brine

Procedure:

  • Dissolve 3,5-difluorophenol (2.6 g, 20 mmol) in acetonitrile (50 mL).

  • Add triethylamine (14 mL, 100 mmol) to the solution.

  • Sequentially add magnesium chloride (3.8 g, 40 mmol) and paraformaldehyde (6.4 g, 200 mmol).

  • Heat the resulting mixture at 60 °C with vigorous stirring for 16 hours.

  • After the reaction is complete, dilute the mixture with deionized water (200 mL).

  • Adjust the pH to <2 with 1 M aqueous hydrochloric acid.

  • Extract the aqueous mixture with ethyl acetate (200 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the product.

Yield: Approximately 2.6 g (82%) as a red oily product.[2] Mass spectrometry analysis of the product showed m/z 157.1 [M-H]⁻.[2]

SynthesisWorkflow A 3,5-Difluorophenol in Acetonitrile B Add Triethylamine, MgCl₂, Paraformaldehyde A->B Reagents C Heat at 60°C for 16h B->C Reaction D Work-up: Water, HCl, Ethyl Acetate Extraction C->D Quenching & Extraction E Purification: Wash, Dry, Concentrate D->E Isolation F This compound E->F Final Product

Synthesis Workflow

4.2. Purification Protocol

Purification of benzaldehyde derivatives can often be achieved through recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Column Chromatography:

  • Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively published, the general class of substituted benzaldehydes exhibits a wide range of biological activities.

5.1. Enzyme Inhibition

Fluorinated compounds are known to act as enzyme inhibitors. The electron-withdrawing nature of the fluorine atoms in this compound can enhance its interaction with enzyme active sites, potentially leading to inhibition. For instance, hydroxybenzaldehyde derivatives have been shown to inhibit GABA shunt enzymes.

5.2. Antimicrobial and Cytotoxic Activity

Substituted benzaldehydes have demonstrated antimicrobial and cytotoxic effects.[3] The specific substitution pattern on the aromatic ring is critical for these activities. The presence of fluorine and hydroxyl groups on this compound suggests it may possess similar properties, making it a candidate for investigation in the development of new antimicrobial or anticancer agents.

5.3. Role in Signaling Pathways

Hydroxybenzaldehydes have been shown to modulate cellular signaling pathways. For example, 3- and 4-hydroxybenzaldehyde can activate the Sonic hedgehog (Shh) signaling pathway, which plays a role in cell survival and differentiation.[4] Given its structural similarity, this compound could potentially interact with components of this or other signaling pathways.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ptch Patched (Ptch) Receptor Smo Smoothened (Smo) Receptor Ptch->Smo Inhibits Sufu Sufu Smo->Sufu Inhibits Gli Gli Sufu->Gli Inhibits Gli_A Gli (Activator) Gli->Gli_A TargetGenes Target Gene Expression (Cell Survival, Proliferation) Gli_A->TargetGenes Promotes Hydroxybenzaldehyde Hydroxybenzaldehyde (e.g., this compound) Hydroxybenzaldehyde->Ptch Inhibits

Hypothetical Shh Pathway Modulation

Experimental Protocols

The following are generalized protocols that can be adapted for studying the biological effects of this compound.

6.1. Enzyme Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of a compound on enzyme activity.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a microplate, add the enzyme and the inhibitor (or vehicle control) to the appropriate wells containing the buffer.

  • Pre-incubate the enzyme and inhibitor for a defined period at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

EnzymeAssayWorkflow A Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor B Pre-incubate Enzyme and Inhibitor A->B C Initiate Reaction with Substrate B->C D Monitor Reaction Progress C->D E Calculate Initial Rates D->E F Determine IC₅₀ Value E->F

Enzyme Inhibition Assay Workflow

6.2. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cultured cells.

Materials:

  • Cultured cells

  • Cell culture medium

  • This compound (dissolved in a suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically around 570 nm).

  • Calculate the percentage of cell viability relative to the untreated control.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Codes: Xi (Irritant)[2]

  • Storage: Store under an inert gas (nitrogen or argon) at 2-8 °C.[2]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Use in a well-ventilated area.

Conclusion

This compound is a versatile building block with potential applications in drug discovery and medicinal chemistry. Its unique combination of functional groups suggests a range of possible biological activities, including enzyme inhibition and modulation of cellular signaling pathways. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a foundational resource for researchers interested in exploring the properties and applications of this compound.

References

An In-depth Technical Guide to the Physical Properties of 2,4-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 2,4-Difluoro-6-hydroxybenzaldehyde (CAS No: 136516-64-8). The information herein is compiled to assist researchers and professionals in drug development and chemical synthesis in understanding the fundamental characteristics of this molecule. Due to the specificity of this isomer, publicly available experimental spectral data is limited. Therefore, this guide also includes generalized experimental protocols for determining key physical properties.

Core Physical and Chemical Properties

This compound is a substituted aromatic aldehyde. Its physical state is dependent on temperature, being a solid below 32°C and a liquid above this temperature. It is important to note that some properties, such as boiling point and pKa, are predicted values based on computational models.

Summary of Physical Properties
PropertyValueSource(s)
CAS Number 136516-64-8
Molecular Formula C₇H₄F₂O₂
Molecular Weight 158.1 g/mol
Melting Point 32°C
Boiling Point 207.6 ± 35.0 °C (Predicted)
Physical Form Solid below 32°C, Liquid above 32°C
pKa 6.18 ± 0.15 (Predicted)
Storage Temperature 4°C, under inert atmosphere (Nitrogen)

Experimental Protocols

While specific experimental data for this compound is scarce, the following sections detail standardized methodologies for determining the key physical properties of solid organic compounds.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of purity. A sharp melting range typically signifies a pure substance, whereas a broad range often indicates the presence of impurities. The Thiele tube or a digital melting point apparatus are common instruments for this measurement.

Protocol using a Digital Melting Point Apparatus:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. This powder is then packed into a capillary tube to a depth of 1-2 mm.

  • Apparatus Setup: The capillary tube is placed into the heating block of the apparatus. The heating rate is initially set to be rapid to determine an approximate melting range.

  • Measurement: The observation of the sample begins as the temperature approaches the expected melting point. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.

  • Refinement: For a precise measurement, the process is repeated with a fresh sample, and the heating rate is slowed to 1-2°C per minute around the previously determined approximate melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. For this compound, ¹H NMR would identify the hydrogen environments, while ¹³C NMR would identify the carbon environments.

General Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio. For ¹³C NMR, a wider spectral width is used, with a longer relaxation delay and a greater number of scans (e.g., 1024) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay) is subjected to a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts of the peaks are referenced to TMS. For ¹H NMR, the integration of the peaks is calculated to determine the relative ratios of protons in different environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic peaks for the hydroxyl (-OH), aldehyde (-CHO), and aromatic (C=C) groups, as well as C-F bonds, would be expected.

Protocol for Solid Sample using KBr Pellet Method:

  • Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. KBr is transparent to infrared radiation.

  • Pellet Formation: The mixture is transferred to a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of a blank KBr pellet is first recorded. Then, the spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹. The instrument co-adds multiple scans (e.g., 32) to enhance the signal-to-noise ratio. The final spectrum is presented as transmittance or absorbance versus wavenumber.

Workflow and Data Relationships

The determination of the physical properties of a chemical compound follows a logical progression, starting from basic identification and purification to detailed structural elucidation. The following diagram illustrates a typical workflow for the physical characterization of a solid organic compound like this compound.

G Workflow for Physical Property Determination cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Further Properties A Synthesis & Purification B Visual Inspection (Color, Form) A->B Sample C Melting Point Analysis B->C Purity Check D FT-IR Spectroscopy (Functional Groups) C->D Pure Sample E Mass Spectrometry (Molecular Weight & Formula) D->E F NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity) E->F G Solubility Testing (Aqueous & Organic) F->G Confirmed Structure H Final Data Compilation G->H

Caption: A logical workflow for the physical characterization of a solid organic compound.

This guide serves as a foundational resource for understanding the physical properties of this compound. While comprehensive experimental data for this specific molecule is not widely published, the provided general protocols offer a solid framework for its empirical characterization in a laboratory setting.

References

An In-depth Technical Guide to 2,4-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Difluoro-6-hydroxybenzaldehyde, a key chemical intermediate. The document details its chemical properties, spectroscopic data, a validated synthesis protocol, and safety information, tailored for professionals in chemical research and pharmaceutical development.

Chemical Identity and Properties

This compound is a substituted aromatic aldehyde. Its unique structure, featuring two fluorine atoms, a hydroxyl group, and an aldehyde group on a benzene ring, makes it a valuable precursor in the synthesis of complex organic molecules.

Structural Formula:

(Representation of the this compound structure)

Physicochemical and Identification Data:

All quantitative data regarding the properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₇H₄F₂O₂[1][2]
Molecular Weight 158.1 g/mol [2]
CAS Number 136516-64-8[2]
Appearance Solid below 32°C, Liquid above 32°C
Melting Point 32°C[3]
Boiling Point 207.6 ± 35.0 °C at 760 mmHg[3]
Flash Point 79.4 ± 25.9 °C
Density 1.464 ± 0.06 g/cm³ (Predicted)[3]
pKa 6.18 ± 0.15 (Predicted)[3]
InChI Key MIHBQNSVCKHGOA-UHFFFAOYSA-N[1][3]
SMILES C1=C(C=C(C(=C1O)C=O)F)F[1][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. The following table summarizes key expected and reported spectroscopic features.

Spectroscopic TechniqueData/Interpretation
Mass Spectrometry Mass spectrometry analysis shows m/z 157.1 [M-H]⁻.[3] Predicted monoisotopic mass is 158.01793 Da.[1]
¹H NMR Expected signals would include a proton signal for the aldehyde group (CHO), a signal for the hydroxyl group (OH), and signals for the aromatic protons, showing coupling with fluorine atoms.
¹³C NMR Expected signals would include a carbon signal for the carbonyl group (C=O), and distinct signals for the aromatic carbons, with some showing C-F coupling.
Infrared (IR) Spectroscopy Expected characteristic peaks would include a strong C=O stretch for the aldehyde, a broad O-H stretch for the hydroxyl group, and C-F stretching vibrations.

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 3,5-Difluorophenol.[3] This method is noted for its high yield.

Experimental Workflow Diagram:

G Synthesis Workflow of this compound cluster_reactants Reactants & Solvents cluster_process Reaction & Workup cluster_product Final Product r1 3,5-Difluorophenol p1 Dissolve 3,5-difluorophenol in acetonitrile Add triethylamine r1->p1 r2 Acetonitrile (Solvent) r2->p1 r3 Triethylamine r3->p1 r4 Magnesium Chloride p2 Add magnesium chloride and paraformaldehyde r4->p2 r5 Paraformaldehyde r5->p2 p1->p2 p3 Heat at 60 °C with vigorous stirring for 16 hours p2->p3 p4 Dilute with deionized water Adjust pH to <2 with 1 M HCl p3->p4 p5 Extract with ethyl acetate p4->p5 p6 Wash with saturated brine Dry over anhydrous sodium sulfate p5->p6 p7 Filter and concentrate under reduced pressure p6->p7 product This compound (Red oily product, 82% yield) p7->product

Caption: Synthesis of this compound from 3,5-Difluorophenol.

Detailed Methodology:

  • Reactant Preparation: Dissolve 3,5-difluorophenol (2.6 g, 20 mmol) in acetonitrile (50 mL). To this solution, add triethylamine (14 mL, 100 mmol).[3]

  • Addition of Reagents: Sequentially add magnesium chloride (3.8 g, 40 mmol) and paraformaldehyde (6.4 g, 200 mmol) to the mixture.[3]

  • Reaction: Heat the resulting inhomogeneous mixture to 60 °C and maintain vigorous stirring for 16 hours.[3]

  • Quenching and pH Adjustment: After the reaction is complete, cool the mixture and dilute it with deionized water (200 mL). Adjust the pH to less than 2 using a 1 M aqueous hydrochloric acid solution.[3]

  • Extraction: Perform an extraction of the aqueous mixture using ethyl acetate (200 mL).[3]

  • Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous sodium sulfate.[3]

  • Isolation: Filter the solution and concentrate the filtrate under reduced pressure to yield this compound (2.6 g, 82% yield) as a red oily product.[3]

Applications in Drug Development

This compound serves as a critical building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its functional groups offer multiple reaction sites for constructing more complex molecular architectures. Fluorinated aromatic compounds are of high interest in medicinal chemistry due to the ability of fluorine to modulate metabolic stability, binding affinity, and bioavailability of drug candidates.

Logical Relationship Diagram:

G A This compound (Building Block) B Organic Synthesis Reactions (e.g., Aldol, Wittig, Reductive Amination) A->B is a reactant in C Novel Pharmaceutical Intermediates B->C produces D Active Pharmaceutical Ingredients (APIs) C->D is a precursor to

Caption: Role as a key intermediate in the synthesis of pharmaceuticals.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified as harmful and an irritant.

Safety and Hazard Information:

CategoryDetailsReference
Signal Word Warning[4]
Pictograms GHS07 (Exclamation Mark)[4]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Storage Store in a well-ventilated place. Keep container tightly closed.[5][6] Recommended storage is under an inert gas (nitrogen or Argon) at 2-8°C.[3]

First Aid Measures:

  • Inhalation: If inhaled, move the victim to fresh air and keep them at rest in a position comfortable for breathing.[6]

  • Skin Contact: If on skin, wash with plenty of soap and water.[6]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[6]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.

Always consult the full Safety Data Sheet (SDS) before handling this chemical.[5][6]

References

Technical Guide: 2,4-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Difluoro-6-hydroxybenzaldehyde, a key intermediate in organic synthesis. This document includes its molecular characteristics, a detailed synthesis protocol, and a workflow diagram for its preparation.

Core Molecular and Physical Properties

This compound is a difluorinated aromatic aldehyde with the chemical formula C₇H₄F₂O₂. Its chemical structure consists of a benzene ring substituted with two fluorine atoms, a hydroxyl group, and a formyl group. The presence of these functional groups makes it a versatile reagent in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds and other specialty chemicals.

A summary of its key quantitative properties is presented in the table below.

PropertyValueReference
Molecular Weight 158.1 g/mol [1]
Empirical Formula C₇H₄F₂O₂[1]
CAS Number 136516-64-8[1]
Melting Point 32°C[2]
Boiling Point (Predicted) 207.6 ± 35.0 °C[2]
Density (Predicted) 1.464 ± 0.06 g/cm³

Synthesis of this compound

A common method for the synthesis of this compound involves the formylation of 3,5-difluorophenol. The following protocol is based on a reported synthetic procedure.

Experimental Protocol

Materials:

  • 3,5-difluorophenol

  • Acetonitrile

  • Triethylamine

  • Magnesium chloride

  • Paraformaldehyde

  • Deionized water

  • 1 M aqueous hydrochloric acid

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3,5-difluorophenol (2.6 g, 20 mmol) in acetonitrile (50 mL).

  • To this solution, add triethylamine (14 mL, 100 mmol).

  • Sequentially add magnesium chloride (3.8 g, 40 mmol) and paraformaldehyde (6.4 g, 200 mmol).

  • The resulting mixture is stirred vigorously and heated to 60°C for 16 hours.

  • After the reaction is complete, dilute the mixture with deionized water (200 mL).

  • Adjust the pH of the solution to <2 using 1 M aqueous hydrochloric acid.

  • Extract the aqueous mixture with ethyl acetate (200 mL).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield this compound.

This procedure has been reported to yield the product as a red oily substance with a yield of approximately 82%. Mass spectrometry analysis of the product should show a peak at m/z 157.1 [M-H]⁻.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow reagents 3,5-difluorophenol Acetonitrile Triethylamine Magnesium chloride Paraformaldehyde reaction Reaction at 60°C for 16h reagents->reaction workup Aqueous Workup (HCl, Ethyl Acetate Extraction) reaction->workup purification Purification (Washing, Drying, Concentration) workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Based on the conducted literature search, there is no specific information available regarding the biological activity or the involvement of this compound in any signaling pathways. Research on related hydroxybenzaldehyde compounds suggests a range of biological activities, including antioxidant and anti-inflammatory properties. However, these findings are not directly applicable to the difluorinated analog. Further research is required to elucidate the specific biological functions of this compound.

Analytical Methods

While specific analytical protocols for this compound are not detailed in the available literature, standard analytical techniques for organic compounds can be applied for its characterization and quality control. These methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and isomeric purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl, aldehyde, C-F bonds).

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity assessment.

References

Solubility of 2,4-Difluoro-6-hydroxybenzaldehyde in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

2,4-Difluoro-6-hydroxybenzaldehyde is a solid at room temperature. Its structure, featuring a hydroxyl group, an aldehyde group, and two fluorine atoms on the benzene ring, dictates its polarity and potential for intermolecular interactions, which are key to its solubility.

PropertyValue
Molecular FormulaC₇H₄F₂O₂
Molecular Weight158.10 g/mol
AppearanceTypically a solid
Melting Point32°C

Qualitative Solubility Assessment

Direct quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents is not extensively reported in scientific literature. However, based on its documented synthesis, we can infer its solubility in certain solvents. The synthesis of this compound has been described using acetonitrile and ethyl acetate, indicating that it is soluble in these polar aprotic and moderately polar solvents.

General principles of solubility for structurally related compounds, such as other fluorinated and hydroxylated benzaldehydes, suggest that this compound is likely to be soluble in a range of common polar organic solvents. The presence of the hydroxyl and aldehyde groups allows for hydrogen bonding, which typically enhances solubility in polar protic and aprotic solvents.

Table 1: Inferred and Predicted Qualitative Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale
AcetonitrilePolar AproticSolubleUsed as a solvent in its synthesis.
Ethyl AcetateModerately PolarSolubleUsed as an extraction solvent in its synthesis.
Dimethyl Sulfoxide (DMSO)Polar AproticLikely SolubleGood solvent for many polar organic compounds.
AcetonePolar AproticLikely SolubleSimilar polarity to other effective solvents.
EthanolPolar ProticLikely SolubleCapable of hydrogen bonding.
MethanolPolar ProticLikely SolubleCapable of hydrogen bonding.
DichloromethaneNonpolarSparingly Soluble to SolubleOften used for compounds with moderate polarity.
WaterPolar ProticSparingly SolubleThe hydrophobic benzene ring and fluorine atoms likely limit aqueous solubility despite the presence of polar groups.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following gravimetric method, adapted from protocols for similar compounds, is recommended.

Materials:

  • This compound (analytical grade)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for 24-48 hours to ensure equilibrium is reached. Visually confirm that excess solid remains.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a fume hood to allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For less volatile solvents, a vacuum oven at a temperature below the compound's melting point may be used.

    • Once the solvent has completely evaporated, place the dish in a desiccator to cool and remove any residual moisture.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) by dividing the mass of the solute by the volume of the solvent used.

Synthesis Pathway of this compound

The following diagram illustrates a common synthetic route to this compound from 3,5-difluorophenol. This visualization aids in understanding the chemical transformations and the context in which solubility in specific organic solvents is relevant.

Synthesis_Pathway reactant 3,5-Difluorophenol product 2,4-Difluoro-6- hydroxybenzaldehyde reactant->product Formylation reagents Magnesium Chloride Paraformaldehyde Triethylamine solvent Acetonitrile

Stability and Storage of 2,4-Difluoro-6-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Difluoro-6-hydroxybenzaldehyde (CAS No. 136516-64-8). Due to the limited availability of specific stability studies for this compound, this guide synthesizes information from material safety data sheets (MSDS), supplier recommendations, and the known chemical behavior of analogous fluorinated and hydroxy-substituted benzaldehydes.

Core Stability Profile

This compound is a solid organic compound that is susceptible to degradation under improper storage conditions. Its stability is primarily influenced by atmospheric oxygen, moisture, and temperature. The aldehyde functional group is prone to oxidation, which is a key degradation pathway.

Key Stability Factors:
  • Air Sensitivity: The compound is known to be air-sensitive. The aldehyde group can be oxidized to the corresponding carboxylic acid (2,4-difluoro-6-hydroxybenzoic acid), especially in the presence of oxygen.

  • Moisture Sensitivity: While specific data is limited, compounds with hydroxyl and aldehyde groups can be sensitive to moisture, which may facilitate degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. Recommended storage is at refrigerated temperatures.

Recommended Storage and Handling Conditions

To ensure the long-term integrity and purity of this compound, the following storage and handling conditions are recommended.

Summary of Storage Conditions
ParameterRecommendationRationale
Temperature 2°C to 8°CTo minimize the rate of potential degradation reactions.
Atmosphere Under an inert gas (Nitrogen or Argon)To prevent oxidation of the aldehyde functional group.
Container Tightly closed, in the original packagingTo prevent exposure to air and moisture.
Location Cool, dry, and well-ventilated areaTo ensure a stable storage environment.
Handling Precautions
  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Avoid direct contact with the substance. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid the formation of dust. If handling a powder, use appropriate engineering controls to minimize dust generation.

  • After handling, wash hands thoroughly.

Potential Degradation Pathway

While specific degradation pathways for this compound have not been extensively documented in the available literature, a primary degradation route can be predicted based on the chemical reactivity of the aldehyde and phenol moieties. The most probable degradation pathway is the oxidation of the aldehyde group.

G Predicted Degradation Pathway A This compound B 2,4-Difluoro-6-hydroxybenzoic Acid A->B Oxidation (O2)

Caption: Predicted primary degradation pathway of this compound.

Experimental Protocols: A Theoretical Framework for Stability Testing

Objective

To identify the potential degradation products and pathways for this compound under various stress conditions, including heat, humidity, light, and oxidative stress.

Materials
  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., hydrochloric acid)

  • Bases (e.g., sodium hydroxide)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

  • Photostability chamber

  • Temperature and humidity-controlled oven

General Workflow

G Forced Degradation Study Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis G HPLC-UV/MS Analysis A->G B Base Hydrolysis B->G C Oxidative C->G D Thermal D->G E Photolytic E->G H Characterization of Degradants G->H F This compound Stock Solution F->A F->B F->C F->D F->E

Caption: A general experimental workflow for a forced degradation study.

Methodologies
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of a suitable concentration of hydrochloric acid (e.g., 0.1 M to 1 M). Incubate at a controlled temperature (e.g., 60-80°C) for a defined period.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of a suitable concentration of sodium hydroxide (e.g., 0.1 M to 1 M). Incubate at a controlled temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) and store at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60-80°C) in a temperature-controlled oven.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.

    • Use a mass spectrometer to identify the mass-to-charge ratio of any degradation products to aid in their structural elucidation.

Conclusion

While specific, in-depth stability data for this compound is not widely published, a conservative approach to storage and handling is crucial to maintain its integrity. Based on the chemistry of related compounds, the primary stability concerns are oxidation of the aldehyde group and sensitivity to elevated temperatures. Adherence to the recommended storage conditions—refrigeration under an inert atmosphere—is paramount for researchers, scientists, and drug development professionals to ensure the quality and reliability of this important chemical intermediate. The provided theoretical framework for stability testing can serve as a foundation for laboratories to generate their own internal stability data.

Synthesis of 2,4-Difluoro-6-hydroxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-Difluoro-6-hydroxybenzaldehyde from 3,5-difluorophenol, a key transformation for obtaining a valuable building block in medicinal chemistry and materials science. This document details various synthetic strategies, with a focus on the most efficient and regioselective methods. It includes detailed experimental protocols, quantitative data, and mechanistic diagrams to support research and development efforts.

Introduction

This compound is a substituted aromatic aldehyde featuring a unique substitution pattern that makes it an attractive intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The strategic placement of two fluorine atoms, a hydroxyl group, and a formyl group on the benzene ring allows for diverse subsequent chemical modifications. The starting material, 3,5-difluorophenol, provides a direct and logical precursor for the regioselective introduction of the aldehyde functionality ortho to the hydroxyl group. This guide explores the most effective methodologies to achieve this transformation.

Comparative Analysis of Synthetic Methodologies

Several classical and modern organic reactions can be employed for the ortho-formylation of phenols. The choice of method depends on factors such as yield, regioselectivity, substrate scope, and reaction conditions. Below is a summary of the most relevant methods for the synthesis of this compound from 3,5-difluorophenol.

MethodFormylating AgentCatalyst/BaseTypical ConditionsReported YieldRegioselectivityKey Advantages & Disadvantages
Magnesium-Mediated ortho-Formylation ParaformaldehydeMgCl₂, TriethylamineAcetonitrile, 60°C, 16h82%Exclusively orthoAdvantages: High yield and regioselectivity, mild conditions. Disadvantages: Requires anhydrous conditions.
Duff Reaction (Modified) HexamethylenetetramineTrifluoroacetic AcidRefluxModerate to Good (Isomer dependent)Primarily ortho and paraAdvantages: Can be effective for electron-deficient phenols. Disadvantages: Yields can be variable; may produce isomeric mixtures.
Reimer-Tiemann Reaction ChloroformStrong Base (e.g., NaOH)Biphasic, heatingGenerally low to moderateortho and para isomersAdvantages: Well-established classical method. Disadvantages: Often low yields, formation of byproducts, harsh conditions.
Directed ortho-Metalation N,N-Dimethylformamide (DMF)Organolithium reagent (e.g., n-BuLi)Anhydrous THF, low temp.Good (Multi-step)Exclusively orthoAdvantages: High regioselectivity. Disadvantages: Requires protection/deprotection steps, cryogenic conditions, and handling of pyrophoric reagents.

Recommended Synthetic Protocol: Magnesium-Mediated ortho-Formylation

Based on literature evidence, the magnesium-mediated ortho-formylation (a modification of the Casnati-Skattebøl reaction) is the most efficient and selective method for the synthesis of this compound from 3,5-difluorophenol.

Experimental Procedure

This protocol is adapted from a procedure reported in the Journal of Medicinal Chemistry (2010, vol. 53, #4, p. 1473 - 1482).

Step A: Synthesis of this compound

  • Dissolve 3,5-difluorophenol (2.6 g, 20 mmol) in acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To the solution, add triethylamine (14 mL, 100 mmol).

  • Sequentially add anhydrous magnesium chloride (3.8 g, 40 mmol) and paraformaldehyde (6.4 g, 200 mmol) to the mixture.

  • Heat the resulting inhomogeneous mixture to 60°C and stir vigorously for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature and dilute with deionized water (200 mL).

  • Adjust the pH of the mixture to <2 with 1 M aqueous hydrochloric acid.

  • Extract the aqueous mixture with ethyl acetate (200 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield this compound.

Yield: 2.6 g (82%) as a red oily product. Mass Spectrometry: m/z 157.1 [M-H]⁻.

Product Characterization Data
PropertyValue
Molecular Formula C₇H₄F₂O₂
Molecular Weight 158.10 g/mol
Appearance Red oily product
Melting Point 32°C
Boiling Point 207.6 ± 35.0 °C (Predicted)
CAS Number 136516-64-8

Visualizing the Synthesis and Mechanism

Experimental Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

experimental_workflow cluster_reagents Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 3,5-Difluorophenol reaction Reaction at 60°C, 16h start->reaction 1. Add reagents reagents MgCl₂, Et₃N, Paraformaldehyde in Acetonitrile workup Acidic Workup (HCl aq.) & Ethyl Acetate Extraction reaction->workup 2. Quench & Extract purification Concentration under Reduced Pressure workup->purification 3. Isolate end This compound purification->end 4. Final Product

Caption: Experimental workflow for the synthesis.

Proposed Reaction Mechanism

The magnesium-mediated ortho-formylation proceeds through a chelation-controlled mechanism, which ensures high regioselectivity.

reaction_mechanism cluster_activation Phenol Activation cluster_formylation Formylation Step cluster_hydrolysis Hydrolysis phenol 3,5-Difluorophenol mg_complex Magnesium Phenoxide Intermediate (Chelated) phenol->mg_complex + MgCl₂ / Et₃N electrophile Electrophilic Attack mg_complex->electrophile paraform Paraformaldehyde paraform->electrophile Depolymerization intermediate Ortho-substituted Intermediate electrophile->intermediate hydrolysis Acidic Hydrolysis (H₃O⁺) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Proposed mechanism for ortho-formylation.

Safety Information

  • 3,5-Difluorophenol: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

  • Paraformaldehyde: Flammable solid. Harmful if swallowed or inhaled. Causes skin irritation and serious eye damage. May cause an allergic skin reaction and respiratory irritation. Suspected of causing genetic defects and cancer.

  • Magnesium Chloride (anhydrous): Causes serious eye irritation.

  • Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Harmful if inhaled.

  • Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Conclusion

The synthesis of this compound from 3,5-difluorophenol is most effectively achieved through the magnesium-mediated ortho-formylation reaction. This method offers high yield and excellent regioselectivity under relatively mild conditions, making it a superior choice compared to other classical formylation reactions. This guide provides the necessary details for researchers and professionals to successfully implement this synthesis in their work, contributing to the advancement of drug discovery and materials science.

The Multifaceted Biological Activities of Difluorinated Benzaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorinated benzaldehydes are a class of synthetic organic compounds that have garnered significant attention in medicinal chemistry. The strategic incorporation of fluorine atoms into the benzaldehyde scaffold imparts unique physicochemical properties, including increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability. These characteristics make difluorinated benzaldehydes and their derivatives promising candidates for the development of novel therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth overview of the current understanding of the biological activities of these compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Anticancer Activities

Difluorinated benzaldehyde derivatives have emerged as a promising class of compounds with potent anticancer activities. Their mechanisms of action are diverse and often involve the disruption of essential cellular processes in cancer cells.

One of the key mechanisms is the inhibition of tubulin polymerization.[1] Microtubules are critical components of the cytoskeleton involved in cell division, and their disruption can lead to mitotic arrest and apoptosis in cancer cells. Fluorinated analogues of 3,4-difluorobenzaldehyde have demonstrated significant cytotoxicity against various cancer cell lines by inhibiting tubulin polymerization.[1]

Another important target is aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform, which is overexpressed in several cancers and is associated with cancer stem cells and chemoresistance.[2] Derivatives of 2-(benzyloxy)-4-fluorobenzaldehyde have been developed as inhibitors of ALDH1A3.

Furthermore, Schiff bases derived from fluorinated benzaldehydes have shown potent cytotoxic effects. For instance, a Schiff base synthesized from 2-amino phenylhydrazine and a benzaldehyde containing five fluorine atoms exhibited a strong cytotoxic effect on the A549 lung cancer cell line with an IC50 value of 0.64 μM.[3] Similarly, fluorinated benzofuran derivatives have been shown to inhibit the proliferation of HCT116 human colorectal carcinoma cells.[4]

Quantitative Anticancer Data
Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Fluorinated 3,4-Difluorobenzaldehyde AnaloguesMCF-7 (Breast)Not SpecifiedTubulin Polymerization Inhibition[1]
Fluorinated Schiff Base (5 fluorine atoms)A549 (Lung)0.64Apoptosis Induction[3]
Difluorinated Benzofuran with Carboxylic Acid (Compound 1)HCT116 (Colon)19.5Inhibition of Bcl-2, PARP-1 and DNA cleavage[5]
Difluorinated Benzofuran with Ester (Compound 2)HCT116 (Colon)24.8Inhibition of Bcl-2, PARP-1 and DNA cleavage[5]
2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA)HCT-116 (Colon)24.95Not Specified[6]

Anti-inflammatory Activities

Inflammation is a complex biological response implicated in numerous diseases. Difluorinated benzaldehydes and their derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[3][7] Several benzaldehyde derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[8] This inhibition prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes, such as those encoding for cytokines (e.g., IL-6, TNF-α) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8]

Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages by inhibiting the expression of COX-2 and iNOS, leading to a decrease in the secretion of inflammatory mediators like prostaglandin E2 (PGE2), interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), and nitric oxide (NO).[4]

Quantitative Anti-inflammatory Data
Compound/Derivative ClassInflammatory MediatorIC50 (µM)Cell Line/ModelReference
Difluorinated Benzofuran (Compound 2)PGE21.92LPS-treated macrophages[5]
Difluorinated Benzofuran (Compound 3)PGE21.48LPS-treated macrophages[5]
Difluorinated Benzofuran (Compound 2)IL-61.23 - 9.04LPS-treated macrophages[5]
Difluorinated Benzofuran (Compound 3)IL-61.23 - 9.04LPS-treated macrophages[5]
Difluorinated Benzofuran (Compound 8)IL-61.23 - 9.04LPS-treated macrophages[5]
Fluorinated Benzofuran DerivativesIL-61.2 - 9.04Macrophages[4][9]
Fluorinated Benzofuran DerivativesCCL21.5 - 19.3Macrophages[4][9]
Fluorinated Benzofuran DerivativesNitric Oxide2.4 - 5.2Macrophages[4][9]
Fluorinated Benzofuran DerivativesPGE21.1 - 20.5Macrophages[4][9]

Antimicrobial Activities

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Difluorinated benzaldehydes and their derivatives, particularly in the form of Schiff bases, have shown promising activity against a range of pathogenic bacteria and fungi.

Fluorinated Schiff bases derived from benzaldehydes have been investigated for their antibacterial properties. One study reported the minimum inhibitory concentration (MIC50) values of fluorinated phenylhydrazine benzaldehyde compounds against E. coli, S. aureus, and P. aeruginosa to be 3.81 µM, 3.45 µM, and 3.31 µM, respectively.[10] Another study highlighted that 2,6-difluorobenzamide derivatives exhibited antimicrobial activity against methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with some compounds showing MIC values as low as 4 µg/mL against MRSA.[11]

The antifungal potential of these compounds has also been explored. Benzaldehyde derivatives have been shown to inhibit fungal growth, and their activity is often enhanced by the presence of a hydroxyl group in the ortho position of the aromatic ring.[12] The mechanism of antifungal action is thought to involve the disruption of cellular antioxidation systems.[12]

Quantitative Antimicrobial Data
Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
2,6-Difluorobenzamide Derivative (Compound 2)MRSA ATCC 433004[11]
2,6-Difluorobenzamide Derivative (Compound 4)MRSA ATCC 433004[11]
2,6-Difluorobenzamide Derivative (Compound 5)MRSA ATCC 433004[11]
2,6-Difluorobenzamide Derivative (Compound 4)MSSA ATCC259231[11]
Fluorobenzoylthiosemicarbazides (Compounds 15a, 15b, 16b)S. aureus (MRSA and MSSA)7.82 - 31.25[13]

Neuroprotective Activities

Neurodegenerative diseases pose a significant challenge to global health. Emerging evidence suggests that difluorinated benzaldehydes and their derivatives may offer neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory actions.

Two benzaldehydes isolated from the coral-derived fungus Aspergillus terreus C23-3 have been shown to possess anti-neuroinflammatory and neuroprotective activities. These compounds were effective in reducing the secretion of inflammatory mediators in microglia and inhibited β-amyloid (Aβ)-induced neurological damage in hippocampal neuronal cells.[14] The neuroprotective mechanism involves the inhibition of mitochondrial oxidative stress and the blockage of neuronal cell apoptosis through the modulation of Tau protein-related pathways and caspase family-related signaling pathways.[14]

While quantitative data specifically for difluorinated benzaldehydes in neuroprotection is still emerging, the broader class of benzaldehyde derivatives shows promise. For instance, in a study on neuroblastoma cells, various nitrone derivatives were evaluated for their neuroprotective effects, with some compounds exhibiting EC50 values in the low micromolar range.[15]

Quantitative Neuroprotective Data
Compound/Derivative ClassAssay/ModelEC50 (µM)Cell LineReference
HomoBisNitrone (HBN5)Oxygen-Glucose Deprivation≤ 2.58SH-SY5Y[15]
HomoBisNitrone (HBN6)Oxygen-Glucose Deprivation≤ 2.58SH-SY5Y[15]
HomoBisNitrone (HBN4)Oxygen-Glucose Deprivation≤ 5.16SH-SY5Y[15]

Signaling Pathways and Visualizations

The biological activities of difluorinated benzaldehydes are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. Difluorinated benzaldehyde derivatives can inhibit this pathway at various points, thereby exerting their anti-inflammatory effects.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, IL-6) NFkB_n->Genes Activates Inhibitor Difluorinated Benzaldehydes Inhibitor->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by difluorinated benzaldehydes.

MAPK Signaling Pathway in Neuroinflammation and Cancer

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 pathways, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of these pathways is implicated in both cancer and neuroinflammatory diseases. Some benzaldehyde derivatives have been shown to modulate MAPK signaling.

MAPK_Pathway Stimuli Stress / Growth Factors MAPKKK MAPKKK (e.g., ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK / p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, ATF2) MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (Inflammation, Apoptosis) TranscriptionFactors->CellularResponse Regulates Inhibitor Difluorinated Benzaldehydes Inhibitor->MAPKK Modulates

Caption: Modulation of the MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Synthesis of Difluorinated Benzaldehydes

General Procedure for the Synthesis of 3,4-Difluorobenzaldehyde:

  • To a stirred and cooled (ice bath) mixture of anhydrous aluminum chloride (0.75 mole) in methylene chloride (250 ml), add ortho-difluorobenzene (0.5 mole).

  • Add dichloromethyl methyl ether (0.75 mole) dropwise to the mixture. Vigorous HCl evolution will be observed.

  • After the addition is complete, stir the mixture at room temperature for 15 minutes.

  • Decant the liquid phase into a mixture of ice and water (500 ml).

  • Wash the unreacted aluminum chloride residue with methylene chloride and add the washings to the ice-water mixture.

  • Separate the organic layer, wash with a saturated potassium carbonate solution until neutral, and dry over anhydrous magnesium sulfate.

  • Distill the dried organic layer to obtain 3,4-difluorobenzaldehyde.[16]

General Procedure for the Synthesis of 2,4-Difluorobenzaldehyde:

  • Add 2,4-difluorobenzoylchloride to a flask.

  • Add decahydronaphthalene (30 ml) and a catalyst of 5% palladium on a barium sulfate support (0.5 g) to the flask.

  • Purge the reaction mixture with hydrogen gas for 15 minutes.

  • Raise the temperature to 130°C and continue to disperse hydrogen through the system for 6 hours.

  • Isolate the product, 2,4-difluorobenzaldehyde, as a colorless liquid.[17]

Biological Assays

MTT Assay for Cell Viability and Cytotoxicity:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the difluorinated benzaldehyde derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.[4][12][18][19][20]

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add Test Compound Incubate1->AddCompound Incubate2 Incubate (e.g., 72h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer Shake Shake to Dissolve Formazan AddSolubilizer->Shake ReadAbsorbance Read Absorbance (570 nm) Shake->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based):

  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing tubulin (2 mg/mL), GTP (1 mM), glycerol (15%), and a fluorescent reporter in General Tubulin Buffer.

  • Compound Preparation: Prepare 10x stocks of the test compound, a known inhibitor (e.g., Nocodazole), a known enhancer (e.g., Paclitaxel), and a vehicle control.

  • Assay Setup: In a pre-warmed 96-well plate, add 5 µL of the 10x test compound or controls to the appropriate wells.

  • Initiation of Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well to initiate the reaction.

  • Data Acquisition: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity over time at 37°C.

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves and calculate parameters such as the rate and extent of polymerization to determine the inhibitory effect of the compound.[1][21]

ALDEFLUOR™ Assay for ALDH Activity:

  • Cell Preparation: Resuspend cells in ALDEFLUOR™ assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Control and Test Samples: Prepare a "test" sample and a "control" sample. To the "control" sample, add the specific ALDH inhibitor, DEAB.

  • Substrate Addition: Add the activated ALDEFLUOR™ reagent (BODIPY-aminoacetaldehyde) to both the "test" and "control" samples.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The ALDH-positive cells will exhibit bright green fluorescence in the "test" sample, which will be significantly reduced in the "control" sample containing DEAB.[2][22][23][24][25]

Conclusion

Difluorinated benzaldehydes and their derivatives represent a versatile and promising platform for the discovery of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infections, and neurodegeneration warrants further investigation. The strategic placement of fluorine atoms significantly influences the biological activity of these compounds, and a deeper understanding of structure-activity relationships will be crucial for the development of potent and selective drug candidates. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the advancement of these promising compounds from the laboratory to the clinic.

References

The Versatile Scaffold: A Technical Review of 2,4-Difluoro-6-hydroxybenzaldehyde and its Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4-Difluoro-6-hydroxybenzaldehyde is a fluorinated aromatic aldehyde that holds significant promise as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive hydroxyl-aldehyde motif, imparts distinct chemical properties that can be exploited for the synthesis of novel bioactive compounds and functional materials. While direct and extensive research on the applications of this compound and its derivatives is an emerging field, the well-established biological activities of analogous compounds, such as 2,4-dihydroxybenzaldehyde and other fluorinated benzaldehydes, provide a strong rationale for its exploration. This technical guide consolidates the available information on this compound and provides a comprehensive overview of the synthesis and potential applications of its derivatives, drawing parallels from closely related structures.

Core Compound Properties and Synthesis

This compound is a solid with a melting point of approximately 32°C and a boiling point around 207.6°C. It is characterized by the presence of a benzaldehyde ring substituted with two fluorine atoms at positions 2 and 4, and a hydroxyl group at position 6.

Synthesis of this compound

A common synthetic route to this compound involves the formylation of 3,5-difluorophenol. The following protocol is adapted from the literature:

Experimental Protocol: Synthesis of this compound

  • Materials: 3,5-difluorophenol, acetonitrile, triethylamine, magnesium chloride, paraformaldehyde, 1 M hydrochloric acid, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 3,5-difluorophenol (1.0 eq) in acetonitrile.

    • Add triethylamine (5.0 eq) to the solution.

    • Sequentially add magnesium chloride (2.0 eq) and paraformaldehyde (10.0 eq).

    • Heat the resulting mixture at 60°C with vigorous stirring for 16 hours.

    • After cooling, dilute the mixture with deionized water and adjust the pH to <2 with 1 M aqueous hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Starting MaterialReagentsSolventTemperatureTimeYield
3,5-DifluorophenolTriethylamine, Magnesium chloride, ParaformaldehydeAcetonitrile60°C16 h~82%

Potential Applications in Medicinal Chemistry

The structural features of this compound make it an attractive starting material for the synthesis of various derivatives with potential therapeutic applications. The hydroxyl and aldehyde groups serve as handles for the introduction of diverse functionalities, leading to the generation of compound libraries for biological screening.

Schiff Base Derivatives: Potential Anticancer Agents

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-known class of compounds with a broad spectrum of biological activities, including anticancer properties. While specific studies on Schiff bases derived from this compound are limited, research on derivatives of the analogous 2,4-dihydroxybenzaldehyde suggests their potential as inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy.

Hypothetical Signaling Pathway for Hsp90 Inhibition

Hsp90_Inhibition Drug Schiff Base Derivative Hsp90 Hsp90 Drug->Hsp90 Inhibits ATPase activity Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, Her2) Hsp90->Client_Proteins Chaperones Ubiquitination Ubiquitination Client_Proteins->Ubiquitination Misfolded proteins Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Apoptosis Apoptosis Proteasomal_Degradation->Apoptosis Leads to Chalcone_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2,4-Difluoro-6- hydroxybenzaldehyde + Acetophenone Reaction Claisen-Schmidt Condensation Start->Reaction Product Chalcone Derivative Reaction->Product Antimicrobial Antimicrobial Assay (MIC Determination) Product->Antimicrobial Anticancer Anticancer Assay (MTT Assay) Product->Anticancer Metal_Complex_Formation Aldehyde 2,4-Difluoro-6- hydroxybenzaldehyde Schiff_Base Schiff Base Ligand Aldehyde->Schiff_Base Amine Amine Amine->Schiff_Base Metal_Complex Metal_Complex Schiff_Base->Metal_Complex Metal_Salt Metal_Salt Metal_Salt->Metal_Complex Enhanced_Activity Enhanced Antimicrobial Activity Metal_Complex->Enhanced_Activity

An In-depth Technical Guide to the Discovery and History of Fluorinated Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, synthesis, and application of fluorinated hydroxybenzaldehydes. These compounds represent a cornerstone in modern medicinal chemistry and materials science, where the strategic incorporation of fluorine atoms imparts unique and beneficial properties to aromatic systems.

Introduction: The Dawn of Organofluorine Chemistry

The journey of fluorinated hydroxybenzaldehydes is intrinsically linked to the broader history of organofluorine chemistry. This field began to take shape in the 19th century, long before the isolation of elemental fluorine by Henri Moissan in 1886.[1][2] Early pioneers like Alexander Borodin synthesized the first acyl fluoride, benzoyl fluoride, in 1862 through halogen exchange, a method that remains fundamental in fluorination chemistry today.[1][3]

The 20th century saw a dramatic expansion of the field, driven by the discovery of chlorofluorocarbons (CFCs) and their commercialization as refrigerants by companies like DuPont in the 1930s.[2][4] The unique properties conferred by the carbon-fluorine bond—the strongest single bond in organic chemistry—were quickly recognized.[5] These properties include enhanced thermal stability, metabolic resistance, and altered electronic character, which are highly desirable in drug design.[6][7][8] The strategic introduction of fluorine can significantly modulate a molecule's lipophilicity, pKa, and binding affinity to biological targets, making fluorinated compounds a mainstay in pharmaceuticals.[6][9][10] Approximately 25% of all pharmaceuticals on the market contain fluorine.[3]

Fluorinated hydroxybenzaldehydes emerged as versatile building blocks within this context. Possessing a reactive aldehyde group, a modifiable hydroxyl group, and a stable fluorinated aromatic ring, they serve as key intermediates in the synthesis of a vast array of complex molecules, from active pharmaceutical ingredients (APIs) to advanced materials.[7][11][12]

Synthesis and Methodologies: From Classical Formylation to Modern Approaches

The preparation of fluorinated hydroxybenzaldehydes relies on the formylation of fluorophenols or the modification of other fluorinated aromatic precursors. The choice of synthetic route is dictated by the desired substitution pattern (regioselectivity) and the availability of starting materials.

Classic electrophilic aromatic substitution reactions have been adapted for the synthesis of these compounds. The electron-rich nature of the phenol ring directs the incoming formyl group, although the position is influenced by both the hydroxyl and fluorine substituents.

  • Vilsmeier-Haack Reaction: This reliable method involves the formylation of electron-rich aromatics, such as fluorophenols, using a Vilsmeier reagent.[13][14] The reagent, typically a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[15][16] The reaction is generally regioselective, with substitution occurring at the sterically less hindered position, often para to the hydroxyl group.[14][16]

  • Duff Reaction: First described by James C. Duff, this reaction formylates phenols using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[17][18][19] The Duff reaction strongly favors formylation at the ortho position to the hydroxyl group due to a directing effect from the phenolic proton.[18][20] While historically significant, yields can be modest, typically in the range of 15-20%.[21]

G

Contemporary methods often involve multi-step sequences that offer greater control and higher yields. A common strategy involves protecting the hydroxyl group, followed by directed lithiation or Grignard reactions to introduce the aldehyde functionality. A patented method for preparing 2-fluoro-4-hydroxybenzaldehyde exemplifies this modern approach.[11]

The general workflow begins with protecting the hydroxyl group of a starting material like 3-fluorophenol. This is followed by bromination at the position ortho to the fluorine atom. A Grignard reagent is then formed, which reacts with a formylating agent such as DMF. The final step is the deprotection of the hydroxyl group to yield the target molecule.[11]

G Start 3-Fluorophenol Step1 Protect Hydroxyl Group Start->Step1 Protected Protected 3-Fluorophenol Step1->Protected Step2 Bromination Protected->Step2 Brominated Brominated Intermediate Step2->Brominated Step3 Grignard Exchange + Formylation (DMF) Brominated->Step3 Formylated Protected Aldehyde Step3->Formylated Step4 Deprotection Formylated->Step4 Final 2-Fluoro-4- hydroxybenzaldehyde Step4->Final

Detailed Experimental Protocols

The following protocols are representative of the synthesis of fluorinated hydroxybenzaldehydes.

This protocol details the demethylation of 3-fluoro-4-methoxybenzaldehyde using hydrobromic acid (HBr).[22]

  • Reaction Setup: To a reaction vessel, add 3-fluoro-4-methoxybenzaldehyde (5.00 g, 32.5 mmol) and 48% aqueous HBr (30 mL).

  • Heating: Heat the mixture to 140 °C under an inert argon atmosphere.

  • Reaction Monitoring: Stir the reaction vigorously for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture and dilute with water (150 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Washing: Combine the organic layers and wash with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude solid can be purified by recrystallization or silica gel column chromatography to yield pure 3-fluoro-4-hydroxybenzaldehyde. The reported yield for this method is approximately 97%.[22]

This is a general protocol for the formylation of an electron-rich aromatic substrate, such as a fluorophenol derivative.[14][23]

  • Vilsmeier Reagent Preparation: In a flask cooled to 0°C in an ice bath, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while stirring vigorously, ensuring the temperature remains below 10°C. Stir for 30 minutes at 0°C; formation of a solid or viscous liquid indicates reagent formation.[23]

  • Substrate Addition: Dissolve the fluorophenol substrate (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane). Add this solution to the prepared Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-6 hours), monitoring by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker of crushed ice containing a solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate. This step is exothermic.

  • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent (e.g., ethyl acetate or ether).

  • Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Physicochemical and Spectroscopic Data

The position of the fluorine atom relative to the hydroxyl and aldehyde groups significantly influences the compound's physical and chemical properties, including acidity (pKa) and spectroscopic signatures.

Property2-Fluoro-4-hydroxybenzaldehyde3-Fluoro-4-hydroxybenzaldehyde4-Fluoro-2-hydroxybenzaldehyde
CAS Number 348-27-6[11][24]405-05-0[25][26]348-28-7[27]
Molecular Formula C₇H₅FO₂C₇H₅FO₂C₇H₅FO₂
Molecular Weight 140.11 g/mol 140.11 g/mol [12][25]140.11 g/mol [27]
Appearance -Beige Powder[12]-
Melting Point (°C) -121 - 125[12][25]-
pKa (of parent fluorophenol) ~8.7 (for 3-fluorophenol)[28][29]~9.3 (for 2-fluorophenol)[28]~9.9 (for 4-fluorophenol)[28][29]
¹H NMR (CDCl₃, δ ppm) 7.44-7.32 (m, 1H), 6.87-6.84 (m, 1H), 6.58-6.55 (m, 1H)[11]9.86 (s, 1H, CHO), 7.67-7.62 (m, 2H), 7.16 (m, 1H), 6.04 (s, 1H, OH)[22]-
¹⁹F NMR ---

Note: pKa values are for the corresponding parent fluorophenols, which serve as a proxy for the relative acidity of the hydroxyl group on the benzaldehyde derivatives. The electron-withdrawing aldehyde group will lower these pKa values further.

  • ¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a powerful tool for characterizing these compounds.[30] The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, resulting in sharp signals over a wide chemical shift range, making it highly sensitive to the local electronic environment.[31][32] The chemical shift of the fluorine atom provides definitive information about its position on the aromatic ring.

  • ¹H NMR Spectroscopy: Proton NMR provides information on the aromatic protons and the aldehyde proton (typically δ 9.8-10.0 ppm). Coupling between the fluorine and adjacent protons (H-F coupling) can be observed, further aiding in structure elucidation.

Applications in Drug Discovery and Development

Fluorinated hydroxybenzaldehydes are crucial intermediates in medicinal chemistry, primarily serving as building blocks for synthesizing more complex, biologically active molecules.[26] Their utility stems from the favorable changes fluorine imparts on pharmacokinetic profiles.[6][33]

  • Enzyme Inhibitors: These compounds are used to create derivatives that act as enzyme inhibitors. For example, curcuminoid analogs synthesized from 3-fluoro-4-hydroxybenzaldehyde have shown potent inhibitory activity against human ovarian cancer cell lines.[12]

  • Anti-inflammatory Agents: Hydrazone derivatives obtained from 3-fluoro-4-hydroxybenzaldehyde demonstrate significant anti-inflammatory activity by inhibiting macrophage migration.[12]

  • Scaffolds for Bioactive Compounds: The aldehyde group provides a reactive handle for constructing various molecular architectures.[33] For instance, they are used in aldol condensations, Wittig reactions, and reductive aminations to build scaffolds for kinase inhibitors, anticancer agents, and other therapeutics.[12][25]

The general role of these fluorinated building blocks in drug discovery often involves their incorporation into a lead compound to enhance its properties. The fluorine atom can improve metabolic stability by blocking sites susceptible to oxidative metabolism, and it can increase binding affinity to a target protein through favorable electrostatic interactions.

G

Conclusion

From their theoretical origins in the nascent field of organofluorine chemistry to their current status as indispensable tools in drug discovery, fluorinated hydroxybenzaldehydes have a rich history. The development of synthetic methods, from classical formylation reactions to modern, high-yield protocols, has made these compounds readily accessible. Their unique physicochemical properties, imparted by the strategic placement of fluorine, allow medicinal chemists to fine-tune the metabolic and binding characteristics of drug candidates. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of these versatile fluorinated building blocks in the scientific toolkit is assured.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2,4-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes to key derivatives of 2,4-Difluoro-6-hydroxybenzaldehyde, a versatile starting material in medicinal chemistry. The inherent functionalities of this fluorinated salicylaldehyde derivative, namely the aldehyde, hydroxyl group, and electron-withdrawing fluorine atoms, make it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications. This document outlines generalized protocols for the synthesis of Schiff bases, chalcones, and ether derivatives. The experimental details are based on established methodologies for analogous hydroxybenzaldehydes and are intended to serve as a foundational guide for researchers. Potential biological activities and relevant signaling pathways are also discussed based on literature for structurally related compounds.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by an azomethine (-C=N-) group, are synthesized via the condensation of a primary amine with an aldehyde. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The reaction with this compound is expected to proceed readily, yielding novel fluorinated Schiff bases.

Experimental Protocol: General Synthesis of a Schiff Base Derivative

A general protocol for the synthesis of Schiff bases from this compound is as follows:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Addition of Amine: To this solution, add an equimolar amount of the desired primary amine.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reaction: Reflux the mixture for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.

  • Purification: Wash the crude product with a cold solvent (e.g., methanol or ethanol) to remove unreacted starting materials and recrystallize from a suitable solvent to obtain the pure Schiff base.

  • Characterization: The structure of the synthesized Schiff base can be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Representative Characterization Data for Schiff Base Derivatives

The following data is illustrative and based on structurally similar compounds. Actual results for derivatives of this compound may vary.

Derivative ClassGeneral StructureExpected FT-IR (cm⁻¹)Expected ¹H NMR (δ ppm)Expected Yield (%)
Schiff Base2,4-Difluoro-6-hydroxy-N-aryl/alkylmethanimine~1620-1640 (C=N), ~3200-3400 (O-H)~8.5-9.0 (s, 1H, -CH=N-), ~7.0-8.0 (m, Ar-H)70-90

Synthesis of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects.[3][4] The synthesis of chalcones from this compound can be achieved through the Claisen-Schmidt condensation with an appropriate acetophenone. The presence of fluorine atoms is often associated with enhanced biological efficacy.[5]

Experimental Protocol: General Synthesis of a Chalcone Derivative

The Claisen-Schmidt condensation is a common method for chalcone synthesis:[6]

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in a suitable solvent like ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, with constant stirring.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Neutralization and Precipitation: After completion, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Isolation and Purification: Filter the solid product, wash with water until neutral, and dry. Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure of the chalcone using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Representative Characterization Data for Chalcone Derivatives

The following data is illustrative and based on structurally similar compounds. Actual results for derivatives of this compound may vary.

Derivative ClassGeneral StructureExpected FT-IR (cm⁻¹)Expected ¹H NMR (δ ppm)Expected Yield (%)
Chalcone(E)-1-(Aryl)-3-(2,4-difluoro-6-hydroxyphenyl)prop-2-en-1-one~1640-1660 (C=O), ~1580-1600 (C=C)~7.5-8.0 (d, 1H, α-H), ~7.8-8.3 (d, 1H, β-H)60-85

Synthesis of Ether Derivatives

The phenolic hydroxyl group of this compound can be readily converted to an ether linkage via the Williamson ether synthesis.[7][8] This reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Ether derivatives can exhibit modified solubility and pharmacokinetic properties, potentially leading to improved biological activity.

Experimental Protocol: General Synthesis of an Ether Derivative

A typical Williamson ether synthesis protocol is as follows:[9]

  • Deprotonation: Dissolve this compound (1 equivalent) in a polar aprotic solvent such as acetone or DMF.

  • Base Addition: Add a suitable base, such as anhydrous potassium carbonate or sodium hydride (1.1-1.5 equivalents), to the solution and stir for 30-60 minutes at room temperature to form the phenoxide.

  • Alkyl Halide Addition: Add the desired alkyl halide (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Extraction and Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Characterize the final ether product by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Representative Characterization Data for Ether Derivatives

The following data is illustrative and based on structurally similar compounds. Actual results for derivatives of this compound may vary.

Derivative ClassGeneral StructureExpected FT-IR (cm⁻¹)Expected ¹H NMR (δ ppm)Expected Yield (%)
Ether2,4-Difluoro-6-(alkoxy)benzaldehyde~1050-1250 (C-O-C), ~1680-1700 (C=O)~4.0-4.5 (t or q, 2H, -O-CH₂-), ~9.8-10.2 (s, 1H, -CHO)50-95[7]

Visualizations

Synthesis Workflows

Synthesis_Workflows A 2,4-Difluoro-6- hydroxybenzaldehyde C Schiff Base Derivative A->C Condensation + R-NH2 E Chalcone Derivative A->E Claisen-Schmidt + Ar-CO-CH3 G Ether Derivative A->G Williamson Ether Synthesis + R-X B Primary Amine (R-NH2) D Acetophenone (Ar-CO-CH3) F Alkyl Halide (R-X)

Caption: General synthetic pathways for derivatives of this compound.

Potential Biological Activity and Signaling Pathway

Derivatives of fluorinated and hydroxylated benzaldehydes have shown promise as anticancer agents by inducing apoptosis through the modulation of key signaling pathways. For instance, some chalcones have been reported to induce apoptosis by increasing the levels of reactive oxygen species (ROS), leading to the activation of caspase cascades.[10]

Apoptosis_Pathway A Chalcone Derivative B Cancer Cell A->B Inhibition C Increased ROS Production B->C D Mitochondrial Dysfunction C->D Induces E Caspase Activation (e.g., Caspase-3/7, -9) D->E Leads to F Apoptosis E->F Executes

Caption: Hypothetical signaling pathway for chalcone-induced apoptosis in cancer cells.

Disclaimer

The experimental protocols and data presented in these application notes are generalized and based on established chemical principles and literature precedents for structurally related compounds. Researchers should optimize reaction conditions and perform thorough characterization for each new derivative synthesized from this compound. The biological activities discussed are potential areas of application and require experimental validation for any newly synthesized compounds.

References

The Strategic Role of 2,4-Difluoro-6-hydroxybenzaldehyde in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: [Current Date]

[City, State] – 2,4-Difluoro-6-hydroxybenzaldehyde, a versatile aromatic aldehyde, is emerging as a significant building block in the field of medicinal chemistry. Its unique structural features, including two electron-withdrawing fluorine atoms and a reactive hydroxyl group, provide a valuable scaffold for the synthesis of novel therapeutic agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing its applications, supported by experimental protocols and quantitative biological data. The strategic incorporation of fluorine can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates, making this fluorinated salicylaldehyde derivative a molecule of high interest.

Application Note 1: A Scaffold for Novel Anticancer Agents

The pursuit of new and effective cancer therapies is a central theme in medicinal chemistry. Benzaldehyde and its derivatives have demonstrated potential as anticancer agents by interfering with key signaling pathways that drive tumor growth and survival. While direct anticancer activity data for compounds specifically derived from this compound is still emerging in publicly available literature, the broader class of fluorinated and hydroxylated benzaldehydes has shown promise.

For instance, derivatives of the closely related 2,4-dihydroxybenzaldehyde have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncogenic proteins. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately causing cancer cell death.

Furthermore, studies on other fluorinated benzaldehyde derivatives have pointed towards their potential to modulate key signaling pathways in cancer. Benzaldehyde itself has been shown to inhibit critical pathways such as the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, which are frequently hyperactivated in various cancers. The presence of fluorine atoms in the 2 and 4 positions of the benzene ring is expected to modulate the electronic properties of the molecule, potentially leading to enhanced inhibitory activity and improved drug-like properties.

A study on 1,2,4-triazole derivatives highlighted a compound bearing a 2,4-difluorophenyl group that exhibited an "adequate cytotoxic effect," underscoring the potential of this substitution pattern in the design of new anticancer agents[1].

Quantitative Data Summary

Compound ClassTarget/AssayCell LineIC50 (µM)
Benzyloxybenzaldehyde DerivativesCytotoxicityHL-601-10
1,2,4-Triazole derivative with 2,4-difluorophenyl groupCytotoxicityVariousNot specified, but noted for "adequate cytotoxic effect"

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

Schiff bases are common intermediates in the synthesis of various biologically active compounds. The following is a general protocol for their synthesis from this compound.

Materials:

  • This compound

  • Appropriate primary amine

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

  • To this solution, add 1.0 equivalent of the desired primary amine.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the anticancer activity of newly synthesized compounds.

Materials:

  • Synthesized compounds

  • Human cancer cell line (e.g., MCF-7, A549)

  • DMEM or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for another 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Synthesis and Biological Action

To aid in the conceptualization of experimental workflows and potential mechanisms of action, the following diagrams are provided.

G cluster_synthesis Synthetic Workflow start This compound schiff_base Schiff Base Intermediate start->schiff_base Condensation amine Primary Amine amine->schiff_base reagents Ethanol, Acetic Acid (cat.) bioactive Bioactive Molecule schiff_base->bioactive Further Modification

Caption: General synthetic workflow for preparing bioactive molecules.

G cluster_pathway Potential Cancer Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival mtor->proliferation inhibitor Benzaldehyde Derivative (Potential Inhibitor) inhibitor->receptor Inhibition inhibitor->pi3k Inhibition

Caption: Hypothesized inhibition of a cancer signaling pathway.

The strategic use of this compound presents a promising avenue for the discovery of new therapeutic agents. The protocols and conceptual frameworks provided herein are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

2,4-Difluoro-6-hydroxybenzaldehyde: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Difluoro-6-hydroxybenzaldehyde is a valuable synthetic intermediate in the field of organic chemistry, particularly in the construction of complex heterocyclic scaffolds. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive hydroxyl and aldehyde group, imparts distinct chemical properties that make it a versatile precursor for a range of molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis of phenanthroimidazole derivatives, a class of compounds with significant interest in materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, reaction setup, and purification procedures.

PropertyValueReference
CAS Number 136516-64-8[1]
Molecular Formula C₇H₄F₂O₂[1]
Molecular Weight 158.11 g/mol [1]
Melting Point 32 °C
Boiling Point 207.6±35.0 °C (Predicted)
Density 1.464±0.06 g/cm³ (Predicted)
Storage Under inert gas (nitrogen or Argon) at 2-8°C

Applications in Organic Synthesis

This compound serves as a key starting material for the synthesis of various organic molecules. One notable application is in the preparation of phenanthroimidazole derivatives through condensation reactions.

Synthesis of Phenanthroimidazole Derivatives

Phenanthroimidazole derivatives are of significant interest due to their applications in organic light-emitting diodes (OLEDs) and other electronic devices. The reaction of this compound with diketone-functionalized materials provides a pathway to these complex heterocyclic systems.

A general workflow for the synthesis of phenanthroimidazole derivatives from this compound is depicted below. This process typically involves the condensation of the aldehyde with a 1,2-diketone and an ammonium source.

SynthesisWorkflow A 2,4-Difluoro-6- hydroxybenzaldehyde D Condensation Reaction A->D B Diketone-hydrolyzed Polymer B->D C Ammonium Acetate (Ammonia Source) C->D E Phenanthroimidazole Derivative D->E

Caption: General workflow for the synthesis of phenanthroimidazole derivatives.

Experimental Protocols

The following section provides a detailed experimental protocol for a representative synthesis utilizing this compound.

Protocol 1: Synthesis of Phenanthroimidazole Derivatives from a Diketone-Functionalized Polymer

This protocol is adapted from the synthesis of phenanthroimidazole derivatives as described in the literature.[2]

Materials:

  • Diketone-hydrolyzed polymer

  • This compound

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, suspend the diketone-hydrolyzed polymer in glacial acetic acid.

  • Add this compound and ammonium acetate to the suspension.

  • Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water and then with a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials.

  • Dry the resulting phenanthroimidazole derivative under vacuum.

Quantitative Data:

ReactantProductReaction ConditionsYieldReference
Diketone-hydrolyzed polymer, this compound, Ammonium acetatePhenanthroimidazole derivativeGlacial acetic acid, refluxNot specified in abstract[2]

Note: The specific quantities of reactants, reaction time, and yield are dependent on the specific diketone-functionalized polymer used and should be optimized accordingly. The cited literature provides the context for this reaction but does not specify the quantitative details in the available abstract.

Logical Relationships in Synthesis

The synthesis of phenanthroimidazole derivatives from this compound is a multi-component reaction where the aldehyde, a diketone, and an ammonia source combine to form the final heterocyclic product. The logical relationship between the starting materials and the product is illustrated in the following diagram.

LogicalRelationship cluster_reactants Reactants A 2,4-Difluoro-6- hydroxybenzaldehyde (Aldehyde Component) D Condensation & Cyclization A->D B 1,2-Diketone (Dicarbonyl Component) B->D C Ammonia Source (e.g., Ammonium Acetate) C->D E Phenanthroimidazole Core Structure D->E

Caption: Logical relationship of reactants to form the phenanthroimidazole core.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its utility in the preparation of complex heterocyclic structures, such as phenanthroimidazoles, highlights its potential for the development of novel materials with interesting photophysical properties. The protocols and data presented herein provide a foundation for researchers and scientists to explore the synthetic potential of this versatile molecule in their respective fields. Further investigation into its reactivity with other synthetic partners is warranted to expand its application portfolio.

References

Application Notes and Protocols: Synthesis and Applications of Schiff Bases from 2,4-Difluoro-6-hydroxybenzaldehyde and Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2,4-Difluoro-6-hydroxybenzaldehyde with primary amines is a cornerstone for the synthesis of a diverse class of compounds known as Schiff bases, or azomethines. This condensation reaction involves the formation of a carbon-nitrogen double bond (imine), replacing the carbonyl group of the aldehyde. The resulting Schiff bases are versatile ligands in coordination chemistry and are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1]

The presence of fluorine atoms and a hydroxyl group on the benzaldehyde ring is particularly noteworthy. Fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The hydroxyl group can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems, and can also coordinate with metal ions. Schiff bases derived from hydroxylated aldehydes have demonstrated a spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3]

These application notes provide a detailed overview of the synthesis of Schiff bases from this compound and various amines, including generalized experimental protocols, representative data from analogous reactions, and a discussion of their potential applications in drug discovery.

General Reaction Scheme

The fundamental reaction involves the condensation of this compound with a primary amine (R-NH₂) to yield the corresponding Schiff base and water. This reaction is typically reversible and is often catalyzed by a small amount of acid.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products This compound This compound (C₇H₄F₂O₂) Schiff Base Schiff Base (Imine) This compound->Schiff Base + Primary Amine Primary Amine Primary Amine (R-NH₂) Primary Amine->Schiff Base Conditions Solvent (e.g., Ethanol/Methanol) Reflux Catalyst (optional, e.g., Acetic Acid) Water Water (H₂O) Schiff Base->Water +

General synthesis of Schiff bases.

Experimental Protocols

While specific experimental data for the reaction of this compound is not widely published, the following protocols are based on well-established methods for the synthesis of Schiff bases from structurally similar fluorinated and hydroxylated benzaldehydes.[4][5]

Protocol 1: General Synthesis of Schiff Bases

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted aniline, amino acid, etc.)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (optional, as a catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol, aqueous ethanol)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve the primary amine (1.0 equivalent) in absolute ethanol.

  • Reaction Setup: With continuous stirring, add the ethanolic solution of the primary amine dropwise to the solution of this compound at room temperature.

  • Catalyst Addition (Optional): To facilitate the reaction, add a few drops of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2 to 12 hours.[4][5] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Product: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. Collect the precipitate by filtration, wash it with cold ethanol to remove any unreacted starting materials, and air dry.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Characterization: Confirm the structure of the purified Schiff base using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Experimental Workflow

G start Start dissolve_aldehyde Dissolve 2,4-Difluoro-6- hydroxybenzaldehyde in Ethanol start->dissolve_aldehyde dissolve_amine Dissolve Primary Amine in Ethanol start->dissolve_amine mix_reactants Mix Reactant Solutions Add Acetic Acid (cat.) dissolve_aldehyde->mix_reactants dissolve_amine->mix_reactants reflux Reflux for 2-12 hours mix_reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete filter_wash Filter and Wash Precipitate with Cold Ethanol cool->filter_wash purify Recrystallize from Ethanol/Water filter_wash->purify characterize Characterize by FTIR, NMR, MS purify->characterize end End characterize->end

Workflow for Schiff base synthesis.

Data Presentation

The following tables summarize representative quantitative data from the synthesis of Schiff bases derived from aldehydes structurally analogous to this compound. This data is provided to give an indication of expected outcomes.

Table 1: Representative Reaction Conditions and Yields for Schiff Base Synthesis

AldehydeAmineSolventCatalystTime (h)Temp (°C)Yield (%)Reference
5-Bromo-2-hydroxybenzaldehyde4,6-Difluoro-2-aminobenzothiazoleMethanolGlacial Acetic Acid10-1250-60-[4]
3,4-Dimethoxybenzaldehyde4,6-Difluoro-2-aminobenzothiazoleMethanolGlacial Acetic Acid5-730-40-[4]
2,4-DihydroxybenzaldehydeSulfathiazoleMethanolGlacial Acetic Acid6Reflux42[1]
2-Hydroxybenzaldehyde2-AminopyridineEthanolNone3Reflux64.6[6]

Table 2: Representative Spectroscopic Data for Analogous Schiff Bases

Compound ClassFTIR ν(C=N) (cm⁻¹)¹H NMR δ(CH=N) (ppm)Reference
Schiff base from 5-bromo-2-hydroxybenzaldehyde~16047.26[4]
Schiff base from 3,4-dimethoxybenzaldehyde~16117.14[4]
Schiff base from 2-hydroxybenzaldehyde1612.58.64[6]

Applications in Drug Development

Schiff bases are recognized for their broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial Activity

Many Schiff bases exhibit potent antibacterial and antifungal properties. The imine group is crucial for their activity, and the presence of substituents on the aromatic rings can modulate their efficacy. Fluorine-containing organic compounds, in particular, often show enhanced antimicrobial activity. The synthesized Schiff bases from this compound are, therefore, promising candidates for the development of new antimicrobial agents.

Protocol 2: Agar Well Diffusion Assay for Antimicrobial Screening

This method is a standard preliminary test for evaluating the antimicrobial activity of new compounds.

Materials:

  • Nutrient agar or Mueller-Hinton agar

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal cultures (e.g., Candida albicans)

  • Sterile Petri dishes

  • Sterile cork borer

  • Test compound solution (in a suitable solvent like DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Well Preparation: Create wells of uniform diameter in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the test compound solution, positive control, and negative control to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial activity.

Table 3: Representative Antimicrobial Activity of Fluorinated Schiff Bases (MIC, µg/mL)

Compound ClassS. aureusE. coliC. albicansReference
Schiff base from Isoniazid and 2-fluorobenzaldehyde>250>2509.5[7]
Schiff base from Isoniazid and 4-fluorobenzaldehyde>250>250>250[7]
Schiff base from 3-fluorophenyl-1,2,4-triazole-3-thione125>50062.5[8]

Note: Data is for structurally related compounds and serves as an example.

Anticancer Activity

Schiff bases derived from hydroxylated benzaldehydes have been investigated for their potential as anticancer agents.[7] Their mechanisms of action can be diverse, including the inhibition of key enzymes, interaction with DNA, and the induction of apoptosis. One study on a Schiff base derived from 2-hydroxybenzaldehyde demonstrated that it induces apoptosis in cancer cells through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7]

Signaling Pathway

The MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers. Certain Schiff base compounds have been shown to exert their anticancer effects by modulating this pathway.

MAPK_Pathway cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Survival Cell Survival TranscriptionFactors->Survival SchiffBase Schiff Base Derivative (Potential Inhibitor) SchiffBase->MEK Inhibition SchiffBase->ERK Inhibition

Potential modulation of the MAPK pathway.

Conclusion

The reaction of this compound with primary amines provides a straightforward and efficient route to a wide array of novel Schiff bases. The presence of fluoro and hydroxyl moieties in the core structure makes these compounds particularly interesting for applications in drug discovery and development. The protocols and data presented here, based on analogous chemical systems, offer a solid foundation for researchers to synthesize and evaluate these promising molecules for their potential as antimicrobial and anticancer agents. Further studies are warranted to fully elucidate the biological activities and mechanisms of action of this specific class of Schiff bases.

References

Application Notes and Protocols: 2,4-Difluoro-6-hydroxybenzaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-6-hydroxybenzaldehyde is a fluorinated aromatic aldehyde with potential applications as a building block in organic synthesis. While direct and widespread applications in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, its structural features—a reactive aldehyde group, a phenolic hydroxyl group, and a difluorinated phenyl ring—make it a candidate for the synthesis of various biologically active molecules. Fluorination is a common strategy in the design of agrochemicals and pharmaceuticals to enhance metabolic stability and biological activity.

This document provides an overview of the known synthetic utility of this compound, including a documented, albeit non-agrochemical, synthetic protocol. Furthermore, it explores potential applications in agrochemical synthesis based on related patent literature and provides protocols for the synthesis of agrochemical intermediates from a closely related isomer, highlighting the potential synthetic routes for fluorinated benzaldehydes in this field.

I. Documented Synthetic Application of this compound

While not in the context of agrochemical synthesis, a United States patent describes the use of this compound in the synthesis of a substituted benzaldehyde for potential therapeutic use. This reaction demonstrates the utility of the aldehyde as a scaffold for further chemical modification.

Reaction Scheme:

G This compound This compound Reagents Reaction Conditions This compound->Reagents 2-Bromomethylpyridine_HBr 2-(Bromomethyl)pyridine hydrobromide 2-Bromomethylpyridine_HBr->Reagents Product 2,4-Difluoro-6-((pyridin-2-yl)methoxy)benzaldehyde Reagents->Product

Caption: Synthesis of 2,4-Difluoro-6-((pyridin-2-yl)methoxy)benzaldehyde.

Experimental Protocol: Synthesis of 2,4-Difluoro-6-((pyridin-2-yl)methoxy)benzaldehyde

This protocol is adapted from the procedure described in patent US12065408B2.

Materials:

  • This compound

  • 2-(Bromomethyl)pyridine hydrobromide

  • Solvent (e.g., Acetonitrile)

  • Base (e.g., Potassium carbonate)

  • Hexane

  • Chloroform

  • tert-Butyl methyl ether (TBME)

Procedure:

  • Dissolve this compound in a suitable solvent such as acetonitrile in a reaction flask.

  • Add a base, for example, potassium carbonate, to the solution.

  • To this mixture, add 2-(bromomethyl)pyridine hydrobromide.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • After completion, filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material using column chromatography with a mobile phase of 1:3 Hexane/Chloroform.

  • Further purify the product by crystallization from TBME to yield the final product as a pale-yellow solid.

Quantitative Data:

CompoundStarting Material Molar RatioPurity
2,4-Difluoro-6-((pyridin-2-yl)methoxy)benzaldehyde1.0 (Aldehyde) : 1.0 (Bromide)>99%

II. Potential Application in Fungicide Synthesis: Hydrazone Derivatives

The aforementioned patent (US12065408B2) also cites a patent for fungicidal compositions (BRPI1006841A2 / WO2010083322A2) that involve hydrazone derivatives, suggesting a potential, though unconfirmed, application of this compound in the synthesis of fungicidal hydrazones. Hydrazones are often synthesized by the condensation of an aldehyde or ketone with a hydrazine.

General Reaction Scheme for Hydrazone Synthesis:

G Aldehyde Substituted Benzaldehyde (e.g., this compound) Reaction Condensation Aldehyde->Reaction Hydrazine Substituted Hydrazine Hydrazine->Reaction Hydrazone Fungicidal Hydrazone Derivative Reaction->Hydrazone G 3-Fluorophenol 3-Fluorophenol Step1 Protection of Hydroxyl Group 3-Fluorophenol->Step1 Protected_Phenol Protected 3-Fluorophenol Step1->Protected_Phenol Step2 Bromination Protected_Phenol->Step2 Brominated_Intermediate Brominated Intermediate Step2->Brominated_Intermediate Step3 Grignard Reaction & Formylation Brominated_Intermediate->Step3 Protected_Aldehyde Protected Aldehyde Step3->Protected_Aldehyde Step4 Deprotection Protected_Aldehyde->Step4 Final_Product 2-Fluoro-4-hydroxybenzaldehyde Step4->Final_Product

Application Notes and Protocols for Enzymatic Reactions Involving 2,4-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential enzymatic reactions involving 2,4-Difluoro-6-hydroxybenzaldehyde, a versatile building block in medicinal chemistry. The protocols detailed below are based on established enzymatic transformations of analogous fluorinated and phenolic compounds, offering a starting point for the development of biocatalytic steps in synthetic pathways.

Enzymatic Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction for the conversion of aldehydes to esters (or formates), which can then be hydrolyzed to phenols. The enzyme 4-hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens ACB is a well-characterized biocatalyst for this transformation and has been shown to act on a broad range of substituted benzaldehydes, including fluorinated analogues.[1][2][3]

Application:

This enzymatic reaction offers a mild and selective method to convert this compound into the corresponding difluorodihydroxybenzene derivative. This transformation is particularly useful in the synthesis of fluorinated phenols, which are important intermediates in drug discovery.

Quantitative Data:

While specific kinetic parameters for this compound with HAPMO are not available in the cited literature, a study on various fluorobenzaldehydes indicated that difluorobenzaldehydes are readily oxidized without the substrate inhibition often observed with other substrates.[2][4] The primary products are the corresponding fluorophenyl formates, which can spontaneously hydrolyze to fluorophenols.[2][3] Minor amounts of the corresponding fluorobenzoic acids may also be formed.[2][4]

SubstrateEnzymeProduct(s)ConversionReference
2,4-DifluorobenzaldehydeHAPMO2,4-Difluorophenol (major), 2,4-Difluorobenzoic acid (minor)Readily oxidized[2]
2,6-DifluorobenzaldehydeHAPMO2,6-DifluorophenolQuantitative[2]
4-FluorobenzaldehydeHAPMO4-FluorophenolQuantitative[2]
2-Fluoro-4-hydroxybenzaldehydeHAPMO2-Fluoro-1,4-dihydroxybenzeneQuantitative[2]
Experimental Protocol: Baeyer-Villiger Oxidation using HAPMO

This protocol is adapted from the methodology described for the enzymatic oxidation of fluorobenzaldehydes.[2]

Materials:

  • Purified 4-hydroxyacetophenone monooxygenase (HAPMO)

  • This compound

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Methanol or DMSO (for substrate dissolution)

  • Spectrophotometer or HPLC for reaction monitoring

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mM) in a minimal amount of methanol or DMSO.

  • In a reaction vessel, combine the potassium phosphate buffer, NADPH to a final concentration of 0.25 mM, and HAPMO to a suitable final concentration (e.g., 0.1 µM).

  • Initiate the reaction by adding the this compound stock solution to a final concentration of 1 mM.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with gentle agitation.

  • Monitor the reaction progress by observing the decrease in NADPH absorbance at 340 nm or by analyzing aliquots using HPLC to quantify substrate depletion and product formation.

  • Upon completion, the reaction can be quenched by the addition of a water-immiscible organic solvent (e.g., ethyl acetate) and the product extracted.

baeyer_villiger_oxidation sub 2,4-Difluoro-6- hydroxybenzaldehyde enzyme HAPMO (Baeyer-Villiger Monooxygenase) sub->enzyme prod1 2,4-Difluoro-6-hydroxyphenyl formate hydrolysis Hydrolysis prod1->hydrolysis prod2 3,5-Difluorocatechol enzyme->prod1 nadp NADP+ + H2O enzyme->nadp nadph NADPH + O2 nadph->enzyme hydrolysis->prod2

Baeyer-Villiger oxidation of this compound.

Enzymatic Reduction to Dihydroxybenzyl Alcohol

Aldehyde reductases are a broad class of enzymes capable of reducing aldehydes to their corresponding primary alcohols. These enzymes often exhibit a wide substrate scope, including various substituted benzaldehydes.[5][6] The reduction of this compound would yield the corresponding difluorinated dihydroxybenzyl alcohol, a potentially valuable synthon.

Application:

This enzymatic reduction provides a green alternative to chemical reducing agents for the synthesis of fluorinated benzyl alcohol derivatives. These products can be used in the development of novel bioactive molecules.

Quantitative Data:

Specific data for this compound is not available. However, studies on various substituted benzaldehydes using plant-based crude enzyme extracts have shown high conversions.[5] For example, 2- and 4-fluorobenzaldehydes were reduced with conversions between 83% and 100% using bean seed extracts.[7]

SubstrateEnzyme SourceProductConversion (%)Reference
BenzaldehydePinto beansBenzyl alcohol100[5]
2-FluorobenzaldehydePinto beans2-Fluorobenzyl alcohol83-100[7]
4-FluorobenzaldehydePinto beans4-Fluorobenzyl alcohol83-100[7]
Experimental Protocol: Aldehyde Reduction

This is a general protocol based on the use of commercially available alcohol dehydrogenases or crude plant extracts.

Materials:

  • Alcohol dehydrogenase (e.g., from Saccharomyces cerevisiae or other sources) or crude plant extract (e.g., from beans)[5]

  • This compound

  • NAD(P)H as a cofactor

  • A co-substrate for cofactor regeneration (e.g., isopropanol for NAD(P)H regeneration)

  • Buffer solution (e.g., Tris-HCl or phosphate buffer, pH 7.0-8.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare a solution of this compound in the chosen buffer. A small amount of a co-solvent like DMSO may be used for solubility.

  • To the buffered substrate solution, add the alcohol dehydrogenase, NAD(P)H (catalytic amount), and the co-substrate for regeneration.

  • Incubate the reaction at a suitable temperature (e.g., 30°C) with shaking.

  • Monitor the reaction by TLC or HPLC.

  • After the reaction is complete, extract the product with an organic solvent.

aldehyde_reduction sub 2,4-Difluoro-6- hydroxybenzaldehyde enzyme Aldehyde Reductase sub->enzyme prod (2,4-Difluoro-6- hydroxyphenyl)methanol enzyme->prod nadp NAD(P)+ enzyme->nadp nadph NAD(P)H + H+ nadph->enzyme

Enzymatic reduction of this compound.

Enzymatic Glycosylation

The phenolic hydroxyl group of this compound is a potential site for glycosylation catalyzed by UDP-glycosyltransferases (UGTs). Glycosylation can significantly alter the physicochemical properties of a molecule, such as solubility and bioavailability.[8][9]

Application:

Enzymatic glycosylation can be employed to generate novel glycosides of this compound, which could have interesting biological activities or serve as prodrugs.

Quantitative Data:

While no specific data exists for the glycosylation of this compound, UGTs are known to have broad acceptor promiscuity towards various phenolic compounds.[10][11] The efficiency of the reaction would need to be determined empirically.

Acceptor SubstrateEnzymeSugar DonorProductReference
VanillinNbUGT72AY1UDP-GlucoseVanillin-O-glucoside[10]
HydroquinoneNbUGT72AY1UDP-GlucoseHydroquinone-O-glucoside[10]
Various PhenolicsUGTsUDP-sugarsPhenolic Glycosides[8][9]
Experimental Protocol: Glycosylation using UGTs

This protocol provides a general framework for testing the glycosylation of this compound.

Materials:

  • A UDP-glycosyltransferase (commercially available or recombinantly expressed)

  • This compound

  • An activated sugar donor, typically UDP-glucose (or other UDP-sugars)

  • Buffer solution (e.g., Tris-HCl, pH 7.5-8.5) containing MgCl₂

  • Alkaline phosphatase (optional, to degrade UDP and prevent product inhibition)

Procedure:

  • Set up a reaction mixture containing the buffer, MgCl₂, UDP-glucose, and this compound.

  • Add the UGT to initiate the reaction. If used, add alkaline phosphatase.

  • Incubate at the optimal temperature for the UGT (e.g., 37°C).

  • Monitor the formation of the glycoside product by HPLC-MS.

  • The product can be purified using chromatographic techniques.

glycosylation_workflow sub 2,4-Difluoro-6- hydroxybenzaldehyde ugt UDP-Glycosyltransferase (UGT) sub->ugt udp_sugar UDP-Sugar udp_sugar->ugt product 2,4-Difluoro-6-(glycosyloxy) benzaldehyde ugt->product udp UDP ugt->udp

Glycosylation of this compound.

References

Application Note and Protocol: O-Alkylation of 2,4-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The O-alkylation of phenolic compounds is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates in the pharmaceutical and materials science industries. The Williamson ether synthesis stands as a classic and robust method for achieving this transformation. It typically involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[1][2][3][4] This application note provides a detailed experimental procedure for the O-alkylation of 2,4-Difluoro-6-hydroxybenzaldehyde, a valuable fluorinated aromatic building block.

The protocol described herein is adapted from established procedures for the alkylation of substituted phenolic aldehydes and is designed to be a reliable starting point for various research applications. Key parameters such as the choice of base, solvent, and reaction temperature are critical for achieving high yields and purity.

Reaction Scheme:

The general scheme for the O-alkylation of this compound is depicted below:

Figure 1: General reaction scheme for the O-alkylation of this compound with an alkyl halide (R-X) in the presence of a base.

Experimental Protocol

This protocol details a general and efficient method for the O-alkylation of this compound using an alkyl bromide as the alkylating agent and potassium carbonate as the base in acetonitrile.

Materials:

  • This compound

  • Alkyl bromide (e.g., ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile (approximately 10-15 mL per mmol of the aldehyde). To this solution, add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Addition of Alkylating Agent: Add the alkyl bromide (1.1 - 1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Dissolve the resulting crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure O-alkylated 2,4-difluorobenzaldehyde.

Data Presentation

The following table summarizes the typical quantitative data for the O-alkylation of a phenolic aldehyde. The values are based on general procedures and may require optimization for specific substrates.

ParameterValue
Reactants
This compound1.0 eq
Alkyl Bromide1.1 - 1.2 eq
Potassium Carbonate (K₂CO₃)1.5 - 2.0 eq
Reaction Conditions
SolventAcetonitrile (anhydrous)
Temperature80-82°C (Reflux)
Reaction Time4 - 16 hours
Expected Outcome
Yield70-95% (after purification)

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification start Combine this compound, K₂CO₃, and Acetonitrile in Flask add_alkyl_halide Add Alkyl Bromide (1.1-1.2 eq) start->add_alkyl_halide reflux Heat to Reflux (82°C) (4-16 h, Monitor by TLC) add_alkyl_halide->reflux cool Cool to Room Temperature reflux->cool filter_salts Filter Inorganic Salts cool->filter_salts concentrate Concentrate Filtrate filter_salts->concentrate extract Dissolve in EtOAc, Wash with Water and Brine concentrate->extract dry Dry Organic Layer (MgSO₄) extract->dry final_concentrate Concentrate in vacuo dry->final_concentrate chromatography Silica Gel Column Chromatography final_concentrate->chromatography product Pure O-Alkylated Product chromatography->product

Caption: Experimental workflow for the O-alkylation of this compound.

Troubleshooting and Optimization:

  • Low Yield: If the reaction shows low conversion, ensure all reagents and solvents are anhydrous. The reaction time may also be extended. For less reactive alkyl halides, a stronger base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF could be considered, although this may require more careful handling.

  • Side Reactions: The use of primary alkyl halides is recommended to minimize elimination side reactions that can occur with secondary and tertiary halides.[2]

  • Alternative Bases: For substrates prone to side reactions, milder bases like cesium bicarbonate (CsHCO₃) have been shown to be effective, particularly in achieving high regioselectivity in dihydroxybenzaldehydes.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 2,4-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of specific biomolecules and cellular processes. The rational design of these probes often involves the synthesis of fluorogenic molecules that exhibit fluorescence only upon interaction with their target. This application note details the synthesis and application of a novel fluorogenic probe, an analog of the widely used DFHBI, starting from 2,4-difluoro-6-hydroxybenzaldehyde. This precursor, with its specific substitution pattern, is anticipated to yield a probe with unique photophysical properties, offering new possibilities for RNA imaging and other biological applications.

The synthesized probe, herein termed 2,6-DFHBI ((Z)-4-(2,4-difluoro-6-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one), is designed to be a fluorogen that binds to the Spinach and Broccoli RNA aptamers.[1] In its unbound state, the probe is expected to be non-fluorescent due to rotational freedom around the benzylidene bridge, which leads to non-radiative decay of the excited state.[2] Upon binding to the RNA aptamer, the conformation of the probe is locked, restricting this rotation and leading to a significant increase in fluorescence quantum yield.[1] This "turn-on" mechanism is highly desirable for imaging applications as it minimizes background fluorescence.

Signaling Pathway: Fluorogen Activation by RNA Aptamer

The fundamental principle behind the application of 2,6-DFHBI as a fluorescent probe is its interaction with a specific RNA aptamer, such as Spinach or Broccoli. These aptamers are short, single-stranded RNA molecules that have been selected in vitro to fold into a specific three-dimensional structure that creates a binding pocket for DFHBI and its analogs.

G cluster_0 Unbound State cluster_1 Binding cluster_2 Bound State cluster_3 Fluorescence Unbound Probe 2,6-DFHBI (non-fluorescent) Binding Event Binding Unbound Probe->Binding Event RNA Aptamer Spinach/Broccoli RNA Aptamer (unbound) RNA Aptamer->Binding Event Bound Complex RNA-Probe Complex (fluorescent) Binding Event->Bound Complex Emission Fluorescence Emission Bound Complex->Emission Excitation Excitation Light Excitation->Bound Complex

Caption: Signaling pathway of 2,6-DFHBI activation.

Experimental Protocols

Synthesis of 2,6-DFHBI from this compound

This protocol describes a two-step synthesis of the 2,6-DFHBI probe. The first step is an Erlenmeyer-Plöchl reaction to form an azlactone intermediate, followed by reaction with methylamine to yield the final imidazolinone product.

Materials:

  • This compound

  • N-acetylglycine

  • Sodium acetate (anhydrous)

  • Acetic anhydride

  • Ethanol

  • Methylamine solution (e.g., 40% in water)

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

Step 1: Synthesis of (Z)-4-(2,4-difluoro-6-hydroxybenzylidene)-2-methyloxazol-5(4H)-one (Azlactone Intermediate)

G Start Start Mix Reagents Mix this compound, N-acetylglycine, and sodium acetate in acetic anhydride Start->Mix Reagents Heat Heat mixture at 110 °C for 2 hours Mix Reagents->Heat Precipitate Cool and add ethanol to precipitate the product Heat->Precipitate Isolate Filter, wash with cold ethanol, water, and hexanes Precipitate->Isolate Dry Dry under vacuum Isolate->Dry End Obtain Azlactone Intermediate Dry->End

Caption: Workflow for the synthesis of the azlactone intermediate.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, combine this compound (1.0 mmol), N-acetylglycine (1.1 mmol), and anhydrous sodium acetate (1.1 mmol).

  • Add acetic anhydride (3 mL) to the flask.

  • Heat the reaction mixture at 110 °C with stirring for 2 hours. The solution should turn a deep yellow/orange color.

  • Allow the reaction to cool to room temperature.

  • Slowly add 15 mL of cold ethanol to the reaction mixture to precipitate the azlactone product.

  • Stir the mixture at 4 °C for at least 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid sequentially with cold ethanol, water, and hexanes.

  • Dry the product under vacuum to yield the azlactone intermediate as a colored solid.

Step 2: Synthesis of (Z)-4-(2,4-difluoro-6-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one (2,6-DFHBI)

Procedure:

  • Suspend the azlactone intermediate (1.0 mmol) in dichloromethane (10 mL).

  • Add an aqueous solution of methylamine (40%, 5.0 mmol) to the suspension.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product, 2,6-DFHBI.

In Vitro Fluorescence Activation with Spinach RNA Aptamer

Materials:

  • 2,6-DFHBI stock solution (e.g., 10 mM in DMSO)

  • Spinach RNA aptamer (commercially available or transcribed in vitro)

  • Folding buffer (e.g., 40 mM HEPES, pH 7.4, 100 mM KCl, 1 mM MgCl₂)

  • Fluorometer

Procedure:

  • Prepare a working solution of the Spinach RNA aptamer (e.g., 1 µM) in folding buffer.

  • Heat the RNA solution to 90 °C for 2 minutes, then cool slowly to room temperature to allow for proper folding.

  • Prepare a series of dilutions of the 2,6-DFHBI probe in folding buffer (e.g., from 0 to 10 µM).

  • In a fluorescence cuvette, mix the folded Spinach RNA aptamer solution with the 2,6-DFHBI dilutions.

  • Incubate at room temperature for 10 minutes.

  • Measure the fluorescence emission spectrum (e.g., 480-600 nm) with an excitation wavelength set near the expected absorbance maximum (for DFHBI, this is around 447 nm).[2]

Data Presentation

The photophysical properties of the novel 2,6-DFHBI are expected to be comparable to the well-characterized DFHBI. The following table summarizes the known quantitative data for DFHBI, which can serve as a benchmark for the newly synthesized probe.

PropertyDFHBI (in complex with Spinach)Reference
Excitation Maximum (λ_ex)~447 nm[2]
Emission Maximum (λ_em)~501 nm[2]
Quantum Yield (Φ)~0.72[1]
Extinction Coefficient (ε)~34,000 M⁻¹cm⁻¹[3]

Conclusion

The use of this compound as a precursor provides a straightforward route to synthesize a novel fluorogenic probe, 2,6-DFHBI. This probe is anticipated to be a valuable tool for RNA imaging in living cells, with the potential for altered photophysical properties compared to existing DFHBI analogs due to the different fluorine substitution pattern. The provided protocols offer a detailed guide for the synthesis and in vitro characterization of this new fluorescent probe, paving the way for its application in diverse areas of biological research and drug discovery.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of fluorinated benzaldehydes. The incorporation of fluorine into benzaldehyde derivatives is a key strategy in medicinal chemistry and materials science to modulate electronic properties, metabolic stability, and binding affinity. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings, offer powerful and versatile methods for the synthesis of complex fluorinated aromatic aldehydes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds. For fluorinated benzaldehydes, this reaction is particularly useful for the synthesis of fluorinated biaryl aldehydes, which are precursors to a wide range of biologically active molecules and advanced materials.[1][2]

Application Notes:

The reactivity of fluorinated benzaldehydes in Suzuki-Miyaura coupling is influenced by the position of the fluorine atom and the nature of the halide. Electron-withdrawing fluorine atoms can enhance the oxidative addition of the palladium catalyst to the aryl halide. However, steric hindrance from ortho-substituents can impede the reaction. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Bulky, electron-rich phosphine ligands are often employed to facilitate the coupling of sterically hindered or electron-deficient aryl halides.[3]

Data Presentation: Suzuki-Miyaura Coupling of Fluorinated Benzaldehydes

EntryFluorinated BenzaldehydeBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Chloro-6-fluorobenzaldehydePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1101892N/A
24-Bromo-2-fluorobenzaldehyde4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O901285N/A
32,4-Difluorobenzaldehyde3,5-Dimethoxyphenylboronic acidPd(OAc)₂ (1)PPh₃ (4.2)KFTHF2324High[4]
44-Fluorobenzaldehyde2-Formylphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O801278N/A

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-6-fluorobenzaldehyde with Phenylboronic Acid

Materials:

  • 2-Chloro-6-fluorobenzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add 2-chloro-6-fluorobenzaldehyde (1.0 equiv.), phenylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Stir the mixture vigorously and heat to 110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated biaryl aldehyde.

Diagrams:

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) (Oxidative Addition Intermediate) Pd0->ArPdX Ar-X (Fluorinated Benzaldehyde) ArPdOR Ar-Pd(II)-B(OR)2(L2) (Transmetalation Intermediate) ArPdX->ArPdOR Ar'B(OH)2 / Base ArAr_Pd Ar-Pd(II)-Ar'(L2) ArPdOR->ArAr_Pd ArAr_Pd->Pd0 Reductive Elimination Product Product ArAr_Pd->Product Product (Ar-Ar') Heck_Reaction_Workflow Start Start: Fluorinated Benzaldehyde, Alkene, Catalyst, Base Reaction Reaction: Heat under Inert Atmosphere Start->Reaction Workup Workup: Aqueous Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: Coupled Alkene Purification->Product Sonogashira_Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Ar-X ArPdCcr Ar-Pd(II)-C≡CR(L2) ArPdX->ArPdCcr Cu-C≡CR ArPdCcr->Pd0 Reductive Elimination Product Product ArPdCcr->Product Ar-C≡CR CuX CuX CuCcr Cu-C≡CR CuCcr->CuX Transmetalation to Pd Alkyne H-C≡CR Alkyne->CuCcr Base

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,4-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,4-Difluoro-6-hydroxybenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Recrystallization Issues

Q1: My compound oiled out during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.

  • Solution 1: Re-dissolve and cool slowly. Reheat the solution until the oil fully dissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution. Then, allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature, and then gradually moving it to a cooler environment (e.g., a refrigerator).

  • Solution 2: Adjust the solvent system. If slow cooling doesn't work, the solvent system may not be optimal. Try using a different solvent or a solvent mixture. For this compound, isopropyl ether has been shown to be an effective recrystallization solvent.[1]

  • Solution 3: Scratch the flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

Q2: I have a very low yield after recrystallization. How can I improve it?

A2: A low yield can result from several factors, including using too much solvent or incomplete precipitation.

  • Solution 1: Minimize the amount of solvent. Use only the minimum amount of hot solvent required to completely dissolve the crude product. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Solution 2: Cool for a sufficient amount of time. Ensure the solution is cooled for an adequate period to allow for maximum crystal formation. Cooling in an ice bath after initial cooling to room temperature can often improve the yield.

  • Solution 3: Concentrate the mother liquor. If you suspect a significant amount of product remains in the filtrate, you can concentrate the mother liquor by evaporation and attempt a second recrystallization to recover more of your compound.

Column Chromatography Issues

Q3: My compound is streaking or tailing on the silica gel column. What is the cause and how can I fix it?

A3: Streaking or tailing of polar compounds like this compound on silica gel is often due to strong interactions with the acidic silanol groups on the stationary phase.

  • Solution 1: Deactivate the silica gel. Before running the column, you can deactivate the silica gel by flushing it with a solvent system containing a small amount of a basic modifier, such as triethylamine (1-2%). This will neutralize the acidic sites and reduce strong adsorption.

  • Solution 2: Use a different stationary phase. Consider using a less acidic stationary phase, such as neutral or basic alumina.

  • Solution 3: Optimize the eluent system. A more polar eluent system may be required to effectively move the compound down the column. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also improve separation and peak shape.

Q4: I am not getting good separation of my product from impurities. What can I do?

A4: Poor separation can be due to an inappropriate solvent system or overloading the column.

  • Solution 1: Perform thorough TLC analysis. Before running the column, experiment with different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation between your product and the impurities (a ∆Rf of at least 0.2 is ideal).

  • Solution 2: Do not overload the column. The amount of crude material loaded onto the column should typically be no more than 5-10% of the weight of the stationary phase. Overloading leads to broad bands and poor separation.

  • Solution 3: Use a longer column. Increasing the length of the column can improve the separation of closely eluting compounds.

General Purity Issues

Q5: My purified product is still showing acidic impurities. How can I remove them?

A5: A common impurity in the synthesis of benzaldehydes is the corresponding carboxylic acid, formed by over-oxidation.

  • Solution: Liquid-liquid extraction with a mild base. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and extracted into the aqueous layer, while the phenolic hydroxyl group of your product is generally not acidic enough to react with sodium bicarbonate. Follow with a water wash and then a brine wash before drying the organic layer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and the corresponding carboxylic acid (2,4-Difluoro-6-hydroxybenzoic acid) due to oxidation of the aldehyde. Depending on the synthetic route, positional isomers may also be present.

Q2: What is a good solvent for recrystallizing this compound?

A2: Based on protocols for structurally similar compounds, isopropyl ether is a suitable solvent for the recrystallization of fluorinated hydroxybenzaldehydes.[1] A patent for the preparation of 2-fluoro-4-hydroxybenzaldehyde reports successful recrystallization from isopropyl ether.[1]

Q3: Is this compound stable to acidic or basic conditions during purification?

A3: Phenols are acidic and can be sensitive to strong bases. While a mild base like sodium bicarbonate can be used for washing, strong bases should be avoided to prevent deprotonation and potential side reactions. The compound is generally stable to mild acidic conditions, but prolonged exposure to strong acids should also be avoided. The fluorine substituents are generally stable under typical purification conditions.

Q4: What is the expected yield and purity after recrystallization?

A4: For the structurally similar 2-fluoro-4-hydroxybenzaldehyde, a recrystallization from isopropyl ether yielded a product with 99.6% purity and a recovery yield of 76.4%.[1] Similar results can be anticipated for this compound with an optimized protocol.

Data Presentation

Table 1: Comparison of Purification Methods for a Structurally Similar Compound (2-Fluoro-4-hydroxybenzaldehyde)

Purification MethodSolvent/Eluent SystemTypical Yield (%)Final Purity (%)Reference
RecrystallizationIsopropyl Ether76.499.6 (HPLC)[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from a method used for the purification of 2-fluoro-4-hydroxybenzaldehyde.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropyl ether and heat the mixture to 60-65°C with stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cool the flask in an ice bath for at least one hour to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropyl ether to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be predetermined by TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start cluster_decision cluster_purification cluster_analysis crude_product Crude this compound tlc_analysis TLC Analysis of Crude Product crude_product->tlc_analysis recrystallization Recrystallization tlc_analysis->recrystallization Few, well-separated spots column_chromatography Column Chromatography tlc_analysis->column_chromatography Multiple/close spots purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity ≥ 99% further_purification Further Purification Needed purity_check->further_purification Purity < 99% further_purification->recrystallization further_purification->column_chromatography

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2,4-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Difluoro-6-hydroxybenzaldehyde. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, a process that typically involves the formylation of 3,5-difluorophenol.

Question 1: Why is the yield of my this compound synthesis unexpectedly low?

Answer:

Low yields in the formylation of 3,5-difluorophenol can be attributed to several factors, primarily related to the chosen synthetic method and reaction conditions. The presence of two electron-withdrawing fluorine atoms deactivates the phenolic ring, making electrophilic aromatic substitution challenging.

Here are some common formylation methods and associated troubleshooting tips:

  • Magnesium Chloride Mediated ortho-Formylation (Casnati-Skattebøl Reaction): This is often the most effective method for achieving high yields and regioselectivity for the ortho-formylation of phenols. However, its success is highly dependent on stringent reaction conditions.

    • Troubleshooting:

      • Anhydrous Conditions: The presence of moisture is a critical factor for failure in this reaction. Ensure that all glassware is oven-dried or flame-dried before use. All reagents, including magnesium chloride, paraformaldehyde, triethylamine, and the solvent (typically acetonitrile or THF), must be anhydrous. The use of anhydrous MgCl₂ beads is often recommended over powder as they are less prone to absorbing moisture.[1]

      • Reagent Quality: Use high-purity starting materials. Impurities in the 3,5-difluorophenol can lead to side reactions and lower yields.

      • Reaction Time and Temperature: Phenols with electron-withdrawing groups, such as 3,5-difluorophenol, may react more slowly and require longer reaction times or higher temperatures to achieve completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • Stoichiometry: Ensure the correct molar ratios of reagents are used as specified in the protocol.

  • Duff Reaction: This method can be used but often gives lower yields with deactivated phenols.

    • Troubleshooting:

      • Acid Catalyst/Solvent: Employing a strong acid like trifluoroacetic acid (TFA) as the solvent can significantly enhance the reaction rate and yield, especially for electron-deficient phenols.[1]

  • Reimer-Tiemann Reaction: This classic method is generally not ideal for deactivated phenols and often results in low yields.[1] The biphasic nature of the reaction can also lead to inefficient mass transfer.[1]

    • Troubleshooting:

      • Phase-Transfer Catalyst: The use of a phase-transfer catalyst can improve the interaction between the aqueous and organic phases, potentially increasing the yield.[1]

      • Vigorous Stirring: High-speed stirring is crucial to maximize the interfacial area between the two phases.

Question 2: I am observing the formation of multiple products in my reaction mixture. What are the possible side reactions and how can I minimize them?

Answer:

The formation of multiple products is a common challenge that complicates purification and reduces the yield of the desired this compound.

  • Isomer Formation: While the hydroxyl group is an ortho-, para- directing group, the formylation of 3,5-difluorophenol should theoretically lead to a single isomer due to the symmetrical nature of the starting material. However, incomplete reactions or the presence of impurities could lead to a complex product mixture. The magnesium chloride-mediated method is highly selective for ortho-formylation.[1]

  • Di-formylation: Although less common with deactivated phenols, if both ortho positions were available, di-formylation could occur. In the case of 3,5-difluorophenol, this is not a primary concern for the desired product.

  • Resin/Polymer Formation: Phenols can react with formaldehyde to form phenol-formaldehyde resins, especially under acidic or basic conditions.

    • Solution: The chelation of the phenol and formaldehyde to the magnesium ion in the Casnati-Skattebøl reaction helps to prevent this side reaction.[2] When using other methods, carefully controlling the stoichiometry and reaction temperature is crucial.

  • Formation of 2-methoxy-methoxyphenol derivatives: In the MgCl2-mediated reaction, prolonged reaction times can sometimes lead to the formation of MOM-protected byproducts.[3]

    • Solution: Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed to avoid the formation of this byproduct.

Question 3: How can I effectively purify the crude this compound?

Answer:

Purification of the final product is essential to remove unreacted starting materials, reagents, and any side products.

  • Work-up: After the reaction is complete, a standard acidic work-up is typically performed. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous acid (e.g., 1 M HCl) to remove magnesium salts and triethylamine. This is followed by washing with water and brine.

  • Column Chromatography: Flash column chromatography on silica gel is an effective method for purifying the crude product. A common eluent system is a mixture of hexane and ethyl acetate. The polarity of the eluent can be adjusted based on the separation observed on TLC.

  • Recrystallization: If the crude product is a solid or crystallizes after chromatography, recrystallization can be used for further purification. Suitable solvents can be determined through small-scale solubility tests. A patent for a similar compound, 2-fluoro-4-hydroxybenzaldehyde, suggests recrystallization from isopropyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with a good yield?

A1: The ortho-formylation of 3,5-difluorophenol using anhydrous magnesium chloride and paraformaldehyde in a dry solvent like acetonitrile or THF (the Casnati-Skattebøl reaction) is reported to be a highly efficient and regioselective method.[1] A literature procedure using this method reports a yield of 82%.[4]

Q2: How does the quality of the starting material, 3,5-difluorophenol, affect the synthesis?

A2: The purity of the starting material is critical. Impurities in the 3,5-difluorophenol can lead to the formation of undesired side products, complicating purification and lowering the overall yield of this compound. It is recommended to use high-purity 3,5-difluorophenol or to purify it before use if its purity is questionable.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Paraformaldehyde is toxic and should be handled with care.

  • Triethylamine is a corrosive and flammable liquid.

  • The solvents used (acetonitrile, THF, ethyl acetate) are flammable.

  • The acidic work-up should be performed carefully, as it can be exothermic.

Q4: Can this synthesis be scaled up for larger quantities?

A4: The magnesium chloride-mediated ortho-formylation has been reported to be applicable for large-scale preparations. However, when scaling up, it is important to consider the following:

  • Heat Transfer: The reaction can be exothermic, and efficient stirring and temperature control are crucial to maintain a safe and controlled reaction.

  • Reagent Addition: For larger scale reactions, the dropwise addition of reagents may be necessary to control the reaction rate and temperature.

  • Work-up and Extraction: The volumes of solvents for extraction and washing will increase significantly. Ensure you have appropriately sized equipment.

Data Presentation

Table 1: Comparison of Formylation Methods for Phenols

Formylation MethodReagentsTypical SubstratesTemperature (°C)Time (h)Reported Yield (%) for this compound
MgCl₂-mediated MgCl₂, Paraformaldehyde, Et₃NPhenols60 - 754 - 1682[4]
Duff Reaction Hexamethylenetetramine (HMTA), acidElectron-rich aromatics, phenols150 - 1650.3 - 3Data not specifically found for this substrate, but generally lower for deactivated phenols.
Reimer-Tiemann CHCl₃, NaOHPhenols60 - 70~3Data not specifically found for this substrate, but generally low for deactivated phenols.[1]
Vilsmeier-Haack DMF, POCl₃Electron-rich aromatics0 - 1002.5 - 6.5Data not specifically found for this substrate.

Experimental Protocols

Synthesis of this compound via ortho-Formylation

This protocol is adapted from a literature procedure.[4]

Materials:

  • 3,5-Difluorophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-difluorophenol (1.0 eq) in anhydrous acetonitrile.

  • To this solution, add triethylamine (5.0 eq).

  • Sequentially add anhydrous magnesium chloride (2.0 eq) and paraformaldehyde (10.0 eq).

  • With vigorous stirring, heat the resulting inhomogeneous mixture to 60°C.

  • Maintain the reaction at this temperature for 16 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute it with deionized water.

  • Adjust the pH of the mixture to <2 with 1 M aqueous hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis of the Starting Material: 3,5-Difluorophenol

Several methods for the synthesis of 3,5-difluorophenol have been reported. A common approach involves the diazotization of 3,5-difluoroaniline followed by hydrolysis. Another method starts from 1,3,5-trifluorobenzene, which is reacted with acetohydroxamic acid and a base.[1]

Mandatory Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_workup Work-up & Purification cluster_product Final Product 3_5_Difluorophenol 3,5-Difluorophenol Reagents 1. MgCl2, Paraformaldehyde, Et3N 2. Acetonitrile, 60°C Workup 1. Acidic Work-up (HCl) 2. Extraction (EtOAc) 3. Column Chromatography Reagents->Workup Reaction Product This compound Workup->Product Isolation

Caption: Synthesis workflow for this compound.

Troubleshooting_Workflow start Low Yield Observed check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents side_reactions Investigate Side Reactions start->side_reactions anhydrous Ensure Anhydrous Conditions (Reagents & Glassware) check_conditions->anhydrous Moisture? temp_time Optimize Temperature & Time (Monitor by TLC) check_conditions->temp_time Incomplete Reaction? yield_improved Yield Improved anhydrous->yield_improved temp_time->yield_improved purity Verify Purity of 3,5-Difluorophenol check_reagents->purity Impurities? stoichiometry Confirm Correct Stoichiometry check_reagents->stoichiometry Incorrect Ratio? purity->yield_improved stoichiometry->yield_improved purification Optimize Purification Step side_reactions->purification Byproducts Observed? purification->yield_improved

Caption: Troubleshooting workflow for low reaction yield.

Regioselectivity_Factors center Formylation of 3,5-Difluorophenol directing_group -OH group (ortho-, para-directing) center->directing_group Electronic Effect deactivating_group -F groups (deactivating) center->deactivating_group Electronic Effect reaction_method Reaction Method center->reaction_method Method Dependence chelation MgCl2-mediated: Chelation favors ortho reaction_method->chelation reimer_tiemann Reimer-Tiemann: Generally ortho-selective reaction_method->reimer_tiemann duff Duff: Generally ortho-selective reaction_method->duff

Caption: Factors influencing regioselectivity.

References

Technical Support Center: Formylation of 3,5-Difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of 3,5-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products when formylating 3,5-difluorophenol?

The major product depends on the formylation method employed due to different regioselectivity. The primary products are:

  • 2,4-Difluoro-6-hydroxybenzaldehyde: This ortho-formylated product is typically obtained with high selectivity using the magnesium chloride/paraformaldehyde method.

  • 3,5-Difluoro-4-hydroxybenzaldehyde: This para-formylated product can be synthesized via the Duff reaction.[1]

Q2: Which formylation method is recommended for the highest regioselectivity in the formylation of 3,5-difluorophenol?

For exclusive ortho-formylation to produce this compound, the magnesium chloride/paraformaldehyde method is highly recommended. This method has been reported to yield the desired ortho-isomer with high selectivity.

Q3: What are the common side reactions to be aware of during the formylation of phenols?

Common side reactions include:

  • Di-formylation: Introduction of two formyl groups onto the aromatic ring, especially if both ortho positions are available.

  • Formation of polymeric resins: Phenols can react with formaldehyde (or its equivalent) to form phenol-formaldehyde-type resins, particularly under harsh acidic or basic conditions and at elevated temperatures.

  • Formation of isomeric products: Depending on the reaction, a mixture of ortho and para isomers can be formed.

  • O-alkylation: In some reactions, the formylating agent or intermediates may react with the phenolic hydroxyl group.

  • Formation of triphenylmethane-type compounds: The hydroxybenzaldehyde product can sometimes react further with the starting phenol.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the formylation of 3,5-difluorophenol.

Issue 1: Low Yield of the Desired Product
Symptom Possible Cause(s) Suggested Solution(s)
Low overall conversion of 3,5-difluorophenol- Insufficient reaction time or temperature.- Deactivation of the catalyst or reagent.- Poor quality of reagents.- Increase reaction time and/or temperature cautiously, monitoring for byproduct formation.- Use fresh, anhydrous reagents and solvents.- Ensure the catalyst is active and used in the correct stoichiometric amount.
Formation of a complex mixture of products- Reaction conditions are too harsh.- The chosen method has low regioselectivity for this substrate.- Lower the reaction temperature.- Consider a milder formylation method.- For high ortho-selectivity, use the MgCl₂/paraformaldehyde method.
Significant amount of unreacted starting material- Incomplete reaction.- Reagent decomposition.- Extend the reaction time.- Add the formylating agent portion-wise to maintain its concentration.
Issue 2: Formation of Unexpected Isomers
Symptom Possible Cause(s) Suggested Solution(s)
Presence of the para-isomer (3,5-difluoro-4-hydroxybenzaldehyde) when the ortho-isomer is desired.- The formylation method used (e.g., Duff reaction) favors para-substitution.- Switch to the MgCl₂/paraformaldehyde method for high ortho-selectivity.
A mixture of ortho and para isomers is obtained.- The reaction conditions do not favor high regioselectivity. The Reimer-Tiemann reaction, for instance, is known to produce mixtures of isomers.[3]- For the Reimer-Tiemann reaction, adjusting the solvent system or the cation can sometimes influence the ortho/para ratio.[2] However, for predictable regioselectivity with 3,5-difluorophenol, changing the formylation method is more effective.
Issue 3: Formation of Byproducts
Symptom Possible Cause(s) Suggested Solution(s)
Presence of a higher molecular weight species, potentially a di-formylated product.- Excess of the formylating agent.- The reaction was run for too long or at too high a temperature.- Use a stoichiometric amount of the formylating agent relative to the phenol.- Monitor the reaction progress by TLC or HPLC and stop it once the desired mono-formylated product is maximized.
Formation of a dark, tarry substance (resin).- Polymerization of the phenol and formylating agent.- Lower the reaction temperature.- Use a less acidic or basic catalyst, depending on the reaction mechanism.- Reduce the reaction time.

Data Presentation

Table 1: Comparison of Formylation Methods for 3,5-Difluorophenol

Method Primary Product Typical Yield Key Side Reactions/Issues
Magnesium Chloride/Paraformaldehyde This compound (ortho)High (Specific yield data for this substrate is limited)Generally high regioselectivity. Potential for resin formation if not controlled.
Duff Reaction 3,5-Difluoro-4-hydroxybenzaldehyde (para)[1]Moderate (Specific yield data for this substrate is limited)Can produce a mixture of isomers. Di-formylation is possible.[4]
Reimer-Tiemann Reaction Mixture of ortho and para isomersGenerally low to moderateLow regioselectivity. Formation of byproducts from the reaction of dichlorocarbene with other functional groups.[5]
Vilsmeier-Haack Reaction Typically favors para-substitutionVariable; may be low for electron-deficient phenolsThe Vilsmeier reagent is a weak electrophile and may not react efficiently with the deactivated 3,5-difluorophenol ring.[6][7]

Experimental Protocols

Magnesium Chloride/Paraformaldehyde Mediated ortho-Formylation of 3,5-Difluorophenol

This protocol is adapted from a general procedure for the ortho-formylation of phenols and is highly effective for producing this compound.

Materials:

  • 3,5-Difluorophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1 N)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Argon), add anhydrous MgCl₂ (2 equivalents) and paraformaldehyde (3 equivalents).

  • Add anhydrous THF via syringe.

  • Add triethylamine (2 equivalents) dropwise to the stirred suspension.

  • Add 3,5-difluorophenol (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux (approximately 66 °C in THF) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add 1 N HCl to quench the reaction and dissolve the magnesium salts.

  • Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Mandatory Visualization

Formylation_Pathways cluster_main Formylation of 3,5-Difluorophenol A 3,5-Difluorophenol B This compound (ortho-product) A->B MgCl2, Paraformaldehyde, Et3N, THF (High Selectivity) C 3,5-Difluoro-4-hydroxybenzaldehyde (para-product) A->C Duff Reaction (Hexamethylenetetramine, Acid)

Caption: Regioselective formylation pathways of 3,5-difluorophenol.

Troubleshooting_Workflow cluster_workflow Troubleshooting Low Yield in Formylation start Low Yield of Desired Product q1 Is the conversion of starting material low? start->q1 s1 Increase reaction time/temperature. Use fresh/anhydrous reagents. q1->s1 Yes q2 Is a complex mixture of products observed? q1->q2 No end Optimized Reaction s1->end s2 Lower reaction temperature. Consider a more selective method. q2->s2 Yes q3 Is di-formylation or polymerization observed? q2->q3 No s2->end s3 Use stoichiometric formylating agent. Monitor reaction closely. Lower temperature. q3->s3 Yes q3->end No s3->end

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Optimizing Reaction Conditions for 2,4-Difluoro-6-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Difluoro-6-hydroxybenzaldehyde derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Common methods for the formylation of phenols to produce hydroxybenzaldehydes include the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions. For the synthesis of this compound, a documented approach involves the reaction of 3,5-difluorophenol with paraformaldehyde in the presence of a base and a Lewis acid.[1]

Q2: I am experiencing low yields in my formylation reaction. What are the potential causes and solutions?

A2: Low yields in formylation reactions can stem from several factors:

  • Substrate Reactivity: Formylation reactions like the Vilsmeier-Haack and Duff reactions are electrophilic aromatic substitutions and work best with electron-rich aromatic compounds.[2][3] The presence of two electron-withdrawing fluorine atoms in 2,4-difluorophenol derivatives can deactivate the ring, making the reaction more challenging.

  • Reaction Conditions: Temperature, reaction time, and the ratio of reactants are critical. Optimization of these parameters is often necessary. For instance, Vilsmeier-Haack reactions are typically conducted at temperatures ranging from 0°C to 80°C.[4]

  • Moisture: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.

  • Side Reactions: Undesired side reactions can consume starting material and lower the yield of the desired product.

Q3: How can I minimize the formation of isomers and other byproducts?

A3: The formation of isomers (e.g., para-formylation instead of ortho-formylation) is a common challenge.

  • Directing Groups: The hydroxyl group strongly directs ortho- and para-substitution. In the case of this compound synthesis from a substituted phenol, the position of the formyl group is influenced by the existing substituents.

  • Reaction Choice: The choice of formylation reaction can influence regioselectivity. The Duff reaction, for example, typically favors ortho-formylation of phenols.[3][5]

  • Protecting Groups: In some cases, protecting the hydroxyl group can alter the regioselectivity of the formylation.

Q4: What are the best practices for purifying this compound derivatives?

A4: Purification can often be achieved through standard laboratory techniques.

  • Extraction: After quenching the reaction, extraction with a suitable organic solvent is a common first step.

  • Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from unreacted starting materials and byproducts.[2]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.[6]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Vilsmeier-Haack Formylation
Potential Cause Troubleshooting Step
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Prepare it fresh using anhydrous DMF and POCl₃ under an inert atmosphere. Ensure the reaction temperature is kept low (0-10°C) during its formation.[7]
Low Substrate Reactivity The aromatic ring may be too electron-deficient. Consider increasing the reaction temperature or using a more reactive formylating agent.
Incorrect Stoichiometry Optimize the molar ratios of the substrate, DMF, and POCl₃. An excess of the Vilsmeier reagent may be necessary for less reactive substrates.
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Issue 2: Formation of Multiple Products (Isomers/Byproducts)
Potential Cause Troubleshooting Step
Lack of Regioselectivity The reaction conditions may favor the formation of multiple isomers. For ortho-selective formylation of phenols, the Duff reaction might be a better alternative.[3][5] Modifying the solvent or temperature can also influence the isomeric ratio.
Over-reaction In some cases, diformylation can occur.[8] Use a stoichiometric amount of the formylating agent and monitor the reaction closely to stop it once the desired product is formed.
Side Reactions The starting material or product may be unstable under the reaction conditions. Consider milder reaction conditions or the use of protecting groups.

Experimental Protocols

Synthesis of this compound from 3,5-Difluorophenol

This protocol is adapted from a documented synthesis.[1]

Materials:

  • 3,5-Difluorophenol

  • Acetonitrile

  • Triethylamine

  • Magnesium chloride

  • Paraformaldehyde

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3,5-difluorophenol (1.0 eq) in acetonitrile.

  • Add triethylamine (5.0 eq).

  • Sequentially add magnesium chloride (2.0 eq) and paraformaldehyde (10.0 eq).

  • Heat the mixture to 60°C with vigorous stirring for 16 hours.

  • After completion, dilute the mixture with deionized water and adjust the pH to <2 with 1 M aqueous hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

Quantitative Data Summary

Reactant Molar Eq. Example Amount
3,5-Difluorophenol1.02.6 g (20 mmol)
Triethylamine5.014 mL (100 mmol)
Magnesium Chloride2.03.8 g (40 mmol)
Paraformaldehyde10.06.4 g (200 mmol)
Product Yield ~82%

Visualizations

General Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow Start Start Prepare_Reagent Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Prepare_Reagent Add_Substrate Add 2,4-Difluoro-6-hydroxy -benzaldehyde Derivative Prepare_Reagent->Add_Substrate Reaction Reaction (Stir at RT) Add_Substrate->Reaction Workup Aqueous Workup (Hydrolysis) Reaction->Workup Purification Purification (Extraction & Chromatography) Workup->Purification End Product Purification->End

Caption: General workflow for the Vilsmeier-Haack formylation reaction.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reagents Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Reagents OK Resolution Improved Yield Check_Reagents->Resolution Impure/Wet Reagents Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Optimize_Temp->Resolution Improvement Check_Stoichiometry Adjust Reactant Stoichiometry Optimize_Time->Check_Stoichiometry Optimize_Time->Resolution Improvement Consider_Method Consider Alternative Formylation Method Check_Stoichiometry->Consider_Method No Improvement Check_Stoichiometry->Resolution Improvement Consider_Method->Resolution

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

Technical Support Center: Regioselective Synthesis of Difluoro-hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of difluoro-hydroxybenzaldehydes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am attempting a formylation reaction on a difluorophenol and obtaining a mixture of regioisomers. What are the primary factors influencing regioselectivity?

A1: The regioselectivity of electrophilic aromatic substitution on difluorophenols is a significant challenge governed by a combination of factors:

  • Directing Effects of Substituents: The hydroxyl (-OH) group is a strong activating, ortho, para-director, while fluorine (-F) atoms are deactivating, ortho, para-directors. The interplay between these competing directing effects is a primary determinant of the final product distribution.

  • Intramolecular Hydrogen Bonding: A hydroxyl group can form a strong intramolecular hydrogen bond with an adjacent aldehyde carbonyl group, which can influence the relative reactivity of different positions on the aromatic ring.[1]

  • Steric Hindrance: The steric bulk of the fluorine atoms and the formylating agent can hinder substitution at positions adjacent to them.

  • Reaction Conditions: The choice of solvent, temperature, and Lewis acid catalyst can significantly impact the regiochemical outcome of the reaction.[2]

Q2: My formylation of a difluorophenol is resulting in low yield. What are some common causes and potential solutions?

A2: Low yields in the formylation of difluorophenols can often be attributed to the deactivating effect of the two fluorine atoms on the aromatic ring, making it less nucleophilic. Here are some troubleshooting steps:

  • Choice of Formylation Method: For electron-deficient rings, stronger formylation methods may be required. Consider switching from milder methods like the Duff reaction to more potent ones like Rieche formylation (using dichloromethyl methyl ether and a strong Lewis acid like TiCl₄ or AlCl₃) or ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[2]

  • Reaction Temperature: In some cases, prolonged heating can lead to decomposition of the starting material or product, resulting in lower isolated yields.[3] It is crucial to optimize the reaction temperature.

  • Purity of Reagents: Ensure all reagents, especially the solvent and the formylating agent, are anhydrous and of high purity, as trace amounts of water can quench organometallic intermediates or deactivate Lewis acids.

Q3: How can I enhance the regioselectivity towards a specific isomer, particularly the ortho-formylated product?

A3: Achieving high ortho-selectivity often requires the use of directing groups.

  • Ortho-Lithiation Strategy: This is one of the most powerful methods for achieving ortho-formylation.[4] The hydroxyl group of the difluorophenol can be protected, and a directed ortho-metalation (DoM) strategy can be employed. Functional groups that can coordinate to a lithium base (e.g., carbamates) can direct deprotonation specifically to the ortho position.[5] Subsequent quenching with DMF yields the desired ortho-formylated product.[4] Fluorine itself can act as a directing group for lithiation.[4]

  • Magnesium Chelation: A method using MgCl₂, triethylamine (Et₃N), and paraformaldehyde has been shown to be highly effective for the ortho-formylation of phenols, providing excellent yields and regioselectivity.[6] This is driven by the formation of a magnesium phenoxide complex that directs the formylation to the ortho position.

Q4: I am observing significant amounts of di-formylated or other side products. How can I minimize their formation?

A4: The formation of multiple products often arises from harsh reaction conditions or the high reactivity of the initial product.

  • Control Stoichiometry: Carefully control the stoichiometry of the formylating agent. Using a slight excess may be necessary, but a large excess can lead to multiple formylations.

  • Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC or LC-MS) to determine the optimal reaction time. Extended reaction times, especially at elevated temperatures, can lead to the formation of side products and decomposition.[3]

  • Protecting Groups: If the starting material has multiple reactive sites, consider using protecting groups to block unwanted reactivity. For instance, if there are two hydroxyl groups, one can be selectively protected before formylation.

Quantitative Data Summary

The following table summarizes yields for the synthesis of various hydroxybenzaldehydes, providing a comparison of different synthetic methods.

Target CompoundStarting MaterialMethodReagentsYield (%)Reference
3,5-Difluoro-4-hydroxybenzaldehyde3,5-DifluorophenolDuff FormylationHexamethylenetetramine, acidNot specified[7]
4-Alkoxy-2-hydroxybenzaldehydes2,4-DihydroxybenzaldehydeWilliamson Ether SynthesisAlkyl Bromide, CsHCO₃, AcetonitrileUp to 95%[3]
ortho-Formylated PhenolsSubstituted PhenolsMagnesium-Mediated FormylationMgCl₂, Et₃N, ParaformaldehydeHigh to Excellent[6]
2-Methoxy-3,4-difluorobenzaldehyde2,3-DifluoroanisoleFriedel-Crafts Formylationα,α-Dichloromethyl methyl ether, Lewis AcidNot specified[7]

Experimental Protocols

Protocol 1: General Procedure for Ortho-Lithiation and Formylation of a Protected Difluorophenol

Disclaimer: This is a representative protocol and may require optimization for specific substrates.

  • Protection of the Hydroxyl Group: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the starting difluorophenol in an appropriate anhydrous solvent (e.g., THF, DMF). Add a suitable base (e.g., NaH, K₂CO₃) and the protecting group reagent (e.g., MOMCl, SEMCl). Stir the reaction at the appropriate temperature until completion (monitor by TLC). Work up the reaction to isolate the protected difluorophenol.

  • Ortho-Lithiation: Dissolve the protected difluorophenol in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of an organolithium base (e.g., n-BuLi, s-BuLi, or LDA) dropwise.[2] The choice of base may depend on the acidity of the proton to be removed.[4] Stir the mixture at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous DMF dropwise to the cooled solution of the aryllithium species.[2] Allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature.

  • Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can then be deprotected under appropriate acidic conditions to yield the difluoro-hydroxybenzaldehyde.

  • Purification: Purify the final product by flash column chromatography on silica gel.

Protocol 2: Duff Formylation of 3,5-Difluorophenol

Disclaimer: This protocol for the synthesis of 3,5-Difluoro-4-hydroxybenzaldehyde is based on a general Duff formylation procedure and may require optimization.[7]

  • Reaction Setup: In a round-bottom flask, combine 3,5-difluorophenol, hexamethylenetetramine (HMTA), and an acidic medium (e.g., glycerol and boric acid, or trifluoroacetic acid).

  • Heating: Heat the mixture, typically to a temperature between 140-160 °C, for several hours. The reaction progress should be monitored by TLC.

  • Hydrolysis: After cooling, the reaction mixture is hydrolyzed by adding an aqueous acid solution (e.g., H₂SO₄) and heating to reflux to break down the intermediate Schiff base.

  • Work-up and Extraction: Cool the mixture and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield 3,5-difluoro-4-hydroxybenzaldehyde.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification start_end start_end process process decision decision output output start Start: Select Difluorophenol protect Protect Hydroxyl Group (if necessary) start->protect choose_method Choose Formylation Method protect->choose_method lithiation Ortho-Lithiation choose_method->lithiation DoM duff Duff or Rieche Formylation choose_method->duff Direct formylation Quench with DMF lithiation->formylation workup Aqueous Work-up & Extraction formylation->workup duff->workup deprotect Deprotection (if applicable) workup->deprotect purify Column Chromatography deprotect->purify product Final Product purify->product

Caption: General experimental workflow for the synthesis of difluoro-hydroxybenzaldehydes.

troubleshooting_regioselectivity problem problem question question solution solution path path start Problem: Poor Regioselectivity q1 Is ortho-isomer desired? start->q1 q2 Are harsh conditions used? q1->q2 No s1 Implement Directed Ortho-Metalation (DoM): - Protect -OH - Use n-BuLi/LDA - Quench with DMF q1->s1 Yes s2 Try MgCl2/Et3N/Paraformaldehyde method q1->s2 Yes s3 Optimize for para-selectivity: - Use bulky Lewis acids - Lower temperature q2->s3 No s4 Reduce reaction temperature and time. Monitor reaction by TLC/LC-MS. q2->s4 Yes s5 Consider milder formylation reagent. s4->s5

Caption: Troubleshooting decision tree for regioselectivity issues.

directing_groups cluster_main Ortho-Lithiation Mechanism center_mol center_mol reagent reagent intermediate intermediate product product mol Protected Difluorophenol (Ar-DMG) complex Coordinated Intermediate [Ar-DMG---Li-Base] mol->complex Coordination base Organolithium Base (e.g., n-BuLi) base->complex lith Ortho-Lithiated Species complex->lith Deprotonation final_prod Ortho-Formylated Product lith->final_prod Electrophilic Quench dmf DMF (Electrophile) dmf->final_prod

References

preventing byproduct formation in 2,4-Difluoro-6-hydroxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Difluoro-6-hydroxybenzaldehyde. The focus is on preventing byproduct formation during its synthesis, a critical step for ensuring the purity of subsequent products in the drug development pipeline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and recommended method is the ortho-formylation of 3,5-difluorophenol using paraformaldehyde in the presence of magnesium chloride (MgCl₂) and triethylamine (Et₃N). This method is favored for its high regioselectivity, yielding predominantly the desired ortho-isomer.

Q2: What are the potential byproducts in the synthesis of this compound?

The primary potential byproducts depend on the synthetic route employed:

  • Ortho-formylation using paraformaldehyde/MgCl₂/Et₃N:

    • 2,4-Difluoro-6-(methoxymethoxy)benzaldehyde: This methoxymethyl (MOM) ether can form, particularly with prolonged reaction times, as the reaction can be sluggish due to the electron-withdrawing nature of the fluorine atoms.[1]

    • Unreacted 3,5-difluorophenol: Incomplete reaction can leave starting material in the product mixture.

  • Reimer-Tiemann Reaction:

    • 4,6-Difluoro-2-hydroxybenzaldehyde (para-isomer): This reaction is known to produce a mixture of ortho and para isomers.

  • Vilsmeier-Haack Reaction:

    • Isomeric products: While less common for this substrate due to its electron-deficient nature, this reaction can also lead to a mixture of formylated isomers if forced.

  • Duff Reaction:

    • This reaction is generally inefficient for electron-deficient phenols and may result in low yields and a complex mixture of products.[2]

Q3: How can I minimize the formation of the 2,4-Difluoro-6-(methoxymethoxy)benzaldehyde byproduct?

To minimize the formation of the MOM-ether byproduct, it is crucial to carefully monitor the reaction progress and avoid unnecessarily long reaction times. Optimization of reaction temperature and time is key. Since phenols with electron-withdrawing groups react more slowly, finding the balance between complete consumption of the starting material and the onset of byproduct formation is essential.[1]

Q4: Are there alternative synthetic routes that avoid regioselectivity issues?

Yes, a multi-step synthesis can be employed to circumvent issues with regioselectivity. This typically involves:

  • Protection of the hydroxyl group of 3,5-difluorophenol.

  • Directed ortho-lithiation or Grignard formation followed by formylation with a suitable formylating agent like N,N-dimethylformamide (DMF).

  • Deprotection to yield the desired product.

While longer, this strategy offers greater control over the position of formylation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the ortho-formylation of 3,5-difluorophenol.

Issue Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.- Ensure all reagents are anhydrous, particularly MgCl₂ and the solvent. - Increase reaction time, but monitor closely for byproduct formation. - Use a slight excess of paraformaldehyde and triethylamine.
Suboptimal reaction temperature.- Ensure the reaction is maintained at the recommended temperature (e.g., reflux in acetonitrile or THF).
Presence of a significant amount of unreacted 3,5-difluorophenol Insufficient reaction time or temperature.- Increase reaction time and/or temperature. Monitor by TLC or HPLC to determine the optimal endpoint.
Inefficient activation of the phenol.- Ensure the molar ratios of MgCl₂ and Et₃N to the phenol are correct to facilitate the formation of the magnesium phenoxide intermediate.
Formation of the 2,4-Difluoro-6-(methoxymethoxy)benzaldehyde byproduct Prolonged reaction time.- Monitor the reaction closely and stop it once the starting material is consumed. An optimization study to determine the ideal reaction time is recommended.[1]
Reaction temperature is too high.- Lower the reaction temperature slightly, though this may require a longer reaction time.
Difficult purification of the final product Presence of multiple byproducts from alternative, less selective formylation methods.- If using methods other than the recommended ortho-formylation, be prepared for purification challenges. Column chromatography is often necessary. - Consider switching to the more selective paraformaldehyde/MgCl₂/Et₃N method.
Incomplete removal of acidic or basic reagents during workup.- Ensure thorough washing of the organic layer with dilute acid and brine during the extraction process.

Experimental Protocols

Recommended Method: Ortho-formylation of 3,5-Difluorophenol

This procedure is adapted from a general method for the ortho-formylation of phenols.[1][3]

Reagents and Materials:

  • 3,5-Difluorophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Triethylamine (Et₃N), freshly distilled

  • Paraformaldehyde, dried

  • Anhydrous Acetonitrile (or THF)

  • Hydrochloric Acid (1 M aqueous solution)

  • Ethyl Acetate

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,5-difluorophenol (1.0 eq) in anhydrous acetonitrile, add triethylamine (5.0 eq).

  • Sequentially add anhydrous magnesium chloride (2.0 eq) and paraformaldehyde (10.0 eq).

  • Heat the resulting mixture with vigorous stirring at 60°C for 16 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and dilute with deionized water.

  • Adjust the pH to <2 with 1 M aqueous hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expected Yield: ~82%[3]

Alternative Method: Vilsmeier-Haack Reaction

This is a general procedure and may require optimization for 3,5-difluorophenol, with a higher likelihood of isomeric byproducts.[4][5]

Reagents and Materials:

  • 3,5-Difluorophenol

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium Acetate (NaOAc)

  • Diethyl ether (Et₂O)

  • Brine

Procedure:

  • Cool a solution of the substrate in DMF to 0°C.

  • Slowly add phosphorus oxychloride (or a pre-formed Vilsmeier reagent) to the solution.

  • Allow the reaction to stir at room temperature for several hours.

  • Quench the reaction by adding a solution of sodium acetate in water at 0°C.

  • Dilute with water and extract with diethyl ether.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify by column chromatography.

Visualizing Reaction Pathways

To aid in understanding the reaction processes and potential for byproduct formation, the following diagrams illustrate the key transformations.

formylation_workflow cluster_start Starting Material cluster_methods Formylation Methods cluster_products Products & Byproducts 3,5-Difluorophenol 3,5-Difluorophenol Ortho-formylation Ortho-formylation 3,5-Difluorophenol->Ortho-formylation Paraformaldehyde, MgCl₂, Et₃N Vilsmeier-Haack Vilsmeier-Haack 3,5-Difluorophenol->Vilsmeier-Haack DMF, POCl₃ Reimer-Tiemann Reimer-Tiemann 3,5-Difluorophenol->Reimer-Tiemann CHCl₃, NaOH This compound This compound Ortho-formylation->this compound High Selectivity MOM-ether Byproduct MOM-ether Byproduct Ortho-formylation->MOM-ether Byproduct Prolonged Time Isomeric Aldehydes Isomeric Aldehydes Vilsmeier-Haack->Isomeric Aldehydes Low Selectivity Ortho/Para Mixture Ortho/Para Mixture Reimer-Tiemann->Ortho/Para Mixture

Caption: Overview of formylation methods for 3,5-difluorophenol.

troubleshooting_logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reagents Ensure anhydrous reagents & solvent Low_Yield->Check_Reagents Yes Byproduct_Observed Byproduct Observed? Low_Yield->Byproduct_Observed No Optimize_Time_Temp Increase reaction time/temperature Check_Reagents->Optimize_Time_Temp Optimize_Time_Temp->Byproduct_Observed Identify_Byproduct Identify byproduct (e.g., MOM-ether) Byproduct_Observed->Identify_Byproduct Yes Successful_Reaction Successful Reaction Byproduct_Observed->Successful_Reaction No Reduce_Time Reduce reaction time Identify_Byproduct->Reduce_Time Reduce_Time->Successful_Reaction

Caption: Troubleshooting workflow for optimizing the reaction.

References

Technical Support Center: Vilsmeier-Haack Formylation of Fluorophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Vilsmeier-Haack reaction for the formylation of fluorophenols.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of fluorophenols in a question-and-answer format.

Question: Why is my Vilsmeier-Haack reaction with a fluorophenol resulting in a low yield or no product?

Answer:

Several factors can contribute to low or no product yield in the Vilsmeier-Haack formylation of fluorophenols. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the reactivity of the aromatic substrate and the reaction conditions.[1][2][3]

  • Insufficient Activation: The hydroxyl group of the phenol is a strong activating group, directing the formylation to the ortho and para positions. However, the fluorine atom, while also an ortho-, para- director, is a deactivating group due to its strong inductive electron-withdrawing effect.[4][5][6][7] This deactivation can make the fluorophenol ring less nucleophilic and thus less reactive towards the Vilsmeier reagent.

  • Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent is typically formed in situ from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[8][9] Incomplete formation of this reagent will naturally lead to a poor yield. Ensure that the reagents are of high purity and the reaction for the reagent formation is allowed sufficient time.

  • Reaction Temperature: While the Vilsmeier-Haack reaction is often carried out at elevated temperatures, excessively high temperatures can lead to decomposition of the starting material or the product. Conversely, a temperature that is too low may not provide enough energy to overcome the activation barrier for the reaction. The optimal temperature should be determined empirically for each specific fluorophenol isomer.[10]

  • Steric Hindrance: In the case of 2-fluorophenol, the fluorine atom in the ortho position can sterically hinder the approach of the bulky Vilsmeier reagent to the other ortho position (C6).[11] This can lead to lower yields or a preference for formylation at the para position.

Question: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

Answer:

The formation of a mixture of ortho and para isomers is a common outcome in the Vilsmeier-Haack formylation of phenols due to the directing effect of the hydroxyl group.[5][7] The fluorine substituent further influences the regioselectivity.

  • Understanding Directing Effects: The hydroxyl group is a powerful ortho-, para- director. The fluorine atom also directs to the ortho and para positions, but its influence is more complex. The inductive effect of fluorine deactivates the ortho position more strongly than the para position.[4][12] This electronic effect often favors the formation of the para-formylated product.

  • Steric Factors: For 2-fluorophenol, steric hindrance will disfavor formylation at the C6 position, likely leading to the 4-formyl product (5-fluoro-2-hydroxybenzaldehyde) as the major isomer. For 3-fluorophenol, formylation can occur at the C2, C4, and C6 positions, with the C4 and C6 positions being the most likely due to the combined directing effects of the hydroxyl and fluoro groups. For 4-fluorophenol, formylation will occur at the C2 position (ortho to the hydroxyl group).

  • Purification: In cases where a mixture of isomers is unavoidable, careful purification by column chromatography or recrystallization is necessary to isolate the desired product.[13] The choice of solvent system for chromatography is crucial for achieving good separation.

Question: I am observing the formation of a dark, tarry substance in my reaction mixture. What is the cause and how can I prevent it?

Answer:

The formation of tarry byproducts is often indicative of side reactions or decomposition.

  • Reaction Temperature: As mentioned, excessively high temperatures can lead to polymerization and decomposition of the starting material and/or product. Careful control of the reaction temperature is critical.

  • Purity of Reagents: Impurities in the starting materials or solvents can catalyze side reactions. Ensure that the fluorophenol, DMF, and POCl₃ are of high purity.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of byproduct formation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) and stopping the reaction once the starting material is consumed is advisable.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction is a chemical reaction that introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as a phenol.[1][3] It utilizes a Vilsmeier reagent, which is an electrophilic iminium salt typically formed from the reaction of a substituted amide like DMF with a phosphorus halide like POCl₃.[8][9]

Q2: Are fluorophenols suitable substrates for the Vilsmeier-Haack reaction?

Yes, fluorophenols are suitable substrates for the Vilsmeier-Haack reaction. The hydroxyl group strongly activates the aromatic ring towards electrophilic substitution. However, the deactivating nature of the fluorine atom means that the reaction conditions may need to be optimized compared to non-fluorinated phenols.[4][5][6][7]

Q3: What are the expected major products for the formylation of different fluorophenol isomers?

  • 2-Fluorophenol: The major product is expected to be 5-fluoro-2-hydroxybenzaldehyde (formylation para to the hydroxyl group) due to the steric hindrance and electronic deactivation of the positions ortho to the hydroxyl group.

  • 3-Fluorophenol: A mixture of isomers is likely, with 2-fluoro-4-hydroxybenzaldehyde and 4-fluoro-2-hydroxybenzaldehyde being the probable major products. The exact ratio will depend on the interplay of electronic and steric effects.

  • 4-Fluorophenol: The major product will be 3-fluoro-4-hydroxybenzaldehyde (formylation ortho to the hydroxyl group).

Q4: What safety precautions should I take when performing a Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction involves hazardous reagents and should be performed with appropriate safety measures.

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dimethylformamide (DMF): is a combustible liquid and a potential teratogen. It should be handled in a well-ventilated area.

  • Quenching: The reaction is typically quenched by the addition of water or a basic solution. This can be a highly exothermic process, so the quenching should be done slowly and with cooling.

Data Presentation

Due to the limited availability of specific quantitative data in the literature for the Vilsmeier-Haack formylation of fluorophenols, this table provides a qualitative summary of expected outcomes based on established principles of electrophilic aromatic substitution.

SubstrateExpected Major Product(s)Key Considerations
2-Fluorophenol5-Fluoro-2-hydroxybenzaldehydeSteric hindrance from the ortho-fluoro group favors para-formylation. The inductive effect of fluorine also deactivates the ortho positions.
3-FluorophenolMixture of 2-fluoro-4-hydroxybenzaldehyde and 4-fluoro-2-hydroxybenzaldehydeThe hydroxyl group directs ortho and para. The fluorine atom also directs ortho and para. A mixture of isomers is highly probable and will require careful separation.
4-Fluorophenol3-Fluoro-4-hydroxybenzaldehydeBoth the hydroxyl and fluoro groups direct to the C2 and C6 positions, leading to a single major product.

Experimental Protocols

The following is a general experimental protocol for the Vilsmeier-Haack formylation of a fluorophenol, which should be optimized for each specific substrate.

Synthesis of 3-Fluoro-4-hydroxybenzaldehyde from 4-Fluorophenol

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Formylation: Dissolve 4-fluorophenol (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrate.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-fluoro-4-hydroxybenzaldehyde.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0°C to RT POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture RT to 60-80°C Fluorophenol Fluorophenol Fluorophenol->Reaction_Mixture Hydrolysis Hydrolysis (Ice/Water) Reaction_Mixture->Hydrolysis Neutralization Neutralization (NaHCO3) Hydrolysis->Neutralization Extraction Extraction (EtOAc) Neutralization->Extraction Purification Purification (Chromatography) Extraction->Purification Product Fluorinated Hydroxybenzaldehyde Purification->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of fluorophenols.

Troubleshooting_Guide cluster_low_yield Low/No Yield cluster_isomer_mixture Mixture of Isomers cluster_tar_formation Tar Formation Problem Problem Encountered Low_Yield Low_Yield Problem->Low_Yield e.g., Low Yield Isomer_Mixture Isomer_Mixture Problem->Isomer_Mixture e.g., Isomer Mixture Tar_Formation Tar_Formation Problem->Tar_Formation e.g., Tar Formation Insufficient_Activation Insufficient Activation Incomplete_Reagent_Formation Incomplete Reagent Formation Incorrect_Temperature Incorrect Temperature Directing_Effects Competing Directing Effects Steric_Hindrance Steric Hindrance High_Temperature Excessive Temperature Impure_Reagents Impure Reagents Long_Reaction_Time Prolonged Reaction Time Low_Yield->Insufficient_Activation Low_Yield->Incomplete_Reagent_Formation Low_Yield->Incorrect_Temperature Isomer_Mixture->Directing_Effects Isomer_Mixture->Steric_Hindrance Tar_Formation->High_Temperature Tar_Formation->Impure_Reagents Tar_Formation->Long_Reaction_Time

Caption: Troubleshooting logic for Vilsmeier-Haack formylation of fluorophenols.

References

Technical Support Center: Column Chromatography Purification of Fluorinated Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography purification of fluorinated aldehydes.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography purification of fluorinated aldehydes in a question-and-answer format.

Question: Why is my fluorinated aldehyde showing poor peak shape (e.g., tailing or fronting) on a silica gel column?

Answer: Poor peak shape for fluorinated aldehydes on silica gel is often due to a few key factors:

  • Secondary Interactions: The highly electronegative fluorine atoms can lead to strong interactions between your aldehyde and the acidic silanol groups on the silica surface, causing peak tailing.[1]

  • Acetal/Hemiacetal Formation: If you are using an alcohol (like methanol or ethanol) in your mobile phase, the aldehyde can react with it on the acidic silica surface to form acetals or hemiacetals, leading to complex purification profiles.[2]

  • Column Overload: Injecting too much sample can lead to peak fronting.[3]

  • Compound Instability: Aldehydes can be sensitive to the acidic nature of silica gel and may degrade.[2]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Add a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.1-1%), to your mobile phase to neutralize the acidic silanol groups.[2]

  • Avoid Alcoholic Solvents: Substitute alcohol modifiers with other polar solvents like ethyl acetate, diethyl ether, or acetonitrile.[2]

  • Reduce Sample Load: Decrease the amount of crude material loaded onto the column.[4]

  • Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina or a fluorinated stationary phase for potentially better selectivity.[2][5]

Question: I am experiencing low or no recovery of my fluorinated aldehyde from the column. What are the possible causes and solutions?

Answer: Low or no recovery is a common issue and can be attributed to:

  • Irreversible Adsorption: The polar nature of your fluorinated aldehyde might cause it to bind irreversibly to the stationary phase.[4]

  • Compound Degradation: The aldehyde group might be unstable under the chromatographic conditions.[4]

  • Inappropriate Solvent System: The mobile phase may not be strong enough to elute your compound.[4]

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase to enhance elution.[2]

  • Change Stationary Phase: If irreversible adsorption on silica is suspected, switching to a different stationary phase is a good strategy. Options include:

    • Reversed-Phase (e.g., C18): Suitable for moderately polar compounds.[4]

    • Fluorinated Phases: These can offer unique selectivity for fluorinated molecules.[5][6]

    • Alumina: Can be a good alternative to silica for sensitive compounds.[2]

  • Test Compound Stability: Before performing chromatography, test the stability of your compound in the chosen solvent system and in the presence of silica gel (e.g., by stirring a small amount with silica and analyzing by TLC or LC-MS).[4]

Question: My fluorinated aldehyde is co-eluting with impurities. How can I improve the separation?

Answer: Co-elution occurs when the selectivity of the chromatographic system is insufficient to resolve your target compound from impurities.[4]

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Run a Gradient Elution: A gradual increase in the polar component of the mobile phase can improve separation.

    • Try Different Solvent Systems: Experiment with various combinations of non-polar and polar solvents (e.g., hexane/ethyl acetate vs. dichloromethane/diethyl ether) to alter selectivity.[2] A good starting point for finding a suitable solvent system is to use Thin Layer Chromatography (TLC) to test various solvent mixtures. A desired Rf value for your compound on TLC is around 0.3 for good separation on a column.[2]

  • Change the Stationary Phase:

    • Fluorinated Stationary Phases: These phases, such as Pentafluorophenyl (PFP) or Tridecafluoro (TDF), can provide enhanced separation for fluorinated compounds from their non-fluorinated or less-fluorinated counterparts due to "fluorophilic" interactions.[5][6][7] The retention of fluorinated compounds on these phases is influenced by both the hydrophobicity and the fluorine content of the analyte.[5][6]

    • Different Reversed-Phase Chemistries: If using reversed-phase, switching from a C18 to a phenyl-hexyl column can alter selectivity.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying fluorinated aldehydes?

A1: The ideal stationary phase depends on the specific properties of your aldehyde.

  • Silica Gel: Still the most common choice for normal-phase chromatography. However, deactivation with a base like triethylamine might be necessary to prevent tailing and degradation.[2]

  • Fluorinated Phases (e.g., Si-PFP, Si-TDF): These are excellent options for separating fluorinated molecules from each other or from non-fluorinated impurities.[5][6] The more fluorinated the analyte, the stronger the retention on these phases.[5][6] PFP phases also offer selectivity for aromatic compounds.[5][6]

  • Reversed-Phase (C18): A good option for moderately polar fluorinated aldehydes, often used in HPLC. A mobile phase of water and acetonitrile with 0.1% formic acid or TFA is a common starting point.[4]

  • Alumina: Can be a useful alternative to silica, especially if your aldehyde is sensitive to the acidity of silica.[2]

Q2: Can I use reversed-phase HPLC for my fluorinated aldehyde?

A2: Yes, reversed-phase HPLC is frequently used. Standard C18 columns are often effective.[3] However, due to the unique properties of fluorinated compounds (being both hydrophobic and lipophobic), they may exhibit different retention behavior compared to their non-fluorinated analogs.[3] For highly polar compounds that show poor retention on C18, Hydrophilic Interaction Chromatography (HILIC) can be a suitable alternative.[4]

Q3: Are there any non-chromatographic methods to purify fluorinated aldehydes?

A3: Yes. One classic chemical method is the formation of a bisulfite adduct. Aldehydes react with sodium bisulfite to form a water-soluble salt.[8][9] This allows you to separate the aldehyde from non-reactive organic impurities by liquid-liquid extraction.[8][9] The aldehyde can then be regenerated from the aqueous layer by adding a base.[8][9]

Q4: What are some common mobile phase systems for silica gel chromatography of fluorinated aldehydes?

A4: A common approach is to use a mixture of a non-polar and a polar solvent. Typical systems include:

  • Hexane/Ethyl Acetate[2]

  • Dichloromethane/Methanol (though be cautious with methanol due to potential acetal formation)[1]

  • Petroleum Ether/Ethyl Acetate[10]

The optimal ratio depends on the polarity of your specific compound and should be determined by TLC analysis beforehand.[2]

Data and Protocols

Summary of Stationary Phase Characteristics
Stationary PhasePrimary Interaction MechanismBest Suited ForKey Considerations
Silica Gel Normal-Phase (Polar interactions)General purpose purification of moderately polar compounds.Can be acidic; may require deactivation with a base. Avoid alcohol solvents.[2]
Alumina Normal-Phase (Polar interactions)Purification of compounds sensitive to acidic conditions.[2]Activity can vary depending on water content.
Reversed-Phase (C18) Reversed-Phase (Hydrophobic interactions)Moderately polar to non-polar compounds soluble in organic/aqueous mixtures.[4]Fluorinated compounds may have unique retention behavior.[3]
Fluorinated (PFP, TDF) Fluorophilic and Hydrophobic interactionsSeparation of fluorinated compounds from non-fluorinated ones, or separation of compounds with different degrees of fluorination.[5][7]Retention increases with the fluorine content of the analyte.[5][6]
HILIC (Amide, Zwitterionic) Hydrophilic PartitioningHighly polar, water-soluble compounds that are poorly retained in reversed-phase.[4]Requires a high organic content in the mobile phase to promote retention.[4]
General Experimental Protocol for Flash Column Chromatography on Silica Gel
  • TLC Analysis:

    • Dissolve a small amount of your crude fluorinated aldehyde in a suitable solvent.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of hexane and ethyl acetate).

    • Identify a solvent system that gives your desired compound an Rf value of approximately 0.3 and good separation from impurities.[2]

  • Column Packing:

    • Secure a glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom.[11]

    • Add a thin layer of sand.[11]

    • Prepare a slurry of silica gel in the chosen mobile phase.[12]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[12]

    • Add another layer of sand on top of the silica bed.[11]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a low-boiling solvent.[11]

    • Carefully load the sample onto the top of the silica gel bed using a pipette.[12]

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase determined from your TLC analysis.[1]

    • Collect fractions in separate test tubes or flasks.[12]

    • Monitor the separation by collecting small spots from the fractions and running TLC plates.

    • If necessary, gradually increase the polarity of the mobile phase to elute more strongly retained compounds.[1]

  • Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified fluorinated aldehyde.[1]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Fluorinated Aldehyde Purification start Start: Purification Issue (e.g., Poor Peak Shape, Low Recovery) check_stability Is the compound stable to silica gel? start->check_stability end_alternative Consider Alternative Method (e.g., Bisulfite Adduct Formation) start->end_alternative change_stationary_phase Change Stationary Phase (Alumina, Fluorinated Phase, etc.) check_stability->change_stationary_phase No check_mobile_phase Is mobile phase optimal? check_stability->check_mobile_phase Yes end_success Successful Purification change_stationary_phase->end_success optimize_solvent Optimize Mobile Phase (Test different solvents/ratios via TLC) check_mobile_phase->optimize_solvent No check_loading Is sample loading appropriate? check_mobile_phase->check_loading Yes optimize_solvent->end_success reduce_load Reduce Sample Load check_loading->reduce_load No check_interactions Are there secondary interactions? check_loading->check_interactions Yes reduce_load->end_success deactivate_silica Deactivate Silica (e.g., add Triethylamine) check_interactions->deactivate_silica Yes check_interactions->end_success No deactivate_silica->end_success

Caption: Troubleshooting workflow for purifying fluorinated aldehydes.

ExperimentalWorkflow General Experimental Workflow for Column Chromatography step1 1. TLC Analysis (Find optimal mobile phase, Rf ~0.3) step2 2. Column Packing (Slurry pack with silica gel) step1->step2 step3 3. Sample Loading (Concentrated sample in minimal solvent) step2->step3 step4 4. Elution (Run mobile phase through column) step3->step4 step5 5. Fraction Collection (Collect eluent in separate tubes) step4->step5 step6 6. Analysis of Fractions (Monitor by TLC) step5->step6 step7 7. Combine & Evaporate (Pool pure fractions and remove solvent) step6->step7

References

Navigating Exothermic Reactions in the Synthesis of 2,4-Difluoro-6-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the exothermic nature of the synthesis of 2,4-Difluoro-6-hydroxybenzaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges that may arise during this synthesis, ensuring both safety and optimal reaction outcomes.

Troubleshooting Guide: Managing Exothermic Events

This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on controlling the reaction's exothermic profile.

Issue Potential Cause Recommended Action
Rapid, uncontrolled temperature increase (runaway reaction) - Inadequate cooling capacity. - Reagent addition is too fast. - Incorrect solvent volume. - "Hot spots" in the reaction mixture due to poor stirring.- Immediately cease reagent addition. - Increase cooling bath efficiency (e.g., switch to a colder bath like dry ice/acetone). - If safe, add a pre-chilled solvent to dilute the reaction mixture. - Ensure vigorous and efficient stirring to improve heat dissipation.
Localized boiling or splashing - Formation of "hot spots". - Reaction temperature is too close to the solvent's boiling point.- Improve stirring efficiency. - Use a higher boiling point solvent if compatible with the reaction chemistry. - Reduce the reaction temperature.
Low product yield - Side reactions due to excessive temperature. - Incomplete reaction due to insufficient heating. - Degradation of starting material or product at high temperatures.- Maintain the recommended reaction temperature with precise control. - Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. - Ensure a gradual and controlled warm-up to the target temperature.
Formation of impurities - High reaction temperatures can lead to the formation of byproducts.- Implement strict temperature control throughout the reaction. - Optimize the rate of reagent addition to avoid temperature spikes. - Purify the final product using appropriate chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the synthesis of this compound?

A1: The formylation of 3,5-difluorophenol is the main exothermic step. Common formylation methods like the Duff reaction and the Reimer-Tiemann reaction are known to be exothermic. The Reimer-Tiemann reaction, in particular, can be highly exothermic once initiated and has the potential for thermal runaway.[1][2][3] The reaction of 3,5-difluorophenol with reagents like magnesium chloride, triethylamine, and paraformaldehyde should also be handled as potentially exothermic.

Q2: What are the key safety precautions to take when performing this synthesis?

A2: It is crucial to have an efficient cooling system in place, such as an ice bath or a cryostat, to dissipate the heat generated. Reagents should be added slowly and in a controlled manner to avoid a sudden temperature increase. Continuous monitoring of the internal reaction temperature is essential. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Q3: How can I effectively control the reaction temperature?

A3: Effective temperature control can be achieved by:

  • Slow Reagent Addition: Add the formylating agents or other reactive reagents dropwise or in small portions.

  • Efficient Cooling: Use a cooling bath with a temperature significantly lower than the desired reaction temperature to provide a sufficient temperature gradient for heat removal.

  • Adequate Stirring: Vigorous stirring ensures homogenous heat distribution and prevents the formation of localized hot spots.

  • Proper Solvent Volume: A sufficient volume of solvent can act as a heat sink, absorbing some of the generated heat.

Q4: What are the signs of a potential runaway reaction?

A4: Signs of a potential runaway reaction include a rapid and accelerating increase in temperature that is unresponsive to cooling, a sudden change in pressure, vigorous gas evolution, and a noticeable change in the color or viscosity of the reaction mixture.

Q5: What is the appropriate scale-up strategy for this reaction?

A5: When scaling up, it is important to consider that the surface-area-to-volume ratio decreases, which can reduce heat dissipation efficiency. A thorough "Safety by Design" (SbD) approach is recommended, which may involve calorimetric studies to determine the heat of reaction and the rate of heat release.[4] It is advisable to scale up in small increments and to ensure that the cooling capacity is more than sufficient to handle the increased heat flow.

Experimental Protocol: Synthesis of this compound

This protocol is based on the formylation of 3,5-difluorophenol using magnesium chloride, triethylamine, and paraformaldehyde.

Materials:

  • 3,5-Difluorophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Triethylamine (Et₃N)

  • Paraformaldehyde

  • Acetonitrile (anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 3,5-difluorophenol (1 equivalent) in anhydrous acetonitrile.

  • Add triethylamine (5 equivalents) to the solution.

  • Sequentially add anhydrous magnesium chloride (2 equivalents) and paraformaldehyde (10 equivalents).

  • Heat the heterogeneous mixture to 60 °C with vigorous stirring.

  • Maintain the reaction at 60 °C for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with deionized water.

  • Adjust the pH to <2 with 1 M aqueous hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.[5]

Reaction Parameter Summary

Parameter Duff Reaction Reimer-Tiemann Reaction MgCl₂/Et₃N/Paraformaldehyde
Typical Temperature 150-160 °C (in glycerol/glyceroboric acid)[6]60-70 °C[2]60 °C[5]
Exothermicity Can be exothermic, requires careful temperature control.Highly exothermic once initiated, prone to thermal runaway.[1][2][3]Potentially exothermic, controlled heating is advised.
Key Reagents Hexamethylenetetramine, acid (e.g., glyceroboric acid, acetic acid)[7]Chloroform, strong base (e.g., NaOH)[8]Magnesium chloride, triethylamine, paraformaldehyde[5][9]
Safety Considerations Use of high temperatures requires careful monitoring.Biphasic reaction, requires vigorous stirring. Chloroform is a hazardous substance.[8]Triethylamine is flammable and has a strong odor. Paraformaldehyde is a source of formaldehyde.

Visualizing the Workflow and Safety Logic

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve 3,5-Difluorophenol in Acetonitrile add_reagents Add Triethylamine, MgCl₂, Paraformaldehyde reagents->add_reagents Sequential addition heat Heat to 60°C (16 hours) add_reagents->heat cool Cool to RT heat->cool dilute Dilute with Water cool->dilute acidify Acidify with HCl dilute->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography

Caption: A decision-making diagram for managing potential exothermic events during the synthesis.

References

removal of unreacted starting materials from 2,4-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from 2,4-Difluoro-6-hydroxybenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Presence of Unreacted 3,5-Difluorophenol in the Final Product

Symptoms:

  • Broad or overlapping spots on Thin Layer Chromatography (TLC).

  • Characteristic phenolic odor in the product.

  • Impurities detected by NMR, GC-MS, or HPLC analysis.

Primary Cause: Incomplete removal of the acidic starting material, 3,5-difluorophenol.

Solutions:

Method 1: Basic Liquid-Liquid Extraction

This is the most direct method to remove acidic phenolic impurities.

  • Detailed Protocol:

    • Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1M sodium hydroxide (NaOH) solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The unreacted 3,5-difluorophenol will be deprotonated to its phenoxide salt and dissolve in the aqueous (top) layer. The desired product, this compound, will remain in the organic (bottom) layer.

    • Drain the lower organic layer into a clean flask.

    • Repeat the extraction of the organic layer with a fresh portion of the basic aqueous solution to ensure complete removal of the phenol.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

  • Troubleshooting:

    • Emulsion Formation: If an emulsion (a stable mixture of the two layers) forms, it can be broken by adding a small amount of brine or by passing the mixture through a pad of celite.

    • Incomplete Phenol Removal: If phenol is still present after one extraction, perform additional extractions with the basic solution. Using a slightly stronger base like dilute NaOH may be more effective than sodium bicarbonate.

Method 2: Column Chromatography

Column chromatography is effective for separating compounds with different polarities.

  • Detailed Protocol:

    • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The goal is to achieve good separation between the spots corresponding to 3,5-difluorophenol and this compound. The Rf value of the product should ideally be between 0.2 and 0.4.

    • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform packing without cracks or air bubbles.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.

    • Elution: Begin eluting the column with the predetermined solvent system. The less polar 3,5-difluorophenol should elute before the more polar this compound.

    • Fraction Collection: Collect the eluting solvent in small fractions and monitor the composition of each fraction by TLC.

    • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Troubleshooting:

    • Poor Separation: If the spots are too close on the TLC plate, adjust the polarity of the mobile phase. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf values of both compounds.

    • Tailing of Phenol Spot: Phenols can sometimes interact strongly with the acidic silica gel, leading to tailing. Adding a small amount (0.5-1%) of acetic acid to the mobile phase can help to suppress this interaction and improve the peak shape.

Workflow for Phenol Removal

crude Crude Product (Aldehyde + Phenol) dissolve Dissolve in Organic Solvent crude->dissolve extract Basic Liquid-Liquid Extraction dissolve->extract separate Separate Layers extract->separate organic Organic Layer (Purified Aldehyde) separate->organic Product aqueous Aqueous Layer (Phenol Impurity) separate->aqueous Impurity dry Dry and Concentrate organic->dry pure_product Pure Aldehyde dry->pure_product

Caption: Workflow for removing phenolic impurities via basic extraction.

Issue 2: Presence of Unreacted Paraformaldehyde or its Byproducts

Symptoms:

  • Cloudiness or insoluble material in the crude product.

  • Unexpected signals in the NMR spectrum.

Primary Cause: Paraformaldehyde is a polymer of formaldehyde and is generally insoluble in many organic solvents.[1][2] Its removal is often straightforward.

Solutions:

Method 1: Filtration

  • Protocol:

    • Dissolve the crude product in a suitable organic solvent in which this compound is soluble.

    • If any solid material (unreacted paraformaldehyde) remains, it can be removed by gravity or vacuum filtration.

    • Wash the filter cake with a small amount of the fresh solvent to recover any entrained product.

    • The filtrate contains the dissolved product and can be further purified if necessary.

Method 2: Aqueous Wash

Paraformaldehyde can be depolymerized and dissolved in hot water, particularly under acidic or basic conditions.[1][3]

  • Protocol:

    • During the workup, after dissolving the crude mixture in an organic solvent, perform a wash with hot water or a dilute aqueous acid or base.

    • This can help to hydrolyze and dissolve any remaining paraformaldehyde into the aqueous layer.

    • Separate the layers and proceed with the purification of the organic layer as described previously.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying this compound on a large scale?

A1: For large-scale purification, liquid-liquid extraction is often the most efficient and cost-effective method to remove the bulk of the unreacted 3,5-difluorophenol. This can be followed by recrystallization to achieve high purity. Column chromatography is generally less suitable for very large quantities due to the cost of silica gel and solvents, as well as the time required.

Q2: I'm having trouble getting my this compound to crystallize. What can I do?

A2:

  • Solvent Choice: The choice of solvent is critical. For the closely related 2-fluoro-4-hydroxybenzaldehyde, recrystallization from isopropyl ether has been reported to yield high-purity crystals.[4] You could also try a co-solvent system, such as dissolving the compound in a good solvent (e.g., a minimal amount of ethyl acetate or dichloromethane) and then slowly adding a poor solvent (e.g., hexane or heptane) until the solution becomes turbid, then allowing it to cool slowly.

  • Concentration: Ensure your solution is saturated. If it is too dilute, crystallization will not occur. You can gently heat the solution to evaporate some of the solvent to increase the concentration.

  • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil or very small, impure crystals.

  • Seeding: If you have a small amount of pure crystalline product, adding a "seed crystal" to the saturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes provide a nucleation site for crystal growth.

Q3: How can I monitor the purity of my this compound during purification?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from a column, and the final product on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the separation of the desired product from impurities. The product and starting materials are UV active and can be visualized under a UV lamp.

Q4: What are the key physical properties to consider for purification?

A4: Understanding the physical properties of the product and starting materials is crucial for designing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound 158.1032207.6 ± 35.0Soluble in many common organic solvents.
3,5-Difluorophenol 130.0953-5768 (at 15 mmHg)Soluble in ethanol and chloroform; sparingly soluble in water.[5][6]
Paraformaldehyde (CH₂O)n120-170 (decomposes)-Insoluble in most organic solvents; soluble in hot water with depolymerization.[1]

Experimental Workflow for Purification and Analysis

cluster_purification Purification Strategy cluster_analysis Purity Analysis crude_product Crude Reaction Mixture dissolve_filter Dissolve in Organic Solvent & Filter (removes Paraformaldehyde) crude_product->dissolve_filter basic_wash Basic Aqueous Wash (removes 3,5-Difluorophenol) dissolve_filter->basic_wash dry_concentrate Dry & Concentrate basic_wash->dry_concentrate purified_product Purified Product dry_concentrate->purified_product tlc TLC Analysis purified_product->tlc nmr NMR Spectroscopy purified_product->nmr gcms GC-MS purified_product->gcms

Caption: General workflow for the purification and analysis of this compound.

References

stability issues of 2,4-Difluoro-6-hydroxybenzaldehyde under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4-Difluoro-6-hydroxybenzaldehyde

Disclaimer: Specific stability data for this compound under various conditions is not extensively available in public literature. The following guidance is based on general chemical principles for analogous fluorinated and hydroxy-substituted benzaldehydes. Researchers are strongly encouraged to perform their own stability studies to determine the compound's suitability for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: To ensure the longevity and purity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, maintaining the compound under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C is advisable to prevent potential degradation from air and moisture.

Q2: How stable is this compound in acidic solutions?

A2: While specific data is limited, aromatic aldehydes with hydroxyl groups can be susceptible to acid-catalyzed reactions. Prolonged exposure to strong acidic conditions, especially at elevated temperatures, may lead to polymerization or other degradation pathways. The fluorine substituents on the aromatic ring are generally stable and unlikely to be hydrolyzed under typical acidic conditions used in routine experiments. However, for applications requiring prolonged exposure to strong acids, it is crucial to evaluate the compound's stability experimentally.

Q3: What is the expected stability of this compound under basic conditions?

A3: Hydroxybenzaldehydes are generally more susceptible to degradation under basic conditions. The phenolic hydroxyl group is acidic and will be deprotonated in the presence of a base, forming a phenoxide ion. This can increase the electron density of the aromatic ring, potentially making the molecule more susceptible to oxidation. Furthermore, strong bases can catalyze reactions involving the aldehyde group, such as the Cannizzaro reaction, especially in the absence of alpha-hydrogens, or aldol-type condensations if other reactive carbonyls are present. Discoloration of the solution is a common indicator of degradation under basic conditions.

Q4: What are the likely degradation products of this compound?

A4: Under oxidative conditions, the aldehyde group can be oxidized to the corresponding carboxylic acid, forming 2,4-Difluoro-6-hydroxybenzoic acid. Under strongly basic conditions, disproportionation via the Cannizzaro reaction could theoretically yield the corresponding alcohol (2,4-Difluoro-6-hydroxyphenyl)methanol and the aforementioned carboxylic acid. Polymerization or condensation products may also form, particularly under harsh acidic or basic conditions.

Q5: Are there any visual indicators of degradation?

A5: Yes, a change in the color or clarity of a solution containing this compound can be an indicator of degradation. The pure compound is typically a white to off-white solid or a clear, colorless to pale yellow solution. The development of a yellow, brown, or pink coloration, or the formation of a precipitate, may suggest that the compound has started to degrade.

Troubleshooting Guides

Guide 1: Assessing Stability in a New Solvent System

Issue: You are unsure if this compound is stable in your specific experimental buffer or solvent system.

Solution: Perform a preliminary stability study.

Experimental Protocol:

  • Prepare a stock solution of this compound in a stable, inert solvent (e.g., acetonitrile or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Spike a small, known volume of the stock solution into your experimental buffer or solvent system to achieve the desired final concentration.

  • Incubate the solution under your experimental conditions (e.g., specific temperature, light exposure).

  • Analyze the sample at various time points (e.g., 0, 1, 4, 8, and 24 hours) using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Monitor for changes:

    • A decrease in the peak area of the main compound.

    • The appearance of new peaks, indicating degradation products.

    • Changes in the solution's appearance (color, clarity).

Guide 2: Investigating Unexpected Reaction Byproducts

Issue: Your reaction is producing unexpected side products that you suspect may be from the degradation of this compound.

Solution: Conduct a forced degradation study to identify potential degradation products.

Experimental Protocol:

  • Prepare separate solutions of this compound in:

    • Acidic medium (e.g., 0.1 M HCl)

    • Basic medium (e.g., 0.1 M NaOH)

    • Oxidative medium (e.g., 3% H₂O₂)

  • Incubate the solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24 hours).

  • Analyze the stressed samples by HPLC-MS (Mass Spectrometry) to separate and identify the degradation products by their mass-to-charge ratio.

  • Compare the mass spectra of the degradation products with the byproducts observed in your reaction to confirm if they originate from the degradation of the starting material.

Data Presentation

The following table provides an illustrative example of how to present quantitative data from a forced degradation study. The values are hypothetical and should be replaced with experimental data.

Condition Time (hours) Temperature (°C) % Degradation (Hypothetical) Major Degradation Product (m/z) (Hypothetical)
0.1 M HCl24505%174 (Oxidation product)
0.1 M NaOH245030%174 (Oxidation product), 160 (Reduction product)
3% H₂O₂242515%174 (Oxidation product)

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_acid Acidic Solution (0.1 M HCl) prep_stock->prep_acid prep_base Basic Solution (0.1 M NaOH) prep_stock->prep_base prep_oxidative Oxidative Solution (3% H2O2) prep_stock->prep_oxidative incubate Incubate at Controlled Temperature prep_acid->incubate prep_base->incubate prep_oxidative->incubate hplc_analysis HPLC-UV/MS Analysis at Time Points incubate->hplc_analysis data_interpretation Data Interpretation hplc_analysis->data_interpretation

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_acidic Acidic Conditions cluster_basic Basic Conditions cluster_oxidative Oxidative Conditions parent This compound acid_product Potential Polymerization parent->acid_product H+ cannizzaro_acid 2,4-Difluoro-6-hydroxybenzoic Acid parent->cannizzaro_acid OH- (Disproportionation) cannizzaro_alcohol (2,4-Difluoro-6-hydroxyphenyl)methanol parent->cannizzaro_alcohol OH- (Disproportionation) oxidized_product 2,4-Difluoro-6-hydroxybenzoic Acid parent->oxidized_product [O]

Caption: Hypothetical degradation pathways for this compound.

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 2,4-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: Comparing Analytical Techniques

The choice of an analytical method for 2,4-Difluoro-6-hydroxybenzaldehyde depends on the specific requirements of the analysis, such as qualitative identification, quantitative determination, or impurity profiling. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide valuable structural information, while chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for separation and quantification.

Analytical TechniqueInformation ProvidedKey Performance Aspects
High-Performance Liquid Chromatography (HPLC) Quantitative analysis, purity determination, impurity profiling.High sensitivity and resolution for separating complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile components, impurity analysis.Powerful combination for separation and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation, confirmation of molecular structure.Unambiguous identification and structural analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups, structural confirmation.Provides a unique molecular "fingerprint".

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound. A reverse-phase HPLC method with UV detection is commonly employed for the analysis of aromatic aldehydes.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for the separation of polar aromatic compounds.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 65:35 v/v) is a good starting point.[1] The mobile phase composition can be optimized to achieve the best separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength of approximately 254 nm is suitable for aromatic aldehydes.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent like acetonitrile to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve by injecting a series of standard solutions of this compound of known concentrations. The peak area of the analyte is proportional to its concentration.

Performance Comparison
ParameterHPLC-UVAlternative: HPLC with Derivatization (DNPH)
Specificity Good, but may have interference from compounds with similar retention times and UV spectra.Excellent, as the derivatization is specific to carbonyl compounds and the resulting hydrazone has a strong and distinct UV absorbance.[2]
Sensitivity Moderate.High, derivatization with 2,4-dinitrophenylhydrazine (DNPH) significantly enhances the UV response.[2]
Linearity Typically excellent over a wide concentration range.Excellent, with R² values often >0.999.
Limit of Detection (LOD) Estimated in the low µg/mL range.Can reach the ng/mL level.[3]
Sample Throughput High.Moderate, due to the additional derivatization step.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of the hydroxyl group, derivatization of this compound is often necessary to improve its volatility and chromatographic behavior.

Experimental Protocol: GC-MS (with Derivatization)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: A common derivatization agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable and volatile oxime derivative.[4]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program: An initial temperature of 50-70°C, held for a few minutes, followed by a ramp to 250-280°C at a rate of 10-20°C/min.

  • Injection: Splitless injection is preferred for trace analysis.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethyl acetate). Add the derivatizing agent (PFBHA) and a catalyst (e.g., pyridine), and heat the mixture to complete the reaction.

Performance Comparison
ParameterGC-MS (with Derivatization)Alternative: Direct GC-FID
Specificity Excellent, due to both chromatographic separation and mass spectral detection.Good, but relies solely on retention time for identification, which can be less specific than MS.
Sensitivity Very high, especially in SIM mode.Moderate.
Linearity Good over several orders of magnitude.Good.
Limit of Detection (LOD) Can be in the pg range.[5]Typically in the ng range.
Sample Throughput Moderate, due to the derivatization step and longer run times.High.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should cover the expected chemical shift range for aromatic, aldehydic, and hydroxyl protons.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required compared to ¹H NMR.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants (especially ¹H-¹⁹F and ¹³C-¹⁹F couplings), and multiplicities to assign the signals to the specific atoms in the molecule.

Expected Spectral Features

Based on the structure of this compound and data from similar compounds, the following spectral features can be anticipated:

  • ¹H NMR (in DMSO-d₆):

    • A singlet for the aldehyde proton (~10 ppm).

    • A singlet or broad singlet for the hydroxyl proton.

    • Aromatic protons appearing as complex multiplets due to H-H and H-F couplings.

  • ¹³C NMR (in DMSO-d₆):

    • A signal for the carbonyl carbon (~190 ppm).

    • Aromatic carbon signals showing C-F couplings. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Experimental Protocol: FT-IR
  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Expected Characteristic Absorption Bands
Wavenumber (cm⁻¹)Assignment
~3200-3400O-H stretching (hydroxyl group)
~2850 and ~2750C-H stretching (aldehyde)
~1650-1680C=O stretching (aromatic aldehyde)
~1500-1600C=C stretching (aromatic ring)
~1100-1300C-F stretching

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for characterizing an analytical sample and the logical relationship between different analytical techniques.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation Sample This compound Sample Preparation Sample Preparation (Dissolution, Derivatization, etc.) Sample->Preparation HPLC HPLC Preparation->HPLC GCMS GC-MS Preparation->GCMS NMR NMR Preparation->NMR FTIR FT-IR Preparation->FTIR Quantification Quantification (Purity, Concentration) HPLC->Quantification GCMS->Quantification Structure_ID Structural Identification GCMS->Structure_ID NMR->Structure_ID Functional_Groups Functional Group Analysis FTIR->Functional_Groups Structure_ID->Quantification Functional_Groups->Structure_ID

Caption: General workflow for the analytical characterization of a chemical compound.

Technique_Relationship cluster_separation Separation & Quantification cluster_structure Structural Elucidation HPLC HPLC NMR NMR HPLC->NMR Confirms Identity of Separated Peaks GCMS GC-MS MassSpec Mass Spectrometry (from GC-MS) GCMS->MassSpec FTIR FT-IR FTIR->NMR Confirms Functional Groups MassSpec->NMR Complementary Structural Info

Caption: Logical relationship between different analytical techniques for characterization.

References

A Comparative Guide to the Biological Activities of 2,4-Difluoro-6-hydroxybenzaldehyde and Its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2,4-Difluoro-6-hydroxybenzaldehyde and its non-fluorinated analogs, primarily 6-hydroxybenzaldehyde (salicylaldehyde) and 2,4-dihydroxybenzaldehyde. The objective is to offer a clear, data-driven comparison to inform research and development in medicinal chemistry and pharmacology. While extensive data is available for the non-fluorinated compounds, there is a notable scarcity of published biological activity data for this compound. This guide presents the available information and highlights areas for future investigation.

Introduction to the Compounds

Benzaldehyde and its derivatives are a class of organic compounds with a wide range of applications in the pharmaceutical, chemical, and food industries.[1] The introduction of substituent groups, such as hydroxyl (-OH) and fluorine (-F) atoms, to the benzaldehyde scaffold can significantly modulate their physicochemical properties and biological activities. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

This guide focuses on a comparative analysis of:

  • This compound: A fluorinated derivative of salicylaldehyde.

  • 6-Hydroxybenzaldehyde (Salicylaldehyde): A key non-fluorinated analog.

  • 2,4-Dihydroxybenzaldehyde: Another important non-fluorinated analog with an additional hydroxyl group.

Comparative Biological Activity

The biological activities of these compounds are diverse, ranging from antimicrobial and anticancer to antioxidant and anti-inflammatory effects. The following sections and tables summarize the available quantitative data for these activities.

Antimicrobial Activity

Phenolic benzaldehydes are known to possess antimicrobial properties. The data below summarizes the Minimum Inhibitory Concentrations (MIC) of the non-fluorinated analogs against various microorganisms.

Table 1: Comparative Antimicrobial Activity (MIC)

CompoundMicroorganismMIC (µg/mL)Reference
Salicylaldehyde Staphylococcus aureus--
Escherichia coli--
2,4-Dihydroxybenzaldehyde Staphylococcus aureus1024[2]
Staphylococcus epidermidis--
Methicillin-resistant Staphylococcus aureus (MRSA)--
2,3-Dihydroxybenzaldehyde Staphylococcus aureus (Bovine Mastitis Isolates)MIC₅₀: 500,000[3]
Benzaldehyde Staphylococcus aureus≥ 1024[4]

Data for this compound is not available in the reviewed literature.

Anticancer Activity

Several benzaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Table 2: Comparative Anticancer Activity (IC₅₀)

CompoundCell LineIC₅₀ (µM)Reference
Salicylaldehyde Derivatives Leukemic cell lineslow micro- and nanomolar[5]
2,3-Dihydroxybenzaldehyde SF-295 (Glioblastoma)1.34 (µg/mL)[6]
OVCAR-8 (Ovarian)1.15 (µg/mL)[6]
HCT-116 (Colon)1.09 (µg/mL)[6]
HL-60 (Leukemia)0.36 (µg/mL)[6]
2,5-Dihydroxybenzaldehyde SF-295 (Glioblastoma)1.51 (µg/mL)[6]
OVCAR-8 (Ovarian)1.29 (µg/mL)[6]
HCT-116 (Colon)1.17 (µg/mL)[6]
HL-60 (Leukemia)0.42 (µg/mL)[6]

Data for this compound is not available in the reviewed literature.

Antioxidant Activity

The antioxidant potential of phenolic compounds is a key area of research. The IC50 value in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard measure of radical scavenging activity.

Table 3: Comparative Antioxidant Activity (IC₅₀)

CompoundAssayIC₅₀ (µM)Reference
Salicylaldehyde Derivative (Compound 2) ABTS5.14 ± 0.11[7]
Salicylaldehyde Derivative (Compound 5) PhenanthrolineA₀.₅: 9.42 ± 1.02[7]

Data for this compound is not available in the reviewed literature.

Anti-inflammatory and Anti-angiogenic Activity

2,4-Dihydroxybenzaldehyde has demonstrated anti-inflammatory and anti-angiogenic properties.

Table 4: Anti-inflammatory and Anti-angiogenic Activity of 2,4-Dihydroxybenzaldehyde

ActivityModelIC₅₀Reference
Anti-angiogenicChick Chorioallantoic Membrane (CAM)2.4 µ g/egg [1]
Anti-inflammatoryAcetic acid-induced permeability (in vivo)Significant inhibition[1]
Carrageenan-induced air pouch (in vivo)Significant suppression[1]

Data for this compound and salicylaldehyde is not available in the reviewed literature.

Discussion on the Role of Fluorination

The lack of specific biological data for this compound makes a direct comparison challenging. However, the introduction of fluorine atoms into a molecule can have several predictable effects:

  • Increased Lipophilicity: Fluorine can increase the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes.

  • Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic pathways and increase the half-life of a drug.

  • Altered Acidity: Fluorine is a highly electronegative atom and can influence the pKa of nearby functional groups, such as the hydroxyl group, which can affect binding interactions with biological targets.

  • Conformational Changes: The presence of fluorine can alter the preferred conformation of a molecule, which can impact its fit within a binding site.

Given these general principles, it is plausible that this compound may exhibit enhanced or altered biological activities compared to its non-fluorinated analogs. However, experimental validation is crucial.

Experimental Protocols

Detailed methodologies for the key experiments cited are essential for reproducibility and further research.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Procedure:

  • Preparation of Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared.

  • Incubation: The prepared inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is then incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound C Inoculate dilutions with microorganism A->C B Prepare standardized microbial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Observe for visible growth D->E F Determine MIC E->F

Antimicrobial Susceptibility Testing Workflow
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ value is determined by plotting cell viability against the compound concentration.

G cluster_cell_prep Cell Preparation & Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis A Seed cells in 96-well plate B Treat with test compound A->B C Add MTT reagent B->C D Incubate for 2-4 hours C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G

MTT Cytotoxicity Assay Workflow
Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: In a 96-well plate, mix the DPPH solution with various concentrations of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.

  • IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of radical scavenging activity against the compound concentration.

Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, research on related benzaldehyde derivatives suggests potential mechanisms of action, particularly in cancer. Benzaldehydes have been shown to modulate key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

G cluster_pathway Potential Signaling Pathway Modulation by Benzaldehyde Derivatives Benzaldehyde Benzaldehyde Derivative Receptor Growth Factor Receptor Benzaldehyde->Receptor Inhibition PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Hypothetical Signaling Pathway Inhibition

Conclusion and Future Directions

This guide consolidates the available biological activity data for this compound and its non-fluorinated analogs, salicylaldehyde and 2,4-dihydroxybenzaldehyde. While the non-fluorinated compounds have demonstrated a range of biological activities, including antimicrobial, anticancer, and antioxidant effects, there is a clear and significant gap in the literature regarding the biological profile of this compound.

Future research should focus on:

  • Systematic evaluation of the biological activities of this compound, including antimicrobial, anticancer, antioxidant, and anti-inflammatory assays.

  • Direct comparative studies against its non-fluorinated analogs to quantitatively assess the impact of fluorination.

  • Mechanistic studies to elucidate the signaling pathways and molecular targets of this compound.

Such studies will be invaluable for understanding the structure-activity relationships of fluorinated benzaldehydes and for the potential development of novel therapeutic agents.

References

A Comparative Spectroscopic Guide to 2,4-Difluoro-6-hydroxybenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of 2,4-Difluoro-6-hydroxybenzaldehyde and its derivatives against alternative compounds. The information herein is supported by experimental data to aid in the identification, characterization, and application of these compounds in research and development.

Spectroscopic Data Comparison

The unique positioning of functional groups on aromatic rings gives rise to distinct spectroscopic signatures. The following tables summarize key quantitative data from various spectroscopic techniques for this compound and related compounds, providing a basis for comparison.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound 10.34 (s, 1H)Aldehyde (-CHO)
9.45 (s, 1H)Hydroxyl (-OH)
7.54-7.41 (m, 2H)Aromatic (H-3, H-5)
6.88-6.85 (m, 1H)Aromatic (H-6)
2-Hydroxybenzaldehyde [1]11.0 (br. s, 1H)Hydroxyl (-OH)
9.83 (s, 1H)Aldehyde (-CHO)
7.53 (m, 1H)Aromatic
7.46 (m, 1H)Aromatic
7.02 (m, 1H)Aromatic
6.93 (m, 1H)Aromatic
2,4-Dihydroxybenzaldehyde [2]9.68 (s, 1H)Aldehyde (-CHO)
7.28 (d, J=8.4 Hz, 1H)Aromatic (H-6)
6.33 (dd, J=8.4, 2.4 Hz, 1H)Aromatic (H-5)
6.27 (d, J=2.4 Hz, 1H)Aromatic (H-3)
10.25 (br s, 1H)Hydroxyl (-OH at C4)
11.0 (br s, 1H)Hydroxyl (-OH at C2)

Table 2: FT-IR Spectroscopic Data (KBr Pellet, cm⁻¹)

CompoundO-H StretchC-H (aldehyde) StretchC=O StretchC=C (aromatic) Stretch
This compound ~3200-3400 (broad)~2850, ~2750~1650~1600, ~1480
2-Hydroxybenzaldehyde [1]3300-3100 (broad)2850, 275016701580, 1490, 1460
2,4-Dihydroxybenzaldehyde [3]~3371 (broad)Not specifiedNot specifiedNot specified

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
This compound C₇H₄F₂O₂158.10[M-H]⁻: 157.1[4]
2,3-Difluoro-6-hydroxybenzaldehyde [5]C₇H₄F₂O₂158.10Not specified
2-Fluoro-4-hydroxybenzaldehyde [6]C₇H₅FO₂140.11[M-H]⁻: 139[6]
2,4-Dihydroxybenzaldehyde [2]C₇H₆O₃138.12Not specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the key spectroscopic techniques cited.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 400 MHz) is used.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.

    • ¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

  • Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to TMS (0 ppm).

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample is finely ground with potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]

  • Instrumentation: An FT-IR spectrometer equipped with a suitable detector (e.g., DTGS) is used.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.[2]

2.3 Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 µg/mL).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

  • Data Acquisition: The sample solution is introduced into the ion source. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. Data can be acquired in either positive or negative ion mode.

Visualized Workflows and Pathways

3.1 Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a derivative of this compound.

G Experimental Workflow for Synthesis and Spectroscopic Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reactants This compound + Reagent Reaction Chemical Reaction (e.g., Schiff Base Formation) Reactants->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Characterization IR FT-IR Spectroscopy Purification->IR Characterization MS Mass Spectrometry Purification->MS Characterization UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Characterization Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: A generalized workflow for the synthesis and subsequent spectroscopic analysis of derivatives of this compound.

3.2 Hypothetical Application in a Signaling Pathway

Derivatives of hydroxybenzaldehydes, such as Schiff bases, are often investigated for their biological activities, including their potential to act as enzyme inhibitors or fluorescent probes. The diagram below illustrates a hypothetical scenario where a fluorescent derivative could be used to study a cellular signaling pathway.

G Hypothetical Signaling Pathway Studied by a Fluorescent Derivative cluster_cell Cellular Environment Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Membrane Receptor Extracellular_Signal->Receptor Kinase_1 Kinase 1 Receptor->Kinase_1 activates Kinase_2 Kinase 2 Kinase_1->Kinase_2 phosphorylates Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor activates Nucleus Nucleus Transcription_Factor->Nucleus translocates to Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Nucleus->Cellular_Response gene expression Probe Fluorescent Derivative of this compound Probe->Kinase_2 inhibits or binds

Caption: A hypothetical signaling cascade where a fluorescent derivative of this compound could act as a probe or inhibitor for a specific kinase.

References

A Comparative Guide to the Synthesis of 2,4-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic protocols for the preparation of 2,4-Difluoro-6-hydroxybenzaldehyde, a valuable intermediate in pharmaceutical and agrochemical research. The protocols are evaluated based on yield, reaction time, reagent toxicity, and overall efficiency to assist researchers in selecting the most suitable method for their specific needs.

Protocol Comparison

The following table summarizes the key quantitative data for the two primary synthesis routes for this compound.

ParameterProtocol 1: Magnesium Chloride-Mediated Ortho-FormylationProtocol 2: Vilsmeier-Haack Reaction
Starting Material 3,5-Difluorophenol3,5-Difluorophenol
Formylating Agent ParaformaldehydeN,N-Dimethylformamide (DMF) / Phosphorus oxychloride (POCl₃)
Catalyst/Reagent Magnesium chloride, Triethylamine-
Solvent AcetonitrileDichloromethane, DMF
Reaction Temperature 60°C0°C to Room Temperature
Reaction Time 16 hoursApproximately 4-6 hours
Reported Yield 82%[1]High (exact yield for this specific substrate may vary)
Product Purity Not explicitly stated, purified by extraction and concentration[1]High, purified by aqueous workup and extraction
Key Advantages High reported yield, avoids highly toxic reagents like POCl₃Shorter reaction time, well-established for electron-rich aromatics
Key Disadvantages Long reaction timeUse of corrosive and moisture-sensitive POCl₃

Experimental Protocols

Protocol 1: Magnesium Chloride-Mediated Ortho-Formylation

This protocol describes the ortho-formylation of 3,5-difluorophenol using paraformaldehyde, catalyzed by magnesium chloride.

Diagram of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup A Dissolve 3,5-difluorophenol in acetonitrile B Add triethylamine A->B C Add magnesium chloride B->C D Add paraformaldehyde C->D E Heat mixture to 60°C with vigorous stirring for 16 hours D->E F Dilute with deionized water E->F G Adjust pH to <2 with 1M HCl F->G H Extract with ethyl acetate G->H I Combine organic layers, wash with brine H->I J Dry over anhydrous sodium sulfate I->J K Filter and concentrate under reduced pressure J->K L This compound (red oily product) K->L Yield: 2.6 g (82%)

Caption: Workflow for the Magnesium Chloride-Mediated Ortho-Formylation.

Methodology:

  • In a suitable reaction vessel, dissolve 3,5-difluorophenol (2.6 g, 20 mmol) in acetonitrile (50 mL).[1]

  • To this solution, add triethylamine (14 mL, 100 mmol).[1]

  • Sequentially add magnesium chloride (3.8 g, 40 mmol) and paraformaldehyde (6.4 g, 200 mmol).[1]

  • Heat the resulting inhomogeneous mixture to 60°C and stir vigorously for 16 hours.[1]

  • After the reaction is complete, cool the mixture and dilute it with deionized water (200 mL).[1]

  • Adjust the pH of the mixture to less than 2 using a 1 M aqueous hydrochloric acid solution.[1]

  • Extract the aqueous layer with ethyl acetate (200 mL).[1]

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain this compound as a red oily product (2.6 g, 82% yield).[1]

Protocol 2: Vilsmeier-Haack Reaction

Diagram of the Logical Relationship:

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_hydrolysis Hydrolysis DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier POCl3 Phosphorus oxychloride (POCl₃) POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Phenol 3,5-Difluorophenol Phenol->Intermediate Product This compound Intermediate->Product Water Water (Aqueous Workup) Water->Product

Caption: Logical steps of the Vilsmeier-Haack Reaction.

Methodology (General Procedure):

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature below 10°C.

  • Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • In a separate flask, dissolve 3,5-difluorophenol in the same solvent.

  • Add the solution of 3,5-difluorophenol dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture into crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Conclusion

Both the Magnesium Chloride-Mediated Ortho-Formylation and the Vilsmeier-Haack Reaction present viable pathways for the synthesis of this compound. The choice of protocol will depend on the specific requirements of the researcher. Protocol 1 offers a high reported yield and avoids the use of the highly reactive and corrosive phosphorus oxychloride, making it a potentially safer option. However, it requires a significantly longer reaction time. Protocol 2, the Vilsmeier-Haack reaction, is expected to be much faster but necessitates careful handling of POCl₃. Researchers should consider factors such as available equipment, time constraints, and safety protocols when selecting the most appropriate synthetic route. Further optimization of the Vilsmeier-Haack reaction for this specific substrate could potentially lead to a highly efficient and rapid synthesis of this compound.

References

A Comparative Guide to Formylation Methods for Difluorophenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a formyl group into a difluorophenol scaffold is a critical step in the synthesis of numerous valuable compounds. This guide provides a comparative analysis of several key formylation methods, offering a side-by-side look at their performance, supported by available experimental data. Detailed experimental protocols for each method are also provided to facilitate practical application.

The strategic placement of a formyl group on a difluorophenol ring can significantly influence the physicochemical and biological properties of a molecule. However, the electron-withdrawing nature of the fluorine atoms can deactivate the aromatic ring, making electrophilic substitution reactions like formylation challenging. This guide explores four common formylation techniques: the Duff reaction, the Reimer-Tiemann reaction, the Vilsmeier-Haack reaction, and the Magnesium-mediated ortho-formylation, evaluating their suitability for difluorophenol substrates.

Comparative Analysis of Formylation Methods

The choice of formylation method for difluorophenols depends on several factors, including the desired regioselectivity, the stability of the substrate to the reaction conditions, and the required yield. The following table summarizes the key performance indicators for each method based on available data for phenols and related substrates.

MethodDifluorophenol IsomerReagentsTypical ConditionsYield (%)RegioselectivityNotes
Duff Reaction 3,5-DifluorophenolHexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA)Reflux~79%para to hydroxylEffective for electron-deficient phenols.
Reimer-Tiemann Reaction General PhenolsChloroform (CHCl₃), Sodium Hydroxide (NaOH)60-70°CGenerally low to moderatePrimarily orthoCan be low-yielding for deactivated phenols.
Vilsmeier-Haack Reaction Electron-rich aromaticsN,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)0-100°CModerate to highVaries with substrateGenerally requires electron-rich substrates.
Mg-mediated ortho-Formylation General PhenolsParaformaldehyde, Magnesium Chloride (MgCl₂), Triethylamine (Et₃N)Reflux in THF or ACNHighExclusively ortho[1]Electron-withdrawing groups can slow the reaction.[1]

Experimental Protocols

This section provides detailed experimental methodologies for the formylation reactions discussed.

Duff Reaction for 3,5-Difluorophenol

This method is particularly useful for the formylation of electron-deficient phenols, providing the para-formylated product.[2][3][4]

Reaction Workflow:

Duff_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product 3,5-Difluorophenol 3,5-Difluorophenol Reflux Reflux 3,5-Difluorophenol->Reflux HMTA Hexamethylenetetramine (HMTA) HMTA->Reflux TFA Trifluoroacetic Acid (TFA) TFA->Reflux Hydrolysis Aqueous Workup (Hydrolysis) Reflux->Hydrolysis Iminium ion intermediate Product 3,5-Difluoro-4-hydroxybenzaldehyde Hydrolysis->Product

Duff Reaction Workflow

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-difluorophenol in trifluoroacetic acid.[4]

  • Add hexamethylenetetramine to the solution.[4]

  • Heat the reaction mixture to reflux and maintain for several hours.[4]

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield 3,5-difluoro-4-hydroxybenzaldehyde.

Reimer-Tiemann Reaction

A classic method for the ortho-formylation of phenols, the Reimer-Tiemann reaction involves the generation of dichlorocarbene as the electrophile.[5][6][7][8][9]

Reaction Workflow:

Reimer_Tiemann_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Difluorophenol Difluorophenol Electrophilic_Attack Electrophilic Attack (ortho-position) Difluorophenol->Electrophilic_Attack Chloroform Chloroform (CHCl₃) Carbene_Formation Dichlorocarbene Formation Chloroform->Carbene_Formation Base Strong Base (e.g., NaOH) Base->Carbene_Formation Carbene_Formation->Electrophilic_Attack :CCl₂ Hydrolysis Hydrolysis Electrophilic_Attack->Hydrolysis Product ortho-Hydroxy Difluorobenzaldehyde Hydrolysis->Product

Reimer-Tiemann Reaction Workflow

Procedure:

  • Dissolve the difluorophenol in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser and a stirrer.

  • Heat the solution to 60-70°C.

  • Add chloroform dropwise to the heated solution with vigorous stirring.

  • Continue stirring at this temperature for several hours.[6]

  • After the reaction is complete, cool the mixture and acidify with dilute acid.

  • The product can be isolated by steam distillation or extraction with an organic solvent, followed by purification.

Vilsmeier-Haack Reaction

This reaction is suitable for the formylation of electron-rich aromatic compounds. While difluorophenols are deactivated, this method may be applicable under forcing conditions or with appropriately substituted derivatives.[10][11][12][13][14]

Reaction Workflow:

Vilsmeier_Haack_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Difluorophenol Difluorophenol Electrophilic_Attack Electrophilic Attack Difluorophenol->Electrophilic_Attack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent Formation DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Electrophilic_Attack Iminium salt Hydrolysis Aqueous Workup (Hydrolysis) Electrophilic_Attack->Hydrolysis Product Formyl Difluorophenol Hydrolysis->Product

Vilsmeier-Haack Reaction Workflow

Procedure:

  • In a flask cooled in an ice bath, add phosphorus oxychloride to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.

  • To this mixture, add the difluorophenol.

  • The reaction mixture is then heated for several hours. The reaction temperature can range from room temperature to 100°C depending on the substrate's reactivity.[11]

  • After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., sodium acetate or sodium hydroxide).[10]

  • The product is then extracted with an organic solvent and purified.

Magnesium-mediated ortho-Formylation

This method offers high regioselectivity for ortho-formylation and generally provides good to excellent yields for a range of phenols.[1][15][16][17][18]

Reaction Workflow:

Mg_Mediated_Formylation cluster_reactants Reactants cluster_process Process cluster_product Product Difluorophenol Difluorophenol Phenoxide_Formation Magnesium Phenoxide Formation Difluorophenol->Phenoxide_Formation MgCl2 MgCl₂ MgCl2->Phenoxide_Formation Et3N Et₃N Et3N->Phenoxide_Formation Paraformaldehyde Paraformaldehyde Formylation ortho-Formylation Paraformaldehyde->Formylation Phenoxide_Formation->Formylation Workup Acidic Workup Formylation->Workup Product ortho-Hydroxy Difluorobenzaldehyde Workup->Product

Mg-mediated ortho-Formylation Workflow

Procedure:

  • To a stirred suspension of anhydrous magnesium chloride and paraformaldehyde in anhydrous tetrahydrofuran (THF) or acetonitrile (ACN) under an inert atmosphere, add triethylamine.[1][15]

  • Add the difluorophenol to the mixture.[1]

  • Heat the reaction mixture to reflux for 2-4 hours.[1]

  • After cooling, the reaction is quenched by the addition of dilute hydrochloric acid.[15]

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified.[1]

Conclusion

The formylation of difluorophenols presents a synthetic challenge that can be addressed by several methods. The Duff reaction , particularly with trifluoroacetic acid, appears to be a promising method for the para-formylation of 3,5-difluorophenol. The Reimer-Tiemann reaction offers a classical route to ortho-formylated phenols, though yields may be modest with deactivated substrates. The Vilsmeier-Haack reaction is a powerful tool for electron-rich systems, and its applicability to difluorophenols may require optimization. Finally, the Magnesium-mediated ortho-formylation stands out for its high regioselectivity and generally good yields, making it an attractive option for the synthesis of ortho-hydroxy difluorobenzaldehydes. The selection of the optimal method will ultimately depend on the specific difluorophenol isomer and the desired product regiochemistry. Further experimental investigation is warranted to fully elucidate the performance of each method for the range of difluorophenol substrates.

References

A Comparative Guide to Purity Assessment of Synthesized 2,4-Difluoro-6-hydroxybenzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is a critical step in the development of new chemical entities. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 2,4-Difluoro-6-hydroxybenzaldehyde, a key building block in medicinal chemistry.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a robust and widely adopted method for the purity determination of substituted benzaldehydes due to its high resolution, sensitivity, and reproducibility.

Experimental Protocol: RP-HPLC Method

Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound and the separation of its potential process-related impurities.

Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A Pentafluorophenyl (PFP) column can also be used for alternative selectivity with halogenated compounds.[1]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 30% B to 80% B over 15 minutes, followed by a 5-minute hold at 80% B, and a 5-minute re-equilibration at 30% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound analytical standard (purity ≥99.5%) by dissolving 10 mg of the standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare a sample of the synthesized this compound in the same manner as the standard solution to a final concentration of 1 mg/mL in methanol.

Data Analysis:

The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically involves the formylation of 3,5-Difluorophenol.[2] Potential impurities that could arise from this process include:

  • Unreacted Starting Material: 3,5-Difluorophenol[2]

  • Isomeric Byproducts: Other isomers of difluoro-hydroxybenzaldehyde that may be formed due to non-specific formylation.

  • Process-Related Impurities: Reagents and byproducts from the formylation reaction.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for the purity assessment of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for structural elucidation or the volatility of the impurities.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase.[3]High resolution and sensitivity, suitable for non-volatile and thermally unstable compounds, and allows for accurate quantification.[3]May require derivatization for compounds without a UV chromophore, and can be more time-consuming than some other techniques.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[3]Excellent for the analysis of volatile and semi-volatile impurities, and can be coupled with mass spectrometry (MS) for definitive identification.Not suitable for non-volatile or thermally labile compounds without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of the compound and can be used for quantitative analysis (qNMR).Provides structural confirmation of the main component and impurities, and can be used for absolute quantification without the need for a reference standard of the impurity.Lower sensitivity compared to HPLC and GC, and may not be suitable for detecting trace-level impurities.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about the functional groups present.Quick and non-destructive, useful for confirming the presence of the desired functional groups in the synthesized product.Provides limited information on the purity of the sample and is not suitable for quantification of impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound and its impurities.High sensitivity and can be coupled with chromatographic techniques (LC-MS or GC-MS) for the identification of unknown impurities.Does not provide quantitative information on its own and requires hyphenation with a separation technique for complex mixtures.

Experimental Workflows

HPLC_Purity_Assessment cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Analytical Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Sample Weigh Synthesized Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample HPLC Inject into HPLC System Dissolve_Standard->HPLC Dissolve_Sample->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Figure 1. Workflow for HPLC Purity Assessment.

Analytical_Technique_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods Purity_Assessment Purity Assessment of This compound HPLC HPLC Purity_Assessment->HPLC High Resolution Quantification GC GC Purity_Assessment->GC Volatile Impurities NMR NMR Purity_Assessment->NMR Structural Elucidation Quantitative IR IR Purity_Assessment->IR Functional Group Confirmation MS MS Purity_Assessment->MS Molecular Weight Identification

Figure 2. Comparison of Analytical Techniques.

Conclusion

The presented RP-HPLC method provides a reliable and robust approach for the purity assessment of synthesized this compound. The choice of analytical technique should be guided by the specific information required, with HPLC being the preferred method for routine purity testing and quantification. For comprehensive characterization, a combination of chromatographic and spectroscopic methods is recommended. This guide serves as a foundational resource for researchers to ensure the quality and consistency of their synthesized materials, thereby enhancing the reliability and reproducibility of their scientific endeavors.

References

A Researcher's Guide to Quantum Chemical Calculations for 2,4-Difluoro-6-hydroxybenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of quantum chemical calculation methods applicable to 2,4-Difluoro-6-hydroxybenzaldehyde. Given the absence of specific published computational studies on this molecule, this document serves as a methodological framework, offering insights into the application of various computational techniques and the expected outcomes, supported by data from analogous substituted benzaldehydes.

Substituted benzaldehydes are a cornerstone in medicinal chemistry and materials science, with their biological and physical properties being intrinsically linked to their electronic and structural characteristics. This compound, with its electron-withdrawing fluorine atoms and a hydroxyl group, presents an interesting case for theoretical investigation. Quantum chemical calculations offer a powerful, non-experimental route to predict molecular properties, complementing and guiding empirical research.

Comparing Computational Approaches

The choice of computational method is a trade-off between accuracy and computational cost. For a molecule like this compound, several levels of theory can be employed. Here, we compare three common approaches: Semi-Empirical Methods (PM3), Density Functional Theory (DFT), and ab initio methods.

Table 1: Comparison of Theoretical Calculation Methods

Method TypeExampleBasis SetProsConsTypical Applications
Semi-Empirical PM3Minimal (e.g., STO-3G)Very fast, suitable for large molecules and initial screenings.Less accurate, parameters may not be optimized for all elements/systems.Initial geometry optimization, qualitative analysis of electronic properties.
Density Functional Theory (DFT) B3LYPPople (e.g., 6-31G(d), 6-311++G(d,p)), Dunning (e.g., cc-pVDZ)Good balance of accuracy and computational cost.Can be inaccurate for systems with significant dispersion interactions or charge transfer.Geometry optimization, vibrational frequencies (IR/Raman), NMR chemical shifts, electronic properties (HOMO/LUMO).
Ab Initio Møller-Plesset (MP2), Coupled Cluster (CCSD(T))Pople, DunningHigh accuracy, considered the "gold standard" for some properties.Computationally very expensive, limited to smaller molecules.High-precision energy calculations, benchmarking DFT results.

Predicted vs. Experimental Data: A Comparative Overview

Table 2: Comparison of Predicted and Experimental Spectroscopic Data

PropertyPredicted Value (DFT/B3LYP/6-311+G(d,p))Typical Experimental Range for Substituted Benzaldehydes
¹H NMR (Aldehyde Proton, ppm) ~9.5 - 10.59.5 - 10.5
¹³C NMR (Carbonyl Carbon, ppm) ~190 - 200190 - 205
IR Freq. (C=O stretch, cm⁻¹) ~1680 - 17101680 - 1715
IR Freq. (O-H stretch, cm⁻¹) ~3200 - 3400 (intramolecular H-bond)3200 - 3600
UV-Vis λmax (nm) ~260-280, ~320-340~250-290, ~310-350

Experimental and Computational Protocols

Experimental Protocols (General)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would be obtained using an FT-IR spectrometer. The solid sample can be analyzed as a KBr pellet or a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹, and vibrational frequencies are reported in reciprocal centimeters (cm⁻¹).

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum would be measured by dissolving the compound in a suitable solvent (e.g., ethanol or acetonitrile) and recording the absorbance over a range of wavelengths (typically 200-800 nm) using a spectrophotometer.

Computational Protocols
  • Molecular Structure Input: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView). The initial structure can be based on standard bond lengths and angles.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step before calculating other properties. For DFT calculations, a functional like B3LYP with a basis set such as 6-31G(d) is a common starting point.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

  • NMR and Electronic Spectra Prediction: NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the UV-Vis spectrum.

Mandatory Visualizations

Computational Workflow

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Output & Analysis mol_build 1. Build Molecule (this compound) geom_opt 2. Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc nmr_calc 4. NMR Calculation (GIAO Method) geom_opt->nmr_calc td_dft 5. Electronic Excitation (TD-DFT) geom_opt->td_dft opt_geom Optimized Geometry geom_opt->opt_geom ir_spectrum Predicted IR Spectrum freq_calc->ir_spectrum nmr_shifts Predicted NMR Shifts nmr_calc->nmr_shifts uv_vis Predicted UV-Vis Spectrum td_dft->uv_vis comparison 6. Comparison with Experimental Data opt_geom->comparison ir_spectrum->comparison nmr_shifts->comparison uv_vis->comparison

Caption: A typical workflow for quantum chemical calculations on an aromatic molecule.

Potential Signaling Pathway Inhibition

Recent studies have shown that benzaldehyde and its derivatives can exert anticancer effects by targeting specific protein-protein interactions.[1][2] One such mechanism involves the inhibition of the interaction between the 14-3-3ζ protein and phosphorylated histone H3 (H3S28ph), which is crucial for cancer cell survival and treatment resistance.[1][2]

G cluster_pathway Signaling Pathway in Cancer Cells cluster_drug Drug Action H3S28ph Histone H3 (pS28) interaction H3S28ph-14-3-3ζ Interaction H3S28ph->interaction p14_3_3 14-3-3ζ Protein p14_3_3->interaction transcription Gene Transcription (E2F2, SRSF1, ID1) interaction->transcription Promotes emp Epithelial-Mesenchymal Plasticity (EMP) transcription->emp resistance Treatment Resistance transcription->resistance metastasis Metastasis emp->metastasis benzaldehyde This compound (Hypothesized Action) benzaldehyde->interaction Inhibits

Caption: Hypothesized inhibition of the 14-3-3ζ pathway by this compound.

References

Efficacy of Fluorinated Benzaldehyde Derivatives in Biological Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to significant interest in the biological activities of substituted benzaldehyde derivatives. Among these, compounds featuring fluorine substitutions have garnered attention due to the unique properties fluorine imparts, such as increased metabolic stability and binding affinity. This guide provides a comparative overview of the efficacy of fluorinated benzaldehyde derivatives, particularly focusing on analogs of 2,4-Difluoro-6-hydroxybenzaldehyde, in various biological assays. Due to a lack of extensive research on this compound derivatives specifically, this guide draws upon data from closely related dihydroxy and difluoro-substituted analogs to provide a representative comparison.

Antimicrobial Activity

Hydrazone and Schiff base derivatives of substituted benzaldehydes have demonstrated significant potential as antimicrobial agents. The introduction of fluorine atoms to the phenyl ring can modulate this activity.

Quantitative Comparison of Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various fluorinated benzaldehyde derivatives against several bacterial strains. Lower MIC values indicate higher efficacy.

Compound TypeDerivativeBacterial StrainMIC (µg/mL)Reference
Pyrazole Hydrazone2,4-Difluorophenyl derivativeBacillus subtilis3.1[1]
Pyrazole Hydrazone2,4-Difluorophenyl derivativeAcinetobacter baumannii6.2[1]
Pyrazole Hydrazone3,4-Difluorophenyl derivativeMethicillin-resistant Staphylococcus aureus (MRSA)3.12[1]
Pyrazole Hydrazone3,4-Difluorophenyl derivativeMethicillin-sensitive Staphylococcus aureus (MSSA)6.25[1]
Hydrazide-hydrazoneDerivative 33Pseudomonas aeruginosa0.22[2]
Hydrazide-hydrazoneDerivative 34Pseudomonas aeruginosa0.19[2]
Hydrazide-hydrazoneDerivative 33Klebsiella pneumoniae3.12[2]
Hydrazide-hydrazoneDerivative 34Klebsiella pneumoniae14.00[2]

Anticancer Activity

Schiff base derivatives of dihydroxybenzaldehydes have been investigated for their potential as anticancer agents, with a notable mechanism being the inhibition of Heat shock protein 90 (Hsp90).

Quantitative Comparison of Anticancer Activity

The table below presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a compound required to inhibit a biological process by 50%.

Compound TypeDerivativeAssayCell LineIC50 (µM)Reference
2,4-Dihydroxybenzaldehyde Schiff BaseDerived from 4-amino-3-methyl-1H-pyrazol-5(4H)-oneHsp90 ATPase activity-7.43[3]
2,4-Dihydroxybenzaldehyde Schiff BaseDerived from 2,4-dinitrophenyl hydrazineHsp90 ATPase activity->10[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays mentioned in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hsp90 ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the inhibition of the ATPase activity of Hsp90.[3]

  • Reaction Setup: The reaction is performed in a 96-well plate containing human recombinant Hsp90α in an assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂).

  • Compound Addition: The test compounds, dissolved in DMSO, are added to the wells at various concentrations.

  • Initiation of Reaction: The reaction is initiated by adding a solution of ATP.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 90 minutes) to allow for ATP hydrolysis.

  • Detection: The reaction is stopped, and the amount of inorganic phosphate released is quantified by adding a malachite green reagent, which forms a colored complex with free phosphate.

  • Measurement: The absorbance is measured at approximately 620 nm using a microplate reader.

  • Calculation: The percentage of Hsp90 ATPase activity inhibition is calculated relative to a control without the inhibitor.

Visualizing Experimental Workflows and Pathways

Diagrams can effectively illustrate complex processes and relationships. The following diagrams were created using the DOT language.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_compounds Prepare Compound Dilutions start->prep_compounds inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_compounds->inoculate incubate Incubate at 37°C inoculate->incubate determine_mic Determine MIC incubate->determine_mic end End determine_mic->end signaling_pathway_hsp90 Hsp90 Hsp90 ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1) Hsp90->ClientProteins Chaperones & Stabilizes ADP_Pi ADP + Pi Hsp90->ADP_Pi ATPase Activity Degradation Proteasomal Degradation Hsp90->Degradation Leads to degradation of client proteins CellSurvival Cancer Cell Survival & Proliferation ClientProteins->CellSurvival ATP ATP ATP->Hsp90 Inhibitor This compound Derivative (Inhibitor) Inhibitor->Hsp90 Inhibits ATPase Activity Apoptosis Apoptosis Degradation->Apoptosis

References

X-ray crystallographic analysis of 2,4-Difluoro-6-hydroxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystallographic Analysis of 2,4-Difluoro-6-hydroxybenzaldehyde Derivatives

Introduction

Derivatives of this compound are compounds of significant interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms and hydroxyl and aldehyde functionalities allows for diverse chemical modifications, leading to a wide array of derivatives with potentially unique biological activities and material properties. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for establishing structure-activity relationships and for the rational design of new therapeutic agents and functional materials.

This guide provides a comparative framework for the X-ray crystallographic analysis of this compound and its derivatives. While a comprehensive set of crystallographic data for a series of these specific derivatives is not currently available in the public domain, this document outlines the necessary experimental protocols and data presentation formats to facilitate such a comparative study. Furthermore, it explores the synthesis of the parent compound and a representative derivative, and delves into the relevant biological pathways where these compounds may exert their effects.

Comparative Crystallographic Data

A direct comparison of the crystallographic data for a series of this compound derivatives is limited by the current lack of publicly available crystal structures. However, the following table provides a template for the presentation of such data once it becomes available. This structured format allows for a clear and concise comparison of key crystallographic parameters, which are crucial for understanding the subtle structural variations between different derivatives.

Table 1: Crystallographic Data for this compound and a Representative Schiff Base Derivative.

ParameterThis compoundSchiff Base Derivative (Hypothetical)
Chemical Formula C₇H₄F₂O₂C₁₃H₉F₂N₁O₂
Formula Weight 158.10261.22
Crystal System Data not availableData not available
Space Group Data not availableData not available
a (Å) Data not availableData not available
b (Å) Data not availableData not available
c (Å) Data not availableData not available
α (°) Data not availableData not available
β (°) Data not availableData not available
γ (°) Data not availableData not available
Volume (ų) Data not availableData not available
Z Data not availableData not available
Temperature (K) Data not availableData not available
Radiation type Data not availableData not available
Wavelength (Å) Data not availableData not available

Z = number of molecules in the unit cell

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific research. The following sections describe the synthesis of the parent compound and a general method for preparing its Schiff base derivatives, along with a standard protocol for single-crystal X-ray diffraction analysis.

Synthesis of this compound

The synthesis of this compound can be achieved through the formylation of 3,5-difluorophenol.

Protocol:

  • Reactant Preparation: Dissolve 3,5-difluorophenol in acetonitrile, and add triethylamine.

  • Addition of Reagents: Sequentially add magnesium chloride and paraformaldehyde to the mixture.

  • Reaction: Heat the inhomogeneous mixture with vigorous stirring.

  • Work-up: After the reaction is complete, dilute the mixture with deionized water and acidify with hydrochloric acid.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Synthesis of Schiff Base Derivatives

Schiff base derivatives are commonly synthesized through the condensation reaction of an aldehyde with a primary amine.

General Protocol:

  • Reactant Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol.

  • Catalyst Addition (Optional): A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.

  • Reaction: Reflux the reaction mixture for several hours.

  • Product Isolation: Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent.

Single-Crystal X-ray Diffraction Analysis

The following is a general workflow for the determination of a crystal structure using single-crystal X-ray diffraction.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Data Processing: Process the collected raw data, which includes integration of reflection intensities and corrections for various factors such as absorption.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow, a key biological signaling pathway potentially targeted by these compounds, and a logical workflow for crystallographic analysis.

Synthesis_Workflow Synthesis Workflow for a Schiff Base Derivative A This compound D Reaction Mixture A->D B Primary Amine B->D C Solvent (e.g., Ethanol) C->D E Reflux D->E F Precipitation E->F G Filtration F->G H Crude Schiff Base G->H I Recrystallization H->I J Pure Crystalline Product I->J

Caption: A diagram illustrating the general synthesis workflow for a Schiff base derivative.

Hsp90_Inhibition_Pathway Mechanism of Hsp90 Inhibition cluster_0 Hsp90 Chaperone Cycle cluster_1 Inhibition by Benzaldehyde Derivative cluster_2 Downstream Effects Hsp90 Hsp90 ATP ATP Hsp90->ATP binds ADP ADP Hsp90->ADP hydrolyzes ATP to Client_Protein Unfolded Client Protein Hsp90->Client_Protein binds Degradation Client Protein Degradation (Proteasome) Hsp90->Degradation leads to ATP->Hsp90 activates Folded_Client Folded Client Protein Client_Protein->Folded_Client folds Inhibitor Benzaldehyde Derivative (Hsp90 Inhibitor) Inhibitor->Hsp90 binds to ATP pocket Apoptosis Apoptosis Degradation->Apoptosis induces

Caption: A diagram of the Hsp90 inhibition pathway, a potential target for benzaldehyde derivatives.

Crystallographic_Analysis_Workflow X-ray Crystallographic Analysis Workflow A Synthesized Compound B Crystal Growth A->B C Single Crystal Selection B->C D X-ray Data Collection C->D E Data Processing & Reduction D->E F Structure Solution E->F G Structure Refinement F->G H Structural Analysis & Validation G->H I Crystallographic Information File (CIF) H->I

Caption: A diagram showing the logical workflow of single-crystal X-ray analysis.

Assessing the Regioselectivity of Reactions with 2,4-Difluoro-6-hydroxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. 2,4-Difluoro-6-hydroxybenzaldehyde is a valuable building block, featuring a reactive hydroxyl group ortho to an aldehyde and para to a fluorine atom, presenting a challenge in achieving site-selective reactions. This guide provides a comparative assessment of the regioselectivity of reactions at the hydroxyl group of this compound, with a focus on O-alkylation. Due to a scarcity of published data directly pertaining to this compound, this guide draws upon extensive experimental data from the closely related and well-studied analogue, 2,4-dihydroxybenzaldehyde, to infer and predict its reactivity. A specific example of the O-alkylation of this compound found in the patent literature will be discussed in this context.

Understanding Regioselectivity in Hydroxybenzaldehydes

The regioselectivity of reactions involving phenols is primarily governed by the relative acidity of the hydroxyl protons and steric hindrance. In molecules like 2,4-dihydroxybenzaldehyde, the hydroxyl group at the C4 position (para to the aldehyde) is more acidic than the C2-hydroxyl group (ortho to the aldehyde). This increased acidity is due to the electron-withdrawing nature of the aldehyde group, which stabilizes the corresponding phenoxide through resonance. Furthermore, the C2-hydroxyl group is involved in an intramolecular hydrogen bond with the adjacent carbonyl oxygen, which lowers its acidity and nucleophilicity.

This inherent difference in reactivity is the key to achieving high regioselectivity, particularly in O-alkylation reactions. By carefully selecting the base and reaction conditions, it is possible to selectively deprotonate the more acidic C4-hydroxyl group, which can then act as a nucleophile to attack an electrophile, leading to the desired 4-O-substituted product. The presence of fluorine atoms at the 2 and 4 positions in this compound is expected to increase the acidity of the C6-hydroxyl group through inductive effects, but the principle of intramolecular hydrogen bonding with the ortho-aldehyde group remains, suggesting a similar pattern of regioselective reactivity.

Comparative Analysis of O-Alkylation Reactions

While specific quantitative data for the regioselective alkylation of this compound is not widely available in peer-reviewed literature, a patent provides a concrete example of its O-alkylation with iodoethane using potassium carbonate in DMF at 80°C. Based on the extensive studies on 2,4-dihydroxybenzaldehyde, it is strongly inferred that this reaction proceeds with high regioselectivity at the hydroxyl group para to the aldehyde.

The following table summarizes quantitative data from various protocols for the highly regioselective O-alkylation of the analogous 2,4-dihydroxybenzaldehyde, which serves as a strong predictive model for the target molecule.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield of 4-O-alkylated product (%)
Various Alkyl BromidesCsHCO₃Acetonitrile804Up to 95
Benzyl BromideK₂CO₃AcetoneRoom Temp.72Not specified, but effective
Benzyl ChlorideKFAcetonitrileReflux24>70 (isolated)
Benzyl ChlorideNaHCO₃ / KIAcetonitrileReflux16-18High selectivity

Experimental Protocols

The following are detailed experimental methodologies for key regioselective O-alkylation reactions of 2,4-dihydroxybenzaldehyde, which are anticipated to be adaptable for this compound.

Protocol 1: Cesium Bicarbonate Mediated Regioselective Alkylation

This method is reported to provide excellent yields and high regioselectivity for the C4-O-alkylation.

Materials:

  • 2,4-dihydroxybenzaldehyde (or this compound) (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl bromide) (1.1 eq)

  • Cesium bicarbonate (CsHCO₃) (1.5 eq)

  • Anhydrous acetonitrile (CH₃CN)

Procedure:

  • To a solution of the hydroxybenzaldehyde in anhydrous acetonitrile, add cesium bicarbonate.

  • Add the alkyl halide to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid residue with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the pure 4-alkoxy-2-hydroxybenzaldehyde (or 4-alkoxy-2,6-difluorobenzaldehyde).

Protocol 2: Potassium Carbonate Mediated Benzylation

This is a classical and effective method for selective benzylation.

Materials:

  • 2,4-dihydroxybenzaldehyde (or this compound) (0.1 mol)

  • Benzyl bromide (0.1 mol)

  • Potassium carbonate (K₂CO₃) (0.1 mol)

  • Acetone

Procedure:

  • Dissolve the hydroxybenzaldehyde in acetone in a round-bottom flask.

  • Add potassium carbonate and benzyl bromide to the solution.

  • Stir the mixture at room temperature for 3 days.

  • After the reaction is complete, filter the mixture to remove the potassium salts.

  • Remove the solvent from the filtrate in vacuo.

  • Purify the residual crude product by column chromatography on silica gel to yield the 4-(benzyloxy)-2-hydroxybenzaldehyde (or 4-(benzyloxy)-2,6-difluorobenzaldehyde).

Protocol 3: O-Ethylation of this compound (Patent Example)

This protocol is based on the conditions described in patent US9242970B2.

Materials:

  • This compound (27.50 mmol)

  • Iodoethane (54.90 mmol)

  • Potassium carbonate (K₂CO₃) (32.90 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (75 ml)

Procedure:

  • Combine this compound, iodoethane, and potassium carbonate in anhydrous DMF.

  • Heat the mixture to 80°C under a nitrogen atmosphere.

  • The reaction time was not specified in the document, so it should be monitored by TLC or LC-MS for completion.

  • Standard aqueous workup and purification by chromatography would be expected to isolate the 4-ethoxy-2,6-difluorobenzaldehyde.

Visualization of Reaction Pathways

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_workflow Experimental Workflow start Mix Hydroxybenzaldehyde, Base, and Alkyl Halide in Solvent heat Heat and Stir start->heat workup Cool, Filter, and Concentrate heat->workup purify Column Chromatography workup->purify end_node Pure 4-O-Alkylated Product purify->end_node G cluster_pathway Regioselective O-Alkylation Pathway reactant 2,4-Disubstituted-6-hydroxybenzaldehyde base Base reactant->base Selective deprotonation of more acidic para-OH phenoxide More Stable 4-O-Phenoxide Intermediate base->phenoxide alkyl_halide R-X (Alkyl Halide) phenoxide->alkyl_halide SN2 Attack product 4-O-Alkylated Product alkyl_halide->product

Safety Operating Guide

Navigating the Disposal of 2,4-Difluoro-6-hydroxybenzaldehyde: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2,4-Difluoro-6-hydroxybenzaldehyde are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and responsible chemical management.

Key Safety and Physical Data

Understanding the intrinsic properties of this compound is the first step toward safe handling. The following table summarizes its key quantitative data.

PropertyValueReference
CAS Number136516-64-8[1]
Molecular FormulaC₇H₄F₂O₂[1]
Molecular Weight158.11 g/mol [1]
Physical FormSolid below 32°C, Liquid above 32°C[1]
Melting Point32°C[1]
Boiling Point207.6 ± 35.0 °C at 760 mmHg[1]
Flash Point79.4 ± 25.9 °C[1]

Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Experimental Protocol: Safe Handling and Immediate Use

The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves (e.g., nitrile rubber).

  • Use safety glasses with side-shields or goggles.

  • A lab coat is mandatory.

  • If there is a risk of inhalation of dust or vapors, use a NIOSH-approved respirator.

2. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.

4. First Aid Measures:

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Disposal Protocol for this compound

Proper disposal is a critical final step in the chemical lifecycle. As a fluorinated organic compound, this compound is considered halogenated organic waste and requires specific disposal procedures.

1. Waste Segregation and Collection:

  • Do not mix with non-halogenated waste.

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.

2. Labeling:

  • The waste container must be clearly labeled as "Hazardous Waste."

  • The label should include the full chemical name: "Waste this compound."

  • List the associated hazards: "Harmful," "Irritant."

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • The storage area should have secondary containment to prevent the spread of any potential leaks.

4. Final Disposal:

  • Dispose of the contents and the container in accordance with all local, state, and federal regulations.

  • The recommended method of disposal is through a licensed hazardous waste disposal company, typically involving high-temperature incineration.[2][3]

  • Never pour this chemical down the drain or dispose of it with regular trash.[2]

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following workflow diagram has been created.

Disposal Workflow for this compound A Start: Unused or Waste This compound B Segregate as Halogenated Organic Waste A->B Step 1 C Collect in a Designated, Labeled, and Sealed Container B->C Step 2 D Store in a Secure, Well-Ventilated Area with Secondary Containment C->D Step 3 E Arrange for Pickup by a Licensed Hazardous Waste Disposal Company D->E Step 4 F End: Proper Disposal via High-Temperature Incineration E->F Step 5

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4-Difluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 2,4-Difluoro-6-hydroxybenzaldehyde in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, handling protocols, and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required equipment.

PPE CategorySpecification
Eye and Face Chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[1][2]
Skin Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Wash hands and any exposed skin thoroughly after handling.[1]
Respiratory If dust is generated or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3]

Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or outdoors.[1][4] Ensure that eyewash stations and safety showers are readily accessible.[1][5]

  • Avoid Contact: Do not get the chemical in the eyes, on skin, or on clothing.[1][2] Avoid ingestion and inhalation.[1][2]

  • Dust Prevention: Avoid the formation of dust during handling.[2][4][5] Use dry clean-up procedures such as sweeping or vacuuming if spills occur.[4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1] Do not eat, drink, or smoke in the handling area.[4]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[2]

  • Environmental Conditions: Protect from direct sunlight.[2][5]

Emergency and First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air and keep them at rest in a comfortable breathing position.[1] If symptoms persist, seek medical attention.[1]
Skin Contact Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek medical attention.[1]
Ingestion Clean the mouth with water and drink plenty of water afterward.[1] Seek medical attention if symptoms occur.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[2]

  • Regulatory Compliance: Consult and adhere to all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[2]

  • Disposal: Dispose of the contents and container at an approved waste disposal plant.[1] Do not release into the environment.[2]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Weighing and Transfer (in ventilated hood) B->C Proceed to handling D Reaction Setup C->D E Decontaminate Equipment D->E Post-experiment F Segregate Waste E->F G Dispose Waste (approved facility) F->G

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoro-6-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,4-Difluoro-6-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.